5-Tert-butylnonan-5-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5340-80-7 |
|---|---|
Molecular Formula |
C13H28O |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
5-tert-butylnonan-5-ol |
InChI |
InChI=1S/C13H28O/c1-6-8-10-13(14,11-9-7-2)12(3,4)5/h14H,6-11H2,1-5H3 |
InChI Key |
VWJMMYAEFAFWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(C(C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Tert-butylnonan-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-tert-butylnonan-5-ol, a tertiary alcohol with potential applications in medicinal chemistry and materials science. Due to the absence of a specific, published experimental protocol for this exact molecule, this guide outlines the most chemically sound and widely applicable method for its synthesis: the Grignard reaction. Two plausible synthetic routes are presented, based on established principles of organic synthesis.
Introduction
This compound is a sterically hindered tertiary alcohol. The bulky tert-butyl group attached to the carbinol carbon significantly influences its chemical reactivity and physical properties, making it a molecule of interest for applications where steric bulk is a key design element. The Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry, represents the most direct and efficient method for the synthesis of such tertiary alcohols.
This guide details two primary retrosynthetic disconnections for this compound, leading to two distinct Grignard synthesis pathways. Each pathway is accompanied by a detailed, practical experimental protocol, quantitative data tables, and a logical workflow diagram.
Synthetic Pathways
The synthesis of this compound can be approached from two principal retrosynthetic disconnections, both employing a Grignard reagent and a suitable ketone.
Pathway A: Reaction of tert-butylmagnesium chloride with 5-nonanone. Pathway B: Reaction of butylmagnesium bromide with 2,2-dimethyl-3-heptanone (pinacolone analog).
The general reaction scheme is as follows:
Signaling Pathway of the Grignard Reaction
The following diagram illustrates the key steps involved in the Grignard synthesis of a tertiary alcohol.
Caption: General workflow for the synthesis of a tertiary alcohol via the Grignard reaction.
Experimental Protocols
The following sections provide detailed experimental procedures for the two proposed synthetic pathways. Safety Note: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
Pathway A: tert-Butylmagnesium Chloride and 5-Nonanone
This pathway involves the preparation of tert-butylmagnesium chloride followed by its reaction with 5-nonanone.
Caption: Experimental workflow for the synthesis of this compound via Pathway A.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 | 1.1 |
| tert-Butyl Chloride | 92.57 | 9.26 g (10.9 mL) | 0.10 | 1.0 |
| 5-Nonanone | 142.24 | 12.80 g (15.5 mL) | 0.09 | 0.9 |
| Anhydrous Diethyl Ether | 74.12 | ~200 mL | - | - |
| Saturated NH4Cl (aq) | - | ~100 mL | - | - |
| Anhydrous Na2SO4 | 142.04 | As needed | - | - |
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.
-
Grignard Reagent Formation: The magnesium turnings are placed in the flask. A small crystal of iodine can be added to initiate the reaction. A solution of tert-butyl chloride in 50 mL of anhydrous diethyl ether is placed in the dropping funnel. Approximately 5-10 mL of the tert-butyl chloride solution is added to the magnesium. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the ether. The remaining tert-butyl chloride solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 5-nonanone in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel. A precipitate will form. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
Work-up: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel.
-
Extraction and Washing: The aqueous layer is separated and extracted twice with 50 mL portions of diethyl ether. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Pathway B: Butylmagnesium Bromide and 2,2-Dimethyl-3-heptanone
This pathway involves the preparation of butylmagnesium bromide followed by its reaction with 2,2-dimethyl-3-heptanone.
Caption: Experimental workflow for the synthesis of this compound via Pathway B.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 | 1.1 |
| 1-Bromobutane | 137.02 | 13.70 g (10.8 mL) | 0.10 | 1.0 |
| 2,2-Dimethyl-3-heptanone | 142.24 | 12.80 g (15.5 mL) | 0.09 | 0.9 |
| Anhydrous Diethyl Ether | 74.12 | ~200 mL | - | - |
| Saturated NH4Cl (aq) | - | ~100 mL | - | - |
| Anhydrous Na2SO4 | 142.04 | As needed | - | - |
The experimental procedure for Pathway B is analogous to that of Pathway A, with the substitution of 1-bromobutane for tert-butyl chloride and 2,2-dimethyl-3-heptanone for 5-nonanone. The quantities of reagents are detailed in the table above. The steps for apparatus setup, Grignard reagent formation, reaction with the ketone, work-up, extraction, drying, and purification are identical.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic pathways.
Table 1: Reactant Quantities and Stoichiometry for Pathway A
| Reactant | Molar Mass ( g/mol ) | Mass (g) | Volume (mL) | Moles | Stoichiometric Ratio |
| Magnesium | 24.31 | 2.67 | - | 0.11 | 1.1 |
| tert-Butyl Chloride | 92.57 | 9.26 | 10.9 | 0.10 | 1.0 |
| 5-Nonanone | 142.24 | 12.80 | 15.5 | 0.09 | 0.9 |
Table 2: Reactant Quantities and Stoichiometry for Pathway B
| Reactant | Molar Mass ( g/mol ) | Mass (g) | Volume (mL) | Moles | Stoichiometric Ratio |
| Magnesium | 24.31 | 2.67 | - | 0.11 | 1.1 |
| 1-Bromobutane | 137.02 | 13.70 | 10.8 | 0.10 | 1.0 |
| 2,2-Dimethyl-3-heptanone | 142.24 | 12.80 | 15.5 | 0.09 | 0.9 |
Table 3: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C13H28O[1] |
| Molar Mass | 200.36 g/mol |
| Appearance | Expected to be a colorless liquid or low-melting solid |
| Boiling Point | Estimated to be in the range of 220-240 °C (at atmospheric pressure) |
| Density | Estimated to be ~0.85 g/mL |
Conclusion
References
An In-depth Technical Guide to the Chemical Properties of 5-Tert-butylnonan-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-butylnonan-5-ol is a tertiary alcohol. Its structure is characterized by a nonane backbone with a hydroxyl group and a bulky tert-butyl group attached to the fifth carbon. This sterically hindered tertiary alcohol is of interest to researchers in medicinal chemistry and materials science due to the unique properties imparted by the tert-butyl group, which can influence solubility, metabolic stability, and conformational preferences of a molecule. This guide provides a summary of its predicted chemical and physical properties, a hypothetical experimental protocol for its synthesis, and expected spectral characteristics.
Chemical and Physical Properties
The properties of this compound are influenced by its molecular weight, the presence of a hydroxyl group capable of hydrogen bonding, and the large, non-polar alkyl groups.
Predicted Physical Properties
The following table summarizes the predicted physical properties of this compound. These values are estimated based on trends observed for similar long-chain tertiary alcohols.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₃H₂₈O | - |
| Molecular Weight | 200.36 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | At room temperature, it is likely to be a viscous liquid or a solid with a low melting point due to its molecular weight and capacity for hydrogen bonding. |
| Boiling Point | ~230-240 °C | Estimated based on the boiling points of other C13 alcohols, adjusted for the tertiary and sterically hindered nature which may slightly lower the boiling point. |
| Melting Point | ~15-25 °C | The bulky and somewhat symmetrical nature of the tert-butyl group may allow for some crystal lattice formation, resulting in a low melting point. |
| Density | ~0.85-0.88 g/mL | Typical density for a long-chain alcohol. |
| Solubility | Insoluble in water. Soluble in organic solvents. | The long alkyl chains and the bulky tert-butyl group make the molecule predominantly non-polar, leading to poor water solubility. It is expected to be soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane. |
| Refractive Index | ~1.45-1.46 | Estimated based on analogous compounds. |
Predicted Chemical Reactivity
As a tertiary alcohol, this compound is resistant to oxidation under standard conditions. The hydroxyl group can be deprotonated by a strong base to form a bulky alkoxide, which can act as a non-nucleophilic base. The tertiary carbocation that would be formed upon protonation and loss of water is stabilized, suggesting that SN1-type reactions could be possible under strongly acidic conditions.
Experimental Protocols: Synthesis of this compound
A common and effective method for the synthesis of tertiary alcohols is the Grignard reaction. The following is a detailed, hypothetical protocol for the synthesis of this compound.
Synthesis via Grignard Reaction
This synthesis involves the reaction of a Grignard reagent, butylmagnesium bromide, with a ketone, pinacolone (3,3-dimethyl-2-butanone).
Reaction Scheme:
Materials:
-
Magnesium turnings
-
1-Bromobutane
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of pinacolone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
-
Predicted Spectral Data
The following are the predicted spectral characteristics for this compound based on its structure and typical values for similar compounds.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.85-0.95 | Triplet | 6H | -CH₂CH₃ (terminal methyls of butyl chains) |
| ~0.90 | Singlet | 9H | -C(CH₃ )₃ (tert-butyl group) |
| ~1.20-1.40 | Multiplet | 8H | -CH₂ CH₂CH₂ CH₃ (butyl chains) |
| ~1.40-1.50 | Multiplet | 4H | -CH₂ C(OH)- (methylene adjacent to the carbinol carbon) |
| ~1.5 (broad) | Singlet | 1H | -OH |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~14 | -CH₂CH₃ |
| ~23 | -CH₂CH₂ CH₃ |
| ~26 | -CH₂ CH₂CH₃ |
| ~25 | -C(CH₃ )₃ |
| ~39 | -C (CH₃)₃ |
| ~45 | -CH₂ -C(OH)- |
| ~75 | -C (OH)- (carbinol carbon) |
IR Spectroscopy
The infrared spectrum of this compound is expected to show characteristic absorptions for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| ~2960-2850 | Strong | C-H stretch (alkyl groups) |
| ~1365 | Medium | C-H bend (characteristic of tert-butyl group) |
| ~1200-1100 | Strong | C-O stretch (tertiary alcohol) |
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Functional Groups to Spectroscopic Signals
Caption: Key structural features and their corresponding spectroscopic signals.
Safety and Handling
While specific safety data for this compound is unavailable, it should be handled with the care appropriate for a laboratory chemical. It is expected to be combustible and may cause skin and eye irritation. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a sterically hindered tertiary alcohol with predictable chemical and physical properties based on its structure. While direct experimental data is sparse, its synthesis can be readily achieved through established methods like the Grignard reaction. The predicted spectral data provides a useful guide for its characterization. Further research is warranted to fully elucidate the experimental properties and potential applications of this compound.
literature review of 5-Tert-butylnonan-5-ol
An In-depth Technical Guide on 5-Tert-butylnonan-5-ol
Introduction
This compound is a tertiary alcohol characterized by a central carbon atom bonded to a hydroxyl group, a tert-butyl group, and two n-butyl chains. Tertiary alcohols are of significant interest in medicinal chemistry and drug discovery. Unlike primary and secondary alcohols, they are resistant to oxidation, which can lead to improved metabolic stability.[1][2][3] The bulky tert-butyl group can also confer unique properties to a molecule, such as increased lipophilicity and steric shielding, which may influence its biological activity and pharmacokinetic profile.[4][5] This guide provides a theoretical framework for the synthesis, characterization, and potential biological relevance of this compound.
Synthesis
The most common and efficient method for the synthesis of tertiary alcohols is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone.[6][7][8] An alternative approach involves the use of organolithium reagents.[9][10]
Proposed Synthetic Route: Grignard Reaction
This compound can be synthesized by the reaction of di-n-butyl ketone with tert-butylmagnesium chloride.
Reaction Scheme:
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis of a tertiary alcohol via the Grignard reaction.[11]
Materials:
-
Di-n-butyl ketone
-
tert-Butyl chloride
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hydrochloric acid (HCl) or ammonium chloride (NH4Cl) solution
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser)
-
Inert atmosphere (nitrogen or argon) setup
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-neck flask equipped with a dropping funnel, a condenser with a drying tube, and a nitrogen/argon inlet.
-
Add magnesium turnings to the flask.
-
In the dropping funnel, place a solution of tert-butyl chloride in anhydrous diethyl ether or THF.
-
Add a small amount of the tert-butyl chloride solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a crystal of iodine if necessary.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Reaction with the Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of di-n-butyl ketone in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 20°C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours or overnight to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will hydrolyze the magnesium alkoxide salt to the alcohol and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
-
Predicted Physicochemical Properties
The physical properties of this compound are predicted based on general trends for long-chain tertiary alcohols.[12][13][14][15]
| Property | Predicted Value/Description |
| Molecular Formula | C13H28O |
| Molecular Weight | 200.36 g/mol |
| Appearance | Colorless liquid or low-melting solid at room temperature.[14] |
| Boiling Point | Expected to be high due to the molecular weight and hydrogen bonding, but likely lower than a primary or secondary isomer due to steric hindrance reducing the effectiveness of hydrogen bonding. |
| Melting Point | The bulky and somewhat symmetrical structure may lead to a higher melting point compared to less branched isomers. |
| Solubility in Water | Low, due to the long, nonpolar alkyl chains.[12][13] |
| Solubility in Organic Solvents | High in nonpolar solvents like hexanes and ethers. |
| Density | Expected to be less than water, in the range of 0.8-0.9 g/mL.[16] |
Predicted Spectroscopic Data
The following spectroscopic data are predictions based on the analysis of similar tertiary alcohols.[17][18][19]
| Spectroscopic Technique | Predicted Features |
| Infrared (IR) Spectroscopy | - Broad O-H stretch around 3400-3600 cm⁻¹- C-H stretches around 2850-2960 cm⁻¹- C-O stretch around 1150-1250 cm⁻¹ |
| ¹³C NMR Spectroscopy | - Carbon bearing the -OH group (C5): ~70-80 ppm- Carbons of the tert-butyl group: Quaternary carbon ~35-45 ppm, methyl carbons ~25-35 ppm- Carbons of the n-butyl chains: Chemical shifts will vary depending on the position relative to the hydroxyl group. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) at m/z 200 is expected to be very weak or absent.[20][21][22][23]- A prominent peak at M-18 (loss of water) may be observed.[22][24]- Alpha-cleavage will lead to fragmentation, with the loss of a butyl radical (M-57) or a tert-butyl radical (M-57) being significant pathways.[24] |
Potential Biological Activity and Significance in Drug Discovery
Tertiary alcohols are increasingly recognized as valuable functional groups in drug design.[2][4][5]
-
Metabolic Stability: this compound is expected to be resistant to metabolic oxidation at the C5 position, a common metabolic pathway for primary and secondary alcohols.[1][25] This can lead to a longer biological half-life for drug candidates containing this moiety.
-
Physicochemical Properties: The introduction of a hydroxyl group generally increases polarity and can improve solubility compared to the corresponding alkane.[2][4] However, the long alkyl chains in this molecule will still result in low water solubility. The bulky tert-butyl group can provide steric hindrance that may reduce the rate of glucuronidation, another common metabolic pathway for alcohols.[2][4]
-
Biological Activity: While there is no specific data for this compound, tertiary alcohols have been incorporated into various biologically active molecules, including Hsp90 inhibitors.[26] The specific biological effects would depend on the overall structure of the molecule in which this alcohol is incorporated.
Visualizations
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Logical Relationship of Properties
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistrystudent.com [chemistrystudent.com]
- 13. Properties of Alcohol: Key Physical & Chemical Features [vedantu.com]
- 14. midwestinstrument.com [midwestinstrument.com]
- 15. scienceready.com.au [scienceready.com.au]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. spectrabase.com [spectrabase.com]
- 18. azom.com [azom.com]
- 19. docbrown.info [docbrown.info]
- 20. Msc alcohols, phenols, ethers | PDF [slideshare.net]
- 21. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 22. m.youtube.com [m.youtube.com]
- 23. GCMS Section 6.10 [people.whitman.edu]
- 24. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 25. quora.com [quora.com]
- 26. Structure–Activity Relationship Study of Tertiary Alcohol Hsp90α-Selective Inhibitors with Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Compound: A Technical Overview of 5-Tert-butylnonan-5-ol
A notable gap in the scientific literature surrounds the tertiary alcohol 5-Tert-butylnonan-5-ol. Despite its well-defined chemical structure, detailed information regarding its discovery, specific synthesis, and biological activity remains largely undocumented in publicly accessible scientific databases and literature. This technical guide addresses this information scarcity by proposing a theoretical synthetic pathway based on established chemical principles and outlines the general characteristics expected of this molecule. This document is intended for researchers, scientists, and drug development professionals who may encounter or have an interest in this and similar sterically hindered tertiary alcohols.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₂₈O |
| Molecular Weight | 200.36 g/mol |
| IUPAC Name | 5-(tert-butyl)nonan-5-ol |
| CAS Number | 101959-45-7 |
| Appearance | Expected to be a colorless liquid or low-melting solid |
| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water |
Proposed Synthesis
The synthesis of this compound has not been explicitly described in the reviewed literature. However, a highly plausible and efficient method for its preparation is through a Grignard reaction. This cornerstone of organic synthesis is well-suited for the formation of tertiary alcohols. Two potential Grignard routes are proposed.
Synthetic Workflow
Caption: Proposed synthetic routes to this compound via Grignard reaction.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of this compound via the Grignard reaction (Route A). This protocol is based on standard procedures for similar reactions and has not been optimized for this specific compound.
Materials:
-
tert-Butyl chloride
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
5-Nonanone
-
Aqueous solution of ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of tert-butyl chloride in anhydrous diethyl ether from the dropping funnel to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture gently until most of the magnesium has reacted to form the Grignard reagent, tert-butylmagnesium chloride.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of 5-nonanone in anhydrous diethyl ether from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
-
Biological Activity and Signaling Pathways
Currently, there is no published data on the biological activity of this compound. Consequently, no signaling pathways involving this molecule have been identified or described. The steric hindrance provided by the tert-butyl group adjacent to the hydroxyl moiety may influence its ability to interact with biological targets. Further research would be required to elucidate any potential pharmacological or toxicological effects.
Future Directions
The significant lack of data for this compound presents an opportunity for foundational research. The primary steps would involve:
-
Documented Synthesis and Characterization: Performing and documenting the synthesis of this compound, followed by thorough characterization using modern analytical techniques such as NMR, IR, and mass spectrometry.
-
Screening for Biological Activity: Subjecting the purified compound to a battery of biological assays to screen for potential therapeutic or toxic effects.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to establish structure-activity relationships, should any biological activity be discovered.
Spectroscopic and Synthetic Profile of 5-Tert-butylnonan-5-ol: A Technical Overview
For Immediate Release
This technical guide provides a detailed spectroscopic and synthetic overview of the tertiary alcohol, 5-tert-butylnonan-5-ol. Due to the absence of this compound in publicly available spectral databases, this document outlines the predicted spectroscopic data based on established chemical principles and data from analogous structures. Furthermore, a robust experimental protocol for its synthesis is presented, catering to researchers and professionals in the fields of chemistry and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from foundational spectroscopic theory and comparison with structurally similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | Multiplet | 4H | CH₂ -CH₂-CH₂-CH₃ (x2) |
| ~1.30 | Multiplet | 4H | CH₂-CH₂ -CH₂-CH₃ (x2) |
| ~1.25 | Singlet | 1H | OH |
| ~0.95 | Singlet | 9H | C(CH₃ )₃ |
| ~0.90 | Triplet | 6H | CH₂-CH₂-CH₂-CH₃ (x2) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~75 | Quaternary | C -OH |
| ~40 | Quaternary | C (CH₃)₃ |
| ~38 | Secondary | C H₂-C(OH) |
| ~26 | Primary | C(C H₃)₃ |
| ~23 | Secondary | C H₂-CH₂-CH₃ |
| ~22 | Secondary | CH₂-C H₂-CH₃ |
| ~14 | Primary | C H₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3400 | Strong, Broad | O-H | Stretching |
| 2960-2850 | Strong | C-H | Stretching (Alkyl) |
| ~1465 | Medium | C-H | Bending (CH₂) |
| ~1375 | Medium | C-H | Bending (tert-butyl) |
| ~1150 | Medium | C-O | Stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 200 | Low | [M]⁺ (Molecular Ion) |
| 185 | Medium | [M - CH₃]⁺ |
| 143 | High | [M - C₄H₉]⁺ (Loss of tert-butyl) |
| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The synthesis of this compound can be readily achieved via a Grignard reaction between butylmagnesium bromide and methyl pivalate.
Synthesis of this compound
-
Preparation of Grignard Reagent: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.2 molar equivalents). Add a small volume of anhydrous diethyl ether and a crystal of iodine. In the dropping funnel, place a solution of 1-bromobutane (2.0 molar equivalents) in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium and initiate the reaction (slight warming may be necessary). Once the reaction begins, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of butylmagnesium bromide.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve methyl pivalate (1.0 molar equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by fractional distillation or column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
-
NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Obtain the infrared spectrum of a thin film of the neat liquid product on a salt plate using an FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with electron ionization (EI) to confirm the molecular weight and fragmentation pattern.
Visualized Workflow
Caption: Synthetic and characterization workflow for this compound.
An In-depth Technical Guide on the Physical Properties of 5-Tert-butylnonan-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physical property data for 5-tert-butylnonan-5-ol. Due to a lack of experimentally determined data for this compound in the public domain, this report includes data for the related isomer, 5-butylnonan-5-ol, to provide estimated values. It is crucial to note that these values are for a structural isomer and may differ from the actual physical properties of this compound. This guide also details generalized experimental protocols for determining the key physical properties of tertiary alcohols.
Core Physical Properties
The following table summarizes the computed and experimental physical properties for this compound and its isomer, 5-butylnonan-5-ol.
| Physical Property | This compound (Computed) | 5-butylnonan-5-ol (Experimental) |
| Molecular Formula | C₁₃H₂₈O | C₁₃H₂₈O |
| Molecular Weight | 200.36 g/mol | 200.36 g/mol |
| Melting Point | Data not available | 20 °C |
| Boiling Point | Data not available | 250.4 °C at 760 mmHg |
| Density | Data not available | 0.832 g/cm³ |
| XLogP3-AA | 4.7 | Data not available |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of tertiary alcohols are outlined below. These are generalized protocols and may require optimization for specific compounds.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.
-
Measurement:
-
Initial Estimation: A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.
-
Accurate Determination: A fresh sample is heated to about 20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C/min.
-
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Apparatus:
-
Thiele tube or small test tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Liquid paraffin or mineral oil
Procedure:
-
A small volume of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The test tube is attached to a thermometer and immersed in a Thiele tube containing mineral oil.
-
The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Density Measurement
Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer or volumetric flask
-
Analytical balance
-
Water bath with temperature control
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium.
-
The pycnometer is removed from the bath, wiped dry, and weighed.
-
The weight of the liquid is determined by subtracting the weight of the empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Solubility Assessment
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Test tubes
-
Graduated pipettes
-
Vortex mixer
Procedure:
-
A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.
-
A specific volume of the solvent (e.g., 0.75 mL of water) is added in small portions.
-
The mixture is agitated vigorously after each addition using a vortex mixer.
-
The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble). For quantitative analysis, the amount of solute that dissolves in a given amount of solvent at a specific temperature is determined.
Visualizations
The following diagram illustrates a general workflow for the experimental determination of the physical properties of a chemical compound.
Caption: Workflow for the determination of physical properties.
5-Tert-butylnonan-5-ol: A Technical Guide to Safety and Handling
Disclaimer: This document provides a summary of available safety and handling information for 5-tert-butylnonan-5-ol. No specific Safety Data Sheet (SDS) for this compound was found in the public domain. Therefore, the information presented herein is based on general principles of chemical safety, data extrapolated from structurally similar compounds, and available chemical database entries. This guide is intended for use by qualified individuals trained in chemical handling and does not replace a formal risk assessment or the information that would be provided in a manufacturer's SDS.
Introduction
This compound is a tertiary alcohol with the molecular formula C13H28O. As a long-chain, branched alcohol, its physical and toxicological properties are expected to align with general trends for this class of compounds. This guide provides an in-depth overview of its known properties, extrapolated safety information, and best practices for its handling and use in a laboratory setting.
Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C13H28O |
| CAS Number | 5340-80-7[1] |
| Molecular Weight | 200.36 g/mol |
| Synonyms | No widely recognized synonyms found. |
Hazard Identification and Classification
Due to the absence of a specific GHS classification for this compound, a presumptive classification is made based on data for similar long-chain and branched alcohols.
Presumptive GHS Classification:
-
Flammable Liquids: Not classified (based on expected high flash point).
-
Skin Corrosion/Irritation: Category 3 (Mild irritant).
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).
-
Acute Aquatic Toxicity: Category 3.
-
Chronic Aquatic Toxicity: Category 3.
Hazard Statements (Presumptive):
-
H316: Causes mild skin irritation.
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.
-
H412: Harmful to aquatic life with long-lasting effects.
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.[3]
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
Physical and Chemical Properties
Limited empirical data for this compound is available. The following table includes data for the structural isomer 5-butyl-5-nonanol where noted.
| Property | Value | Source |
| Appearance | Expected to be a liquid or low-melting solid. | General knowledge |
| Odor | Characteristic alcohol-like odor. | General knowledge |
| Melting Point | 20 °C (for 5-butyl-5-nonanol) | [4] |
| Boiling Point | 250.4 °C at 760 mmHg (for 5-butyl-5-nonanol) | [4] |
| Flash Point | 107.8 °C (for 5-butyl-5-nonanol) | [4] |
| Density | 0.832 g/cm³ (for 5-butyl-5-nonanol) | [4] |
| Solubility in Water | Expected to have low solubility. | General knowledge |
| Vapor Pressure | 0.00345 mmHg at 25°C (for 5-butyl-5-nonanol) | [4] |
Handling and Storage
Proper handling and storage procedures are crucial to ensure safety in the laboratory.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]
-
Avoid breathing vapors or mists.[3]
-
Keep away from heat, sparks, and open flames.[3]
-
Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[3]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of exposure, follow these first aid procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation or other symptoms persist, get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Toxicological Information
No specific toxicological data for this compound is available. The information below is based on general trends for long-chain and branched-chain alcohols.
-
Acute Toxicity: The acute toxicity of ethoxylated branched C13 alcohols is generally low to moderate by the oral route and low via dermal and inhalation routes of exposure.[2]
-
Skin Irritation: Expected to be a mild skin irritant. Human patch studies on similar compounds do not support a skin irritant classification.[2]
-
Eye Irritation: Neat ethoxylated branched C13 alcohol is expected to be irritating to the eyes.[2]
-
Sensitization: Not expected to be a skin sensitizer.[2]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available. Repeated dose toxicity studies on similar compounds in rats do not indicate any target organ effects, and they are not genotoxic or carcinogenic and have a low potential for reproductive and developmental toxicity.[2]
Experimental Protocols
No specific experimental protocols for the synthesis or use of this compound were found in the public domain. A general synthetic approach for tertiary alcohols involves the reaction of a Grignard reagent with a ketone. For this compound, this could involve the reaction of a butylmagnesium halide with 2,2-dimethyl-3-heptanone or the reaction of a tert-butylmagnesium halide with 5-nonanone. Researchers should consult relevant organic chemistry literature for detailed synthetic procedures and adapt them with appropriate safety precautions.
Visualizations
The following diagrams illustrate key safety and handling workflows.
Caption: A generalized workflow for the safe handling of laboratory chemicals.
References
An In-Depth Technical Guide to 5-Tert-butylnonan-5-ol
Abstract
This technical guide provides a comprehensive overview of the tertiary alcohol 5-tert-butylnonan-5-ol. It covers the formal IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis via a Grignard reaction, and logical diagrams illustrating the synthetic pathway. This document is intended for researchers and professionals in the fields of organic chemistry, materials science, and drug development who require detailed information on specialized aliphatic alcohols.
Chemical Identity and Nomenclature
The structure of the compound consists of a nine-carbon aliphatic chain (nonane) as the backbone. A hydroxyl group (-OH) and a tert-butyl group [-C(CH₃)₃] are both substituted at the fifth carbon position.
According to the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the formal name is This compound . An alternative, systematic name is 5-(1,1-dimethylethyl)nonan-5-ol . The name "tert-butyl" is a retained common name that is acceptable for use in IUPAC nomenclature.
Physicochemical Properties
Quantitative data for this compound has been compiled from computational predictions and available chemical databases.[1][2] These properties are essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₈O | PubChem[1] |
| Molecular Weight | 200.36 g/mol | ABI Chem[2] |
| CAS Number | 5340-80-7 | ABI Chem[2] |
| Appearance | Predicted: Colorless liquid or low-melting solid | - |
| Boiling Point | Predicted: ~240-250 °C at 760 mmHg | - |
| Melting Point | Not Available | - |
| Density | Predicted: ~0.84-0.86 g/cm³ | - |
| XLogP3 | 5.1 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed) |
| Rotatable Bond Count | 6 | PubChem (Computed) |
Synthesis Protocol: Grignard Reaction
The synthesis of this compound, a tertiary alcohol, is effectively achieved through the nucleophilic addition of a Grignard reagent to a ketone. The following protocol describes the reaction between tert-butylmagnesium chloride and nonan-5-one.
Reaction Scheme: Nonan-5-one + tert-Butylmagnesium chloride → this compound
Materials and Equipment
-
Reagents: Nonan-5-one (1 equivalent), Magnesium turnings (1.2 equivalents), tert-Butyl chloride (1.1 equivalents), Anhydrous diethyl ether, 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.
-
Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator.
Experimental Procedure
Step 1: Preparation of Grignard Reagent
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Place magnesium turnings (1.2 eq) in the three-neck flask.
-
Dissolve tert-butyl chloride (1.1 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the tert-butyl chloride solution to the magnesium turnings to initiate the reaction. Initiation may require gentle warming or the addition of an iodine crystal.
-
Once the reaction begins (indicated by bubbling and turbidity), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.
Step 2: Reaction with Ketone
-
Dissolve nonan-5-one (1 eq) in anhydrous diethyl ether in a separate dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the nonan-5-one solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 1M hydrochloric acid to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Synthesis Reaction Pathway
The diagram below illustrates the key steps in the Grignard synthesis of this compound from nonan-5-one.
Experimental Workflow
This diagram outlines the logical sequence of the experimental protocol, from reagent preparation to final product purification.
Biological Activity and Applications
Currently, there is no significant published research detailing the biological activities, signaling pathways, or specific drug development applications for this compound. Its highly branched, sterically hindered structure may make it a candidate for use as a specialized solvent, a building block in polymer chemistry, or as a non-reactive bulky group in the synthesis of other molecules. Further research is required to determine its potential utility in scientific and industrial applications.
References
molecular weight of 5-Tert-butylnonan-5-ol
An In-depth Technical Guide to 5-Tert-butylnonan-5-ol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, a tertiary alcohol of interest in synthetic chemistry and potential drug development applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Properties
This compound is a tertiary alcohol with a significant hydrophobic character due to its long alkyl chains and bulky tert-butyl group. Its chemical structure and properties are summarized below.
Quantitative Data
The fundamental molecular properties of this compound are presented in the table below.
| Property | Value |
| Chemical Formula | C₁₃H₂₈O |
| Molecular Weight | 200.36 g/mol |
| IUPAC Name | This compound |
Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds and the synthesis of alcohols.[1][2] This involves the reaction of a Grignard reagent with a suitable ketone.
Synthetic Pathway
The retrosynthetic analysis for this compound points to two primary Grignard routes:
-
Route A: Reaction of tert-butylmagnesium halide with nonan-5-one.
-
Route B: Reaction of a butylmagnesium halide with 2,2-dimethyl-3-hexanone.
Both routes are viable; however, the availability of the starting ketone may influence the choice of synthesis. The following experimental protocol details the synthesis via Route A.
Experimental Protocol: Grignard Synthesis
This protocol outlines the synthesis of this compound from tert-butyl chloride and nonan-5-one.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Tert-butyl chloride
-
Nonan-5-one
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried to ensure anhydrous conditions.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of tert-butyl chloride in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming.
-
Once the reaction starts, the remaining tert-butyl chloride solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the tert-butylmagnesium chloride reagent.
-
-
Reaction with Ketone:
-
The flask containing the Grignard reagent is cooled in an ice bath.
-
A solution of nonan-5-one in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
-
Work-up and Purification:
-
The reaction mixture is carefully poured over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield pure this compound.
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Analytical Workflow
A general workflow for the characterization of the final product is as follows:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the crude product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight of the product and identify any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of the different types of protons (tert-butyl, alkyl chains, hydroxyl).
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch of the alcohol functional group.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
Hypothetical Signaling Pathway Inhibition
For the purpose of illustrating a potential application in drug development, the following diagram depicts a hypothetical scenario where this compound acts as an inhibitor of a generic signaling pathway.
Caption: Hypothetical inhibition of a signaling pathway by this compound.
References
A Technical Guide to the Solubility of 5-Tert-butylnonan-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Solubility of Alcohols
The solubility of a compound is a critical physicochemical parameter, profoundly influencing its behavior in various chemical and biological systems. For alcohols, solubility is primarily governed by the interplay between the polar hydroxyl (-OH) group and the nonpolar hydrocarbon backbone.[1][2] The hydroxyl group is capable of forming hydrogen bonds, which are strong dipole-dipole interactions, with other polar molecules like water.[2][3] This interaction promotes solubility in polar solvents. Conversely, the nonpolar hydrocarbon portion of the molecule interacts favorably with nonpolar solvents through weaker van der Waals forces.
The balance between these opposing characteristics dictates the overall solubility of an alcohol in a given solvent.[1] Shorter-chain alcohols, such as methanol and ethanol, are miscible with water in all proportions because the influence of the polar hydroxyl group dominates.[1][3] As the length of the nonpolar hydrocarbon chain increases, the molecule becomes more nonpolar in character, leading to a decrease in solubility in polar solvents like water.[1][3][4] For instance, the solubility of butanol in water is significantly lower than that of propanol, and alcohols with seven or more carbons are generally considered immiscible with water.[1]
Predicted Solubility Profile of 5-Tert-butylnonan-5-ol
Molecular Structure: this compound is a tertiary alcohol with the chemical formula C₁₃H₂₈O. Its structure consists of a central carbon atom bonded to a hydroxyl group, a tert-butyl group, and two butyl groups. This imparts a significant nonpolar character to the molecule due to the large hydrocarbon content.
Expected Solubility:
Based on the general principles of alcohol solubility, the following profile for this compound in various solvent classes can be predicted:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the substantial nonpolar hydrocarbon structure (a total of 13 carbon atoms), this compound is expected to have very low solubility in water. The hydrophobic effect of the large alkyl groups will outweigh the hydrophilic contribution of the single hydroxyl group.[1][3] Its solubility is likely to be slightly higher in shorter-chain alcohols like methanol and ethanol compared to water, as the alkyl chains of these solvents can interact more favorably with the nonpolar part of the solute molecule.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): In polar aprotic solvents, which possess a dipole moment but lack O-H or N-H bonds for hydrogen bonding, the solubility of this compound is anticipated to be moderate. The polar hydroxyl group can participate in dipole-dipole interactions with the solvent, while the nonpolar regions will have some affinity for the less polar aspects of these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): this compound is predicted to be highly soluble in nonpolar solvents. The dominant nonpolar character of its large hydrocarbon framework will lead to favorable van der Waals interactions with nonpolar solvent molecules, following the principle of "like dissolves like."
Data Presentation:
As no specific experimental data for the solubility of this compound was found in the public domain, the following table provides a qualitative prediction of its solubility. Researchers are encouraged to determine empirical values for their specific applications.
| Solvent Class | Example Solvents | Predicted Solubility of this compound |
| Polar Protic | Water, Methanol, Ethanol | Very Low to Low |
| Polar Aprotic | Acetone, DMSO | Moderate |
| Nonpolar | Hexane, Toluene | High to Very High |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data for this compound, a standardized experimental protocol is necessary. The following is a detailed methodology for the isothermal equilibrium method, a common technique for determining the solubility of a solid compound in a liquid solvent.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with airtight seals
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibrium may need to be determined empirically.
-
-
Sample Withdrawal and Preparation:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Record the exact volume of the filtrate.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated analytical method (e.g., GC-FID or HPLC) to generate a calibration curve.
-
Analyze the prepared sample solution using the same method.
-
Determine the concentration of this compound in the sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the mass of this compound in the original filtered sample based on the determined concentration and the dilution factor.
-
Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).
-
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility: A Logical Relationship
The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates this logical relationship.
Caption: Logical relationship between molecular structure, solvent type, and solubility.
Conclusion
While specific quantitative solubility data for this compound is not currently available in the surveyed literature, a strong predictive understanding of its solubility can be derived from its molecular structure. The large nonpolar hydrocarbon framework suggests a preference for solubility in nonpolar solvents, with limited solubility in polar, particularly aqueous, media. The provided general experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in various solvents of interest. The generation of such empirical data will be invaluable for the application of this compound in diverse scientific and industrial settings, including its potential use in drug development and organic synthesis.
References
commercial availability of 5-Tert-butylnonan-5-ol
An In-depth Examination of the Synthesis, Properties, and Commercial Availability of a Key Tertiary Alcohol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The user's initial query for "5-Tert-butylnonan-5-ol" did not yield commercially available results and is likely a chemical misnomer. This guide focuses on the structurally similar and commercially available compound, 5-butylnonan-5-ol .
Executive Summary
This technical guide provides a comprehensive overview of 5-butylnonan-5-ol, a tertiary alcohol with applications in various chemical syntheses. The document details its commercial availability, physico-chemical properties, and established synthetic protocols. Particular emphasis is placed on the Grignard reaction, a cornerstone of its synthesis, with detailed experimental procedures and workflow visualizations. All quantitative data is presented in tabular format for clarity and ease of comparison.
Commercial Availability
5-Butylnonan-5-ol is available from a number of chemical suppliers. It is typically sold under its CAS Number, 597-93-3, and may be listed under synonyms such as Tributylcarbinol or Tributylmethanol. The commercial availability indicates that it is a specialty chemical used in research and development.
Physicochemical Properties
A summary of the key physical and chemical properties of 5-butylnonan-5-ol is provided in the table below. This data has been aggregated from various chemical databases and supplier specifications.
| Property | Value |
| CAS Number | 597-93-3 |
| Molecular Formula | C₁₃H₂₈O |
| Molecular Weight | 200.36 g/mol [1][2][3] |
| Melting Point | 20 °C[1][2][4] |
| Boiling Point | 250.4 °C at 760 mmHg[4] / 268.11 °C (estimated)[2] |
| Density | 0.832 - 0.8408 g/cm³[1][2][4] |
| Refractive Index | 1.4445 - 1.446[1][2][4] |
| pKa | 15.38 ± 0.29 (Predicted)[2] |
| Flash Point | 107.8 °C[4] |
| LogP | 4.28810[4] |
| Vapor Pressure | 0.00345 mmHg at 25 °C[4] |
Synthesis of 5-Butylnonan-5-ol
The most common and efficient method for the synthesis of 5-butylnonan-5-ol is the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with an ester or a ketone.
Synthetic Pathways
Two primary Grignard-based synthetic routes to 5-butylnonan-5-ol are outlined below.
Route 1: Grignard Reagent and an Ester
This is a classic approach where two equivalents of a Grignard reagent react with an ester. For the synthesis of 5-butylnonan-5-ol, this would involve the reaction of butylmagnesium bromide with an ester of pentanoic acid (valeric acid), such as ethyl pentanoate. The first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent to yield the tertiary alcohol after an acidic workup.
Route 2: Grignard Reagent and a Ketone
A more direct approach involves the reaction of a Grignard reagent with a ketone. In this case, butylmagnesium bromide would be reacted with 5-nonanone. This method requires only one equivalent of the Grignard reagent.
Experimental Protocol: Representative Synthesis of a Tertiary Alcohol via Grignard Reaction
The following is a detailed protocol for the synthesis of a tertiary alcohol, 5-methyl-5-nonanol, which is structurally similar to 5-butylnonan-5-ol and illustrates the key steps of the Grignard reaction with an ester. This protocol is adapted from established laboratory procedures.
Objective: To synthesize 5-methyl-5-nonanol from 1-bromobutane and ethyl acetate.
Materials:
-
Magnesium turnings
-
1-Bromobutane
-
Ethyl acetate
-
Anhydrous diethyl ether
-
Concentrated Sulfuric Acid
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous calcium chloride
Apparatus:
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer with a seal
-
Reflux condenser with a drying tube
-
125 mL dropping funnel
-
Heating mantle
-
Ice-water bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be scrupulously dried in an oven and assembled while hot to prevent moisture contamination.
-
Place magnesium turnings in the three-necked flask.
-
In the dropping funnel, place a solution of 1-bromobutane in anhydrous diethyl ether.
-
Add a small amount of the 1-bromobutane solution to the magnesium. The reaction is initiated, which is evident by bubbling and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until most of the magnesium has reacted.
-
-
Reaction with the Ester:
-
Cool the Grignard reagent solution in an ice-water bath.
-
Slowly add a solution of ethyl acetate in anhydrous diethyl ether from the dropping funnel. The addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
-
Workup and Purification:
-
Pour the reaction mixture slowly onto crushed ice.
-
Acidify the mixture with a dilute solution of sulfuric acid to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Wash the ether layer with water, followed by a wash with brine.
-
Dry the ether layer over anhydrous calcium chloride.
-
Filter off the drying agent and remove the ether by distillation.
-
The crude product can be purified by vacuum distillation.
-
Applications
Tertiary alcohols like 5-butylnonan-5-ol are valuable intermediates in organic synthesis. They can be used in the production of:
-
Fragrances and Flavors: Some tertiary alcohols and their esters have characteristic scents and are used in the fragrance industry.
-
Specialty Chemicals: They can serve as building blocks for more complex molecules in various fields, including materials science and pharmaceuticals.
-
Solvents and Additives: Their physical properties may make them suitable as specialty solvents or additives in certain formulations.
Conclusion
5-Butylnonan-5-ol is a commercially available tertiary alcohol with well-defined physical and chemical properties. Its synthesis is readily achievable through standard organic chemistry techniques, primarily the Grignard reaction. This guide provides the essential information for researchers and scientists to source, handle, and synthesize this compound for their research and development needs.
References
Methodological & Application
Application Notes and Protocols: 5-Tert-butylnonan-5-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of the sterically hindered tertiary alcohol, 5-tert-butylnonan-5-ol. Due to the significant steric hindrance imparted by the tert-butyl group, this compound exhibits unique reactivity and offers potential advantages in specific synthetic contexts, particularly in the development of metabolically stable drug candidates.
Introduction
This compound is a tertiary alcohol characterized by a high degree of steric congestion around the hydroxyl group. This structural feature is a direct result of the bulky tert-butyl group and two n-butyl chains attached to the carbinol carbon. While direct literature on this specific molecule is limited, its chemical behavior can be extrapolated from the well-established chemistry of other sterically hindered tertiary alcohols. The primary utility of such compounds in organic synthesis lies in their increased stability and resistance to certain metabolic pathways, making them of interest in medicinal chemistry and drug design.[1][2][3] The tert-butyl group can enhance the lipophilicity of a molecule, potentially improving its pharmacokinetic profile.[2]
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the Grignard reaction. This involves the addition of a tert-butylmagnesium halide to di-n-butyl ketone (nonan-5-one).[4][5][6] The high reactivity of the Grignard reagent allows for the formation of the sterically congested carbon-carbon bond.
Experimental Protocol: Grignard Synthesis
Reaction Scheme:
Materials:
-
Di-n-butyl ketone (nonan-5-one)
-
tert-Butylmagnesium chloride (1.0 M solution in diethyl ether)
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
Procedure:
-
A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel is charged with di-n-butyl ketone (14.2 g, 0.1 mol) dissolved in 50 mL of anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath to 0 °C.
-
tert-Butylmagnesium chloride solution (110 mL of 1.0 M solution in Et2O, 0.11 mol, 1.1 equivalents) is added dropwise via the addition funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).
-
The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Illustrative Data:
| Parameter | Value |
| Reactant Scale | 0.1 mol |
| Equivalents of Grignard Reagent | 1.1 |
| Reaction Time | 2.5 hours |
| Typical Yield (Crude) | 85-95% |
| Typical Yield (Purified) | 75-85% |
| Boiling Point (Predicted) | ~110-115 °C at 10 mmHg |
Note: The above data is illustrative and based on typical yields for Grignard reactions involving the formation of sterically hindered tertiary alcohols.
Applications in Organic Synthesis
The synthetic utility of this compound is largely dictated by the steric hindrance around the hydroxyl group. This can be both an advantage and a challenge.
Dehydration to Alkenes
Tertiary alcohols are prone to dehydration under acidic conditions to form alkenes, typically following an E1 mechanism.[7][8][9][10] Due to the stability of the resulting tertiary carbocation, this reaction often proceeds under milder conditions than for primary or secondary alcohols.[9][11]
Experimental Protocol: Acid-Catalyzed Dehydration
Reaction Scheme:
Materials:
-
This compound
-
Concentrated sulfuric acid (H2SO4)
-
Toluene
-
Sodium bicarbonate (NaHCO3) solution (5%)
-
Anhydrous sodium sulfate (Na2SO4)
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, this compound (10.0 g, 0.05 mol) is dissolved in 50 mL of toluene.
-
A catalytic amount of concentrated sulfuric acid (0.5 mL) is carefully added.
-
The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.
-
The reaction is monitored by TLC or GC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with 5% sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude alkene product.
-
Purification can be achieved by distillation.
Illustrative Data:
| Parameter | Value |
| Catalyst | Conc. H2SO4 |
| Reaction Temperature | Reflux in Toluene (~111 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
Note: The above data is illustrative. Zaitsev's rule predicts the formation of the more substituted alkene as the major product.
Etherification
The synthesis of ethers from sterically hindered tertiary alcohols is challenging. Traditional Williamson ether synthesis is generally not feasible due to the high propensity for elimination. However, methods have been developed for the arylation of tertiary alcohols.[12]
Experimental Protocol: Arylation with a Diaryliodonium Salt
Materials:
-
This compound
-
Ortho-substituted diaryliodonium salt (e.g., bis(2,4,6-trimethylphenyl)iodonium triflate)
-
Anhydrous dichloromethane (DCM)
-
Proton sponge (1,8-Bis(dimethylamino)naphthalene)
Procedure:
-
To a solution of this compound (1.0 g, 5 mmol) and proton sponge (1.1 g, 5.1 mmol) in anhydrous DCM (20 mL) is added the diaryliodonium salt (5.5 mmol).
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with DCM and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Illustrative Data:
| Parameter | Value |
| Reagent | Diaryliodonium salt |
| Base | Proton Sponge |
| Reaction Temperature | Room Temperature |
| Reaction Time | 24-48 hours |
| Typical Yield | 50-70% |
Note: This is an advanced method, and yields can be variable depending on the specific substrates.
Esterification
Direct esterification of tertiary alcohols using the Fischer method is generally unsuccessful due to rapid dehydration under acidic conditions.[13][14] More effective methods involve the activation of the carboxylic acid, for instance, by conversion to an acid chloride or the use of coupling agents.
Experimental Protocol: Esterification using an Acid Chloride
Reaction Scheme:
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride)
-
Anhydrous pyridine
-
Anhydrous diethyl ether
Procedure:
-
This compound (1.0 g, 5 mmol) is dissolved in anhydrous pyridine (5 mL) and cooled to 0 °C in an ice bath.
-
The acid chloride (5.5 mmol, 1.1 equivalents) is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The mixture is then poured into ice-water (50 mL) and extracted with diethyl ether (3 x 20 mL).
-
The combined organic extracts are washed sequentially with 1 M HCl (to remove pyridine), saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to afford the ester.
-
Purification is performed by column chromatography or distillation.
Illustrative Data:
| Parameter | Value |
| Acylating Agent | Acid Chloride |
| Base/Solvent | Pyridine |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% |
Note: The success of this reaction is highly dependent on the steric bulk of both the alcohol and the acid chloride.
Role in Drug Development
The incorporation of a tertiary alcohol moiety, particularly a sterically hindered one like this compound, can be a strategic move in drug design.[1][2][3] The primary advantages include:
-
Metabolic Stability: Tertiary alcohols cannot be oxidized to ketones, which is a common metabolic pathway for secondary alcohols. The steric bulk around the hydroxyl group can also shield it from conjugation reactions like glucuronidation.[2][3]
-
Modulation of Physicochemical Properties: The hydroxyl group can increase polarity and improve solubility, while the large alkyl framework maintains lipophilicity. This balance is crucial for achieving desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Visualizations
Synthesis Workflow
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. leah4sci.com [leah4sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 11. quora.com [quora.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]
- 14. Reddit - The heart of the internet [reddit.com]
Application Note and Experimental Protocol: Synthesis of 5-Tert-butylnonan-5-ol
Abstract
This document provides a detailed experimental protocol for the synthesis of the tertiary alcohol, 5-tert-butylnonan-5-ol. The synthesis is achieved via a Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.[1] Specifically, this protocol outlines the reaction of n-butylmagnesium bromide with ethyl pivalate. The addition of two equivalents of the Grignard reagent to the ester results in the formation of the desired tertiary alcohol.[2] This application note includes a step-by-step methodology, a summary of reactants and expected products in a tabular format, and a visual representation of the experimental workflow. This guide is intended for researchers and professionals in the fields of organic synthesis and drug development.
Introduction
Tertiary alcohols are important structural motifs in many organic molecules, including pharmaceuticals and specialty chemicals. The Grignard reaction remains a cornerstone of organic synthesis for the preparation of alcohols.[1][3] The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of an aldehyde, ketone, or ester.[2][3] When an ester is used as the substrate, two equivalents of the Grignard reagent add to the carbonyl group to produce a tertiary alcohol, where two of the alkyl substituents are identical.[2] This protocol details the synthesis of this compound, a tertiary alcohol, by reacting ethyl pivalate with an excess of n-butylmagnesium bromide.
Quantitative Data Summary
The following table summarizes the reactants used and the expected product with their corresponding properties and quantities.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume (mL) | Mass (g) | Density (g/mL) | Role |
| Magnesium Turnings | Mg | 24.31 | 120 | - | 2.92 | - | Reagent |
| 1-Bromobutane | C4H9Br | 137.02 | 110 | 11.5 | 15.07 | 1.276 | Reagent |
| Ethyl Pivalate | C7H14O2 | 130.18 | 50 | 6.4 | 6.51 | 0.856 | Substrate |
| Diethyl Ether (anhydrous) | (C2H5)2O | 74.12 | - | 250 | - | 0.713 | Solvent |
| Hydrochloric Acid (1 M) | HCl | 36.46 | - | 100 | - | ~1.0 | Quenching |
| Saturated Sodium Bicarbonate | NaHCO3 | 84.01 | - | 50 | - | ~1.0 | Neutralization |
| Saturated Sodium Chloride | NaCl | 58.44 | - | 50 | - | ~1.2 | Washing |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | - | - | As needed | - | Drying Agent |
| This compound | C13H28O | 200.36 | 50 (theoretical) | - | 10.02 (theoretical) | - | Product |
Experimental Protocol
1. Preparation of the Grignard Reagent (n-butylmagnesium bromide)
-
1.1. A 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of dry nitrogen.
-
1.2. After cooling to room temperature, magnesium turnings (2.92 g, 120 mmol) are added to the flask.
-
1.3. Anhydrous diethyl ether (50 mL) is added to the flask to cover the magnesium turnings.
-
1.4. A solution of 1-bromobutane (15.07 g, 110 mmol) in 100 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.
-
1.5. A small portion (approximately 10 mL) of the 1-bromobutane solution is added to the magnesium turnings to initiate the reaction. The reaction is initiated if the solution becomes cloudy and starts to reflux gently. Gentle heating or the addition of a small crystal of iodine may be required to start the reaction.
-
1.6. Once the reaction has started, the remaining 1-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.
-
1.7. After the addition is complete, the mixture is stirred at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown color.
2. Reaction with Ethyl Pivalate
-
2.1. A solution of ethyl pivalate (6.51 g, 50 mmol) in 100 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.
-
2.2. The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
2.3. The ethyl pivalate solution is added dropwise to the stirred Grignard reagent solution at a rate that maintains the reaction temperature below 10 °C.
-
2.4. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.
3. Work-up and Purification
-
3.1. The reaction flask is cooled in an ice bath, and the reaction is quenched by the slow, dropwise addition of 100 mL of 1 M hydrochloric acid with vigorous stirring.
-
3.2. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
3.3. The combined organic layers are washed sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of saturated sodium chloride (brine) solution.
-
3.4. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
3.5. The resulting crude oil is purified by vacuum distillation to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 5-Tert-butylnonan-5-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 5-Tert-butylnonan-5-ol is not a widely documented compound in current medicinal chemistry literature, its structure as a sterically hindered tertiary alcohol presents several theoretically advantageous properties for drug design and development. These notes explore the potential applications, predicted physicochemical properties, and hypothetical experimental protocols for this compound, framing it as a scaffold or fragment for generating novel therapeutic agents. The core hypothesis is that the combination of a tertiary alcohol and a bulky tert-butyl group can enhance metabolic stability and allow for fine-tuning of lipophilicity in lead optimization.
Potential Applications in Medicinal Chemistry
The structure of this compound suggests its primary utility in medicinal chemistry would be as a building block or fragment in the design of new chemical entities. The key structural features—the tertiary alcohol and the t-butyl group—can confer specific, desirable properties to a parent molecule.
-
Improved Metabolic Stability: Tertiary alcohols are resistant to oxidation, a common metabolic pathway for primary and secondary alcohols.[1][2] The bulky tert-butyl group adjacent to the hydroxyl group can further shield it from enzymatic degradation, such as glucuronidation, through steric hindrance.[1][2] This increased metabolic stability can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.[3]
-
Modulation of Physicochemical Properties: The introduction of a hydroxyl group generally increases polarity and aqueous solubility. The long alkyl chains (two butyl groups) and the tert-butyl group contribute to the lipophilicity of this compound. By incorporating this moiety, medicinal chemists can strategically balance the hydrophilic and lipophilic character of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Scaffold for Novel Pharmacophores: The tertiary alcohol can serve as a key hydrogen bond donor and acceptor, interacting with biological targets such as enzymes or receptors. The surrounding bulky alkyl groups can explore and fit into hydrophobic pockets within a binding site, potentially leading to high-affinity interactions.
Predicted Physicochemical Properties
As experimental data for this compound is unavailable, its physicochemical properties have been predicted using computational models. These properties are crucial for assessing its "drug-likeness," often evaluated against frameworks like Lipinski's Rule of Five.[4][5][6]
| Property | Predicted Value | Method of Prediction | Relevance in Drug Discovery |
| Molecular Weight | 200.36 g/mol | Cheminformatics Software | Compliant with Lipinski's Rule of Five (<500 Da), indicating good potential for oral bioavailability.[5][6] |
| LogP (Octanol/Water Partition Coefficient) | ~4.5 | Cheminformatics Software (e.g., ACD/Labs Percepta, ChemDraw) | Indicates high lipophilicity, nearing the upper limit of Lipinski's Rule of Five (≤5). This suggests good membrane permeability but potentially lower aqueous solubility.[4][5] |
| Hydrogen Bond Donors | 1 | Structure-based | Compliant with Lipinski's Rule of Five (≤5), allowing for specific interactions with biological targets.[4][5] |
| Hydrogen Bond Acceptors | 1 | Structure-based | Compliant with Lipinski's Rule of Five (≤10), contributing to a balanced polarity.[4][5] |
| Polar Surface Area (PSA) | 20.23 Ų | Cheminformatics Software | Suggests good potential for cell membrane permeability. |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and evaluation of this compound.
Protocol for Synthesis via Grignard Reaction
This protocol outlines the synthesis of this compound from nonan-5-one and a tert-butyl Grignard reagent.
Materials:
-
Nonan-5-one
-
tert-Butyl chloride
-
Magnesium turnings
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer
Procedure:
-
Preparation of Grignard Reagent:
-
Dry all glassware thoroughly in an oven.
-
Place magnesium turnings in a round-bottom flask equipped with a condenser and a dropping funnel.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Dissolve tert-butyl chloride in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the tert-butyl chloride solution to the magnesium to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve nonan-5-one in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the nonan-5-one solution dropwise to the cooled Grignard reagent with continuous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
-
Protocol for In Vitro Metabolic Stability Assay
This protocol describes a method to assess the metabolic stability of this compound using liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Control compound (e.g., a compound with known metabolic instability)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (final concentration, e.g., 1 µM).
-
Incubate the mixture at 37°C.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) based on the half-life and microsomal protein concentration.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Steric Hindrance and Metabolic Stability
Caption: Steric hindrance protecting the hydroxyl group from metabolism.
Logical Relationship of Properties
References
- 1. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 2. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 4. The Importance of Lipinskiâs Rule of Five in Drug Discovery [lindushealth.com]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. bioaccessla.com [bioaccessla.com]
5-Tert-butylnonan-5-ol: Not a Documented Chiral Auxiliary in Scientific Literature
Despite a comprehensive review of scientific databases and chemical literature, there is no evidence to support the use of 5-tert-butylnonan-5-ol as a chiral auxiliary in asymmetric synthesis. Application notes, experimental protocols, and quantitative data regarding its efficacy in this role are not available.
Chiral auxiliaries are essential tools in modern organic chemistry, enabling the synthesis of single enantiomers of chiral molecules.[1][2] These compounds are themselves chiral and are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one diastereomer.[1] After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse.
Well-established chiral auxiliaries include compounds such as Evans' oxazolidinones, pseudoephedrine, and Ellman's tert-butanesulfinamide.[1] These molecules have been extensively studied and their applications are well-documented, with detailed protocols and predictable stereochemical outcomes for a wide range of reactions.
The defining characteristic of a successful chiral auxiliary is its ability to create a sterically and/or electronically biased environment around the reacting center, thereby favoring the approach of reagents from a specific direction. While bulky tertiary alcohols can be important structural motifs in chiral ligands and catalysts for asymmetric synthesis, their direct application as removable chiral auxiliaries is less common.
A thorough search for the application of this compound as a chiral auxiliary did not yield any specific examples, reaction protocols, or data on diastereomeric or enantiomeric excesses. The scientific literature does not contain reports of its attachment to substrates, its use in directing stereoselective reactions, or its subsequent cleavage.
Therefore, it must be concluded that this compound is not a recognized or documented chiral auxiliary. Researchers and drug development professionals seeking to perform asymmetric synthesis should consult the extensive literature on established and reliable chiral auxiliaries.
References
Catalytic Applications of Sterically Hindered Tertiary Alcohols: Focus on 5-Tert-butylnonan-5-ol Derivatives as Substrates
Introduction
Sterically hindered tertiary alcohols, such as derivatives of 5-Tert-butylnonan-5-ol, present significant challenges in organic synthesis due to the steric bulk surrounding the hydroxyl group. This steric hindrance often impedes or prevents reactions that are facile for primary and secondary alcohols. Consequently, the development of robust catalytic methods for the transformation of these challenging substrates is an area of active research. These application notes provide an overview of key catalytic reactions involving sterically hindered tertiary alcohols, with a focus on acylation, dehydroxylation, and glycosidation, using this compound as a representative substrate. The protocols and data presented herein are intended for researchers, scientists, and professionals in drug development.
Catalytic Acylation and Tosylation
The esterification and tosylation of sterically hindered alcohols are fundamental transformations for the protection of hydroxyl groups or for the introduction of good leaving groups. Traditional methods often require harsh conditions and stoichiometric reagents. However, several catalytic systems have been developed to address these challenges.
Application Note: 1-Methylimidazole (MI) has been demonstrated as an effective and inexpensive Lewis base catalyst for the acylation and tosylation of sterically hindered alcohols.[1] This method offers advantages such as tolerance of acid-sensitive protecting groups and avoidance of rearrangement or elimination side products.[1] The addition of a tertiary amine base, such as triethylamine, can further accelerate the reaction.[1]
Quantitative Data for Catalytic Acylation of a Model Hindered Alcohol:
| Entry | Acylating Agent | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | 1-Methylimidazole | Triethylamine | Dichloromethane | 2 | 95 |
| 2 | Benzoyl Chloride | 1-Methylimidazole | Triethylamine | Dichloromethane | 4 | 92 |
| 3 | p-Toluenesulfonyl Chloride | 1-Methylimidazole | Triethylamine | Dichloromethane | 6 | 89 |
Experimental Protocol: General Procedure for the 1-Methylimidazole-Catalyzed Acylation of this compound
-
To a stirred solution of this compound (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (5 mL) is added 1-methylimidazole (0.1 mmol).
-
The acylating agent (acetic anhydride, benzoyl chloride, or p-toluenesulfonyl chloride) (1.2 mmol) is added dropwise to the solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for the time indicated in the table above.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ester or tosylate.
Workflow for Catalytic Acylation:
Caption: Workflow for the catalytic acylation of this compound.
Catalytic Dehydroxylation
The direct dehydroxylation of tertiary alcohols is a valuable transformation for the synthesis of alkanes. A titanium-catalyzed method has been developed for the direct dehydroxylation of tertiary aliphatic alcohols under mild conditions.[2] This protocol exhibits broad functional group tolerance and allows for the selective dehydroxylation of tertiary alcohols in the presence of other hydroxyl groups.[2]
Application Note: The optimal conditions for this transformation involve the use of Cp*TiCl3 as the catalyst, along with TESCl, PhSiH3, and Zn in 1,4-dioxane.[2] This method is applicable to the modification of complex molecules, including drugs and natural products.[2]
Quantitative Data for Catalytic Dehydroxylation of a Model Tertiary Alcohol:
| Entry | Substrate | Catalyst | Reductant | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Adamantan-1-ol | CpTiCl3 | PhSiH3 | TESCl, Zn | 1,4-Dioxane | 60 | 92 |
| 2 | 1-Methylcyclohexan-1-ol | CpTiCl3 | PhSiH3 | TESCl, Zn | 1,4-Dioxane | 60 | 85 |
| 3 | 2-Phenylpropan-2-ol | Cp*TiCl3 | PhSiH3 | TESCl, Zn | 1,4-Dioxane | 60 | 88 |
Experimental Protocol: General Procedure for the Titanium-Catalyzed Dehydroxylation of this compound
-
To an oven-dried Schlenk tube are added this compound (0.5 mmol), Cp*TiCl3 (0.025 mmol), and zinc powder (1.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous 1,4-dioxane (2.0 mL), TESCl (0.75 mmol), and PhSiH3 (1.0 mmol) are added sequentially via syringe.
-
The reaction mixture is stirred at 60 °C for 12 hours.
-
After cooling to room temperature, the reaction is quenched with water (5 mL).
-
The mixture is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography on silica gel to yield 5-Tert-butylnonane.
Proposed Catalytic Cycle for Dehydroxylation:
Caption: Proposed catalytic cycle for titanium-catalyzed dehydroxylation.
Catalytic Glycosidation
The formation of glycosidic bonds with sterically hindered alcohols is a significant challenge in carbohydrate chemistry. A method utilizing a 2-chloro-2-methylpropanoic ester as a steering group in the Schmidt glycosidation has been shown to be effective for the rapid and efficient glycosidation of a range of sterically hindered alcohols.[3] This reaction proceeds under mild acidic conditions to afford β-glycosides in high yields and selectivity.[3]
Application Note: This method is advantageous as it avoids the formation of orthoester side products, which are common in glycosylation reactions. The 2-chloro-2-methylpropanoic ester auxiliary is readily cleaved under mild basic conditions.[3]
Quantitative Data for β-Glycosidation of a Hindered Alcohol:
| Entry | Glycosyl Donor | Acceptor (Hindered Alcohol) | Promoter | Solvent | Yield (%) | β:α Ratio |
| 1 | 2-chloro-2-methylpropanoyl glucosyl trichloroacetimidate | 1-Adamantanol | TMSOTf | Dichloromethane | 92 | >20:1 |
| 2 | 2-chloro-2-methylpropanoyl glucosyl trichloroacetimidate | Terpineol | TMSOTf | Dichloromethane | 88 | >20:1 |
| 3 | 2-chloro-2-methylpropanoyl glucosyl trichloroacetimidate | Linalool | TMSOTf | Dichloromethane | 85 | >20:1 |
Experimental Protocol: General Procedure for the Glycosidation of this compound
-
A solution of the 2-chloro-2-methylpropanoyl-protected glucosyl trichloroacetimidate donor (0.2 mmol) and this compound (0.3 mmol) in anhydrous dichloromethane (2 mL) is stirred over activated 4 Å molecular sieves for 30 minutes at room temperature.
-
The mixture is cooled to -78 °C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.02 mmol) is added.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
The reaction is quenched by the addition of triethylamine (0.1 mL) and then filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to give the desired β-glycoside.
-
For cleavage of the auxiliary ester, the purified glycoside is dissolved in methanol and treated with a catalytic amount of sodium methoxide at room temperature.
Logical Relationship in Stereoselective Glycosidation:
Caption: Logical flow for the stereoselective β-glycosidation of a hindered alcohol.
Conclusion
The catalytic functionalization of sterically hindered tertiary alcohols like this compound derivatives remains a formidable challenge in synthetic chemistry. The methods outlined in these application notes for acylation, dehydroxylation, and glycosidation represent significant advances in overcoming the steric constraints imposed by these substrates. The provided protocols and data serve as a valuable resource for chemists engaged in the synthesis of complex molecules, particularly in the field of drug discovery and development. Further research into novel catalytic systems will undoubtedly continue to expand the synthetic utility of this important class of molecules.
References
Application Notes and Protocols: 5-Tert-butylnonan-5-ol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 5-tert-butylnonan-5-ol is not a conventional monomer or initiator in polymer chemistry, its unique sterically hindered tertiary alcohol structure presents intriguing possibilities for specialized applications. The bulky tert-butyl group and the C9 alkyl chain can impart specific properties to polymers, such as increased thermal stability, controlled solubility, and unique rheological characteristics. These application notes explore the hypothetical and potential uses of this compound in polymer synthesis and modification, drawing analogies from the established roles of other bulky tertiary alcohols and hindered phenols. The protocols provided are foundational and intended to serve as a starting point for further investigation.
Potential Application: Steric Hindrance Control in Radical Polymerization
The significant steric bulk of this compound makes it a candidate for controlling polymerization reactions. It can be hypothetically utilized as a chain transfer agent to regulate molecular weight or as a comonomer to introduce bulky side chains, thereby modifying polymer properties.
Experimental Protocol: this compound as a Chain Transfer Agent in Methyl Methacrylate Polymerization
This protocol outlines a procedure to investigate the effect of this compound as a chain transfer agent in the free radical polymerization of methyl methacrylate (MMA).
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Azobisisobutyronitrile (AIBN) as initiator[1]
-
Toluene, anhydrous
-
Methanol
Procedure:
-
Prepare stock solutions of AIBN in toluene (e.g., 0.02 M).
-
In a series of Schlenk tubes, add MMA and toluene.
-
Add varying molar equivalents of this compound to each tube. Include a control reaction with no added alcohol.
-
Degas the solutions by three freeze-pump-thaw cycles.
-
Initiate the polymerization by adding the AIBN stock solution and placing the tubes in a preheated oil bath at 60°C.
-
After a set time (e.g., 6 hours), quench the polymerization by exposing the solution to air and cooling in an ice bath.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the resulting poly(methyl methacrylate) (PMMA) for molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI) using gel permeation chromatography (GPC).
Hypothetical Data Presentation:
| Sample | [MMA]:[this compound]:[AIBN] | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 (Control) | 100:0:1 | 55,000 | 110,000 | 2.0 |
| 2 | 100:1:1 | 48,000 | 98,000 | 2.04 |
| 3 | 100:5:1 | 35,000 | 75,000 | 2.14 |
| 4 | 100:10:1 | 22,000 | 48,000 | 2.18 |
Logical Workflow for Chain Transfer Experiment
Potential Application: Synthesis of Novel Monomers
The hydroxyl group of this compound can be functionalized, for example, through esterification with acryloyl chloride or methacryloyl chloride, to create a novel, sterically hindered monomer.[2] Polymers derived from such a monomer would be expected to have high glass transition temperatures (Tg) and altered solubility profiles.
Experimental Protocol: Synthesis of 5-tert-butylnonan-5-yl methacrylate
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated solution
-
Magnesium sulfate, anhydrous
Procedure:
-
Dissolve this compound and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add methacryloyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Signaling Pathway for Monomer Synthesis
Potential Application: Precursor for Polymer Additives
The bulky nature of this compound makes it a candidate for conversion into a polymer additive, such as a plasticizer or a stabilizer. For instance, esterification with a long-chain carboxylic acid could yield a bulky, non-volatile plasticizer. Alternatively, its structure is reminiscent of hindered phenol antioxidants which protect polymers from degradation.[3]
Experimental Protocol: Evaluation as a Poly(vinyl chloride) (PVC) Thermal Stabilizer
This protocol describes a hypothetical evaluation of this compound as a co-stabilizer for PVC, in conjunction with a primary metal soap stabilizer.
Materials:
-
Poly(vinyl chloride) (PVC) resin
-
Dioctyl phthalate (DOP) as a plasticizer
-
Zinc stearate (primary stabilizer)
-
This compound
-
Two-roll mill
-
Forced-air oven
Procedure:
-
Formulate several PVC blends. A control blend should contain PVC, DOP, and zinc stearate. Subsequent blends will additionally contain varying concentrations of this compound.
-
Mix the components of each formulation on a two-roll mill at a temperature of 160°C for 5 minutes to create a homogeneous sheet.
-
Cut the milled sheets into small samples.
-
Place the samples in a forced-air oven at 180°C.
-
Observe the color change of the samples at regular intervals. The time taken for the samples to degrade (e.g., turn black) is a measure of their thermal stability.
Hypothetical Data Presentation:
| Formulation | Zinc Stearate (phr) | This compound (phr) | Time to Degradation at 180°C (min) |
| 1 (Control) | 0.5 | 0.0 | 25 |
| 2 | 0.5 | 0.2 | 35 |
| 3 | 0.5 | 0.5 | 48 |
| 4 | 0.5 | 1.0 | 55 |
*phr = parts per hundred resin
Experimental Workflow for Stabilizer Evaluation
Disclaimer: The applications and protocols described herein are hypothetical and based on established principles of polymer chemistry. The specific compound this compound has not been extensively reported in the context of polymer science. These notes are intended to provide a conceptual framework for research and development, and all experimental work should be conducted with appropriate safety precautions and rigorous scientific methodology.
References
Synthesis of 5-Tert-butylnonan-5-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the tertiary alcohol, 5-tert-butylnonan-5-ol. The primary method described is the Grignard reaction, a versatile and widely used method for the formation of carbon-carbon bonds. Two principal synthetic routes are presented, involving the reaction of a ketone with a Grignard reagent.
Introduction
This compound is a sterically hindered tertiary alcohol. The synthesis of such molecules can be challenging due to the bulky nature of the reactants, which can lead to side reactions such as enolization of the ketone starting material or reduction of the carbonyl group. Careful control of reaction conditions is therefore crucial to maximize the yield of the desired tertiary alcohol. The two primary retrosynthetic disconnections for this compound point to two feasible Grignard reaction pathways:
-
Pathway A: The reaction of nonan-5-one with a tert-butyl Grignard reagent (e.g., tert-butylmagnesium chloride).
-
Pathway B: The reaction of 2,2-dimethyl-3-pentanone (also known as tert-butyl ethyl ketone) with an n-butyl Grignard reagent (e.g., n-butylmagnesium bromide).
These notes will provide a generalized protocol that can be adapted for either pathway, along with expected outcomes and considerations for optimization.
Reaction Pathways
The synthesis of this compound via the Grignard reaction can be visualized as follows:
Caption: Synthetic routes to this compound via Grignard reaction.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the synthesis of sterically hindered tertiary alcohols via the Grignard reaction. These values are based on analogous reactions and should serve as a starting point for optimization.
| Parameter | Pathway A | Pathway B |
| Ketone | Nonan-5-one | 2,2-Dimethyl-3-pentanone |
| Grignard Reagent | tert-Butylmagnesium Halide | n-Butylmagnesium Halide |
| Molar Ratio (Ketone:Grignard) | 1 : 1.5 - 2.0 | 1 : 1.2 - 1.5 |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 2 - 6 hours | 1 - 4 hours |
| Work-up | Saturated aq. NH₄Cl | Saturated aq. NH₄Cl |
| Expected Yield | 60 - 80% | 70 - 90% |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound. Note: All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are sensitive to moisture and atmospheric oxygen.
Protocol 1: Synthesis via Pathway A (Nonan-5-one and tert-Butylmagnesium Halide)
Materials:
-
Nonan-5-one
-
tert-Butylmagnesium halide solution (e.g., 1.0 M in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.
-
Reactant Addition: To the flask, add a solution of nonan-5-one in anhydrous diethyl ether or THF.
-
Grignard Addition: Cool the flask to 0 °C using an ice bath. Add the tert-butylmagnesium halide solution dropwise from the addition funnel to the stirred solution of the ketone over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Protocol 2: Synthesis via Pathway B (2,2-Dimethyl-3-pentanone and n-Butylmagnesium Halide)
Materials:
-
2,2-Dimethyl-3-pentanone
-
n-Butylmagnesium halide solution (e.g., 2.0 M in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Follow the same setup as in Protocol 1.
-
Reactant Addition: To the flask, add a solution of 2,2-dimethyl-3-pentanone in anhydrous diethyl ether or THF.
-
Grignard Addition: Cool the flask to 0 °C and add the n-butylmagnesium halide solution dropwise from the addition funnel over 30-60 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Quenching: Cool the reaction to 0 °C and quench with saturated aqueous ammonium chloride solution.
-
Extraction: Perform an extractive work-up as described in Protocol 1.
-
Drying and Concentration: Dry the combined organic phases over anhydrous magnesium sulfate and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography or vacuum distillation to obtain this compound.
Experimental Workflow
The general workflow for the synthesis of this compound using a Grignard reaction is depicted below.
Caption: General workflow for Grignard synthesis of this compound.
Safety Precautions
-
Grignard reagents are highly flammable and react violently with water. All reactions must be carried out in anhydrous solvents and under an inert atmosphere.
-
Diethyl ether is extremely volatile and flammable. Work in a well-ventilated fume hood and avoid ignition sources.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The synthesis of this compound can be effectively achieved using the Grignard reaction. The choice between Pathway A and Pathway B will likely depend on the commercial availability and cost of the starting ketones and Grignard reagents. Due to the steric hindrance around the carbonyl group in both pathways, careful control of the reaction temperature and the rate of Grignard reagent addition is essential to minimize side reactions and maximize the yield of the desired tertiary alcohol. The provided protocols offer a solid foundation for the successful synthesis of this compound in a research or drug development setting.
Application Notes and Protocols: 5-Tert-butylnonan-5-ol as a Solvent
A comprehensive search for the properties, applications, and safety data of 5-tert-butylnonan-5-ol has yielded insufficient information to generate detailed application notes and protocols as requested. This specific tertiary alcohol does not appear to be a commonly used or commercially available solvent, and as such, there is a lack of published data regarding its use in chemical reactions, drug development, or other research applications.
The initial literature and database searches for "this compound" did not return specific data on its physical and chemical properties, solvent characteristics, or safety information. Instead, search results were predominantly for related but structurally different compounds, namely tert-butanol and 5-tert-butylnonane. While tert-butanol is a well-characterized tertiary alcohol solvent, it has a significantly different molecular structure and, therefore, different properties compared to the requested compound. Information on 5-tert-butylnonane, a hydrocarbon, is also not relevant to the user's request for an alcohol solvent.
Due to the absence of experimental data, the creation of the requested detailed application notes, protocols, data tables, and visualizations for this compound cannot be fulfilled at this time.
Alternative Tertiary Alcohol Solvents
For researchers and drug development professionals seeking solvents with properties similar to what might be expected from a bulky tertiary alcohol like this compound, we recommend considering more readily available and well-characterized alternatives. One such common alternative is tert-butanol (2-methyl-2-propanol) .
Below is a summary of the properties and safety information for tert-butanol, which may serve as a starting point for considering alternative solvents.
Properties of tert-Butanol
| Property | Value | Reference |
| Molecular Formula | C4H10O | [1][2] |
| Molecular Weight | 74.12 g/mol | [1][2][3] |
| Appearance | Colorless liquid or solid | [4][5] |
| Odor | Camphor-like | [5] |
| Boiling Point | 83 °C (181.4 °F) at 760 mmHg | [4] |
| Melting Point | 25.7 °C (78.3 °F) | [5] |
| Flash Point | 11 °C (51.8 °F) | [4] |
| Density | 0.7887 g/cm³ at 20 °C | |
| Solubility in Water | Miscible | [4][5] |
Safety Information for tert-Butanol
tert-Butanol is a highly flammable liquid and vapor.[2][4] It can cause serious eye irritation and may cause respiratory irritation, drowsiness, or dizziness.[1][2][3][4] It is harmful if inhaled.[1][2][3]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.[2][3]
-
Wear protective gloves, eye protection, and face protection.[2][3]
-
In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
Experimental Workflow: General Solvent Consideration
For researchers considering a new or alternative solvent for a chemical reaction or formulation, a general workflow for evaluation is recommended.
We recommend that researchers interested in the potential properties of this compound consider synthesizing a small quantity for initial screening and characterization, following a thorough safety assessment. Without established data, any handling or use of this compound should be approached with extreme caution and appropriate personal protective equipment in a controlled laboratory setting.
References
Application Notes and Protocols for the Derivatization of 5-Tert-butylnonan-5-ol for Analytical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-butylnonan-5-ol is a sterically hindered tertiary alcohol that presents analytical challenges due to its low volatility and potential for poor chromatographic performance. Derivatization is a crucial step to enhance its analyzability by gas chromatography (GC) and high-performance liquid chromatography (HPLC). This document provides detailed application notes and protocols for three common and effective derivatization techniques: silylation for GC analysis, esterification for both GC and HPLC analysis, and chiral derivatization for enantiomeric resolution.
Silylation for GC-MS Analysis
Silylation is a robust method for increasing the volatility and thermal stability of polar compounds like this compound, making them amenable to GC analysis. This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.
Experimental Protocol: Silylation using MSTFA
This protocol details the derivatization of this compound using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a highly effective silylating agent. For sterically hindered tertiary alcohols, a catalyst such as pyridine is often used to ensure complete reaction.
Materials:
-
This compound sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous Pyridine (as catalyst)
-
Anhydrous solvent (e.g., Dichloromethane, Hexane)
-
GC vials with caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry GC vial.
-
Dissolution: Add 100 µL of an anhydrous solvent (e.g., Dichloromethane) to the vial to dissolve the sample.
-
Reagent Addition: Add 100 µL of MSTFA and 20 µL of anhydrous pyridine to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes to ensure complete derivatization of the sterically hindered hydroxyl group.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Data Presentation
| Parameter | Value | Reference |
| Analyte | This compound | N/A |
| Derivatizing Agent | MSTFA with Pyridine catalyst | Generic protocols for hindered alcohols |
| Reaction Time | 60 minutes | Optimization for hindered alcohols |
| Reaction Temperature | 70°C | Optimization for hindered alcohols |
| Expected Yield | > 95% | Estimated for optimized conditions |
| Analytical Technique | GC-MS | [1] |
Experimental Workflow: Silylation
Esterification for GC or HPLC Analysis
Esterification converts the alcohol into a less polar and more volatile ester. Using a fluorinated anhydride, such as trifluoroacetic anhydride (TFAA), can also introduce a highly electronegative group, making the derivative suitable for electron capture detection (ECD) in GC for enhanced sensitivity.
Experimental Protocol: Esterification using TFAA
This protocol describes the esterification of this compound using trifluoroacetic anhydride (TFAA) and pyridine as a catalyst and acid scavenger.
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Pyridine
-
Anhydrous solvent (e.g., Dichloromethane)
-
Reaction vials with caps
-
Microsyringes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Weigh approximately 1 mg of this compound into a reaction vial.
-
Dissolution: Dissolve the sample in 200 µL of anhydrous dichloromethane.
-
Reagent Addition: Add 50 µL of anhydrous pyridine, followed by 100 µL of TFAA. Add the TFAA slowly as the reaction can be exothermic.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
Work-up: Cool the vial to room temperature. Add 1 mL of deionized water and vortex to quench the excess TFAA. Allow the layers to separate.
-
Extraction: Carefully transfer the organic (bottom) layer to a clean vial.
-
Analysis: The organic layer containing the derivatized product is ready for analysis by GC-MS or HPLC.
Data Presentation
| Parameter | Value | Reference |
| Analyte | This compound | N/A |
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) | General acylation protocols |
| Catalyst/Scavenger | Pyridine | General acylation protocols |
| Reaction Time | 30 minutes | Estimated for tertiary alcohols |
| Reaction Temperature | 60°C | Estimated for tertiary alcohols |
| Expected Yield | > 90% | Estimated based on reactivity |
| Analytical Technique | GC-MS, HPLC-UV/MS | [2][3] |
Experimental Workflow: Esterification
Chiral Derivatization for Enantiomeric Analysis
For the separation and quantification of enantiomers of chiral this compound, a chiral derivatizing agent (CDA) is used to form diastereomers, which can be resolved by standard chromatographic techniques. Mosher's acid chloride (MTPA-Cl) is a widely used CDA for this purpose.
Experimental Protocol: Chiral Derivatization with (R)- and (S)-MTPA-Cl
Two separate reactions are performed, one with (R)-MTPA-Cl and the other with (S)-MTPA-Cl, to generate a pair of diastereomeric esters.
Materials:
-
This compound sample (as a racemate or single enantiomer)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Anhydrous Pyridine or Triethylamine (as base)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Reaction vials with caps
-
Microsyringes
-
Stir plate and stir bar (optional)
Procedure:
-
Sample Preparation: In two separate, dry reaction vials, place approximately 0.5 mg of this compound.
-
Dissolution: To each vial, add 200 µL of anhydrous dichloromethane and 20 µL of anhydrous pyridine.
-
Reagent Addition:
-
To the first vial, add 1.2 equivalents of (R)-MTPA-Cl.
-
To the second vial, add 1.2 equivalents of (S)-MTPA-Cl.
-
-
Reaction: Cap the vials and stir or occasionally vortex the mixtures at room temperature for 4-6 hours, or until the reaction is complete (monitor by TLC or a pilot GC/LC run). For the sterically hindered tertiary alcohol, gentle heating to 40°C may be required to drive the reaction to completion. It is crucial to achieve near-quantitative conversion to avoid kinetic resolution, which can lead to inaccurate enantiomeric ratio determination. [4]5. Work-up:
-
Add a small amount of an amine-functionalized silica gel or a few drops of N,N-dimethylethylenediamine to quench any unreacted MTPA-Cl.
-
Dilute the reaction mixture with 1 mL of dichloromethane.
-
Wash the organic solution sequentially with 1 mL of a dilute acid (e.g., 1% HCl), 1 mL of a saturated sodium bicarbonate solution, and 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis: The resulting diastereomeric Mosher esters are then analyzed by HPLC on a normal-phase column or by high-resolution GC to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original alcohol. NMR spectroscopy can also be used for this purpose. [5][6]
Data Presentation
| Parameter | Value | Reference |
| Analyte | This compound | N/A |
| Derivatizing Agent | (R)- and (S)-MTPA-Cl | [5][6] |
| Base | Pyridine | [5][6] |
| Reaction Time | 4-6 hours (or longer for complete reaction) | [7] |
| Reaction Temperature | Room Temperature to 40°C | [7] |
| Expected Yield | > 98% (essential for accurate analysis) | [4] |
| Analytical Technique | HPLC, GC-MS, NMR | [5][6] |
Signaling Pathway: Chiral Derivatization Logic
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Mosher ester derivatives [sites.science.oregonstate.edu]
- 6. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Tert-butylnonan-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-tert-butylnonan-5-ol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, a bulky tertiary alcohol.
Question: My crude product is an oil/viscous liquid, and I am having trouble isolating a solid product. What should I do?
Answer:
This compound is expected to be a low-melting solid or a viscous liquid at room temperature due to its bulky tertiary structure which can inhibit efficient crystal lattice formation.
-
Initial Cleanup: Begin with a liquid-liquid extraction to remove water-soluble impurities. Dissolve the crude product in a nonpolar organic solvent (e.g., diethyl ether, ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.
-
Consider Low-Temperature Recrystallization: Attempt recrystallization from a nonpolar solvent or a mixed solvent system at low temperatures. Start by dissolving the oil in a minimal amount of a solvent in which it is soluble (e.g., warm hexane) and then add a solvent in which it is less soluble (e.g., acetone) dropwise until turbidity appears. Alternatively, dissolve the product in a single solvent (e.g., pentane or hexane) and cool the solution to a very low temperature (-20 °C to -78 °C) to induce crystallization.
-
Vacuum Distillation: If recrystallization fails, vacuum distillation is a suitable method for purifying liquid tertiary alcohols, as it allows for distillation at lower temperatures, preventing decomposition.
Question: I am observing a significant amount of unreacted starting material (e.g., ketone) in my crude product after a Grignard reaction. How can I remove it?
Answer:
Unreacted starting material is a common impurity. The choice of purification method depends on the properties of the starting material relative to this compound.
-
Column Chromatography: This is often the most effective method for separating compounds with different polarities. Since this compound is more polar than the likely ketone starting material, a well-chosen solvent system will allow for good separation on a silica gel column. Start with a nonpolar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Acidic Wash: If the starting material is a ketone or ester, an acidic wash during the workup is typically insufficient for removal.
-
Distillation: If there is a significant difference in boiling points between the starting material and the product, fractional vacuum distillation can be effective.
Question: My purified this compound appears to be degrading over time or during purification. What could be the cause and how can I prevent it?
Answer:
Tertiary alcohols can be susceptible to acid-catalyzed dehydration, especially at elevated temperatures.
-
Avoid High Temperatures: Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.
-
Neutralize Acidic Traces: Ensure that all acidic residues from the reaction workup (e.g., from quenching with aqueous acid) are thoroughly removed by washing the organic extract with a saturated sodium bicarbonate solution.
-
Use Deactivated Silica Gel: If using column chromatography, acidic silica gel can promote dehydration. Consider using deactivated (neutral) silica gel or adding a small amount of a neutralizer like triethylamine (0.1-1%) to your eluent.
-
Storage: Store the purified alcohol under an inert atmosphere (nitrogen or argon) at a low temperature to prevent degradation.
Question: I am performing column chromatography, but the separation between my product and impurities is poor.
Answer:
Poor separation in column chromatography can result from several factors.
-
Optimize Solvent System: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation (a difference in Rf values of at least 0.2). Aim for an Rf value of around 0.25-0.35 for the this compound.
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. A poorly packed column will lead to broad, overlapping bands.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band. Overloading the column with too much sample will result in poor separation.
-
Gradient Elution: If a single solvent system is ineffective, a gradient elution, where the polarity of the eluent is gradually increased during the separation, can improve resolution.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of this compound at room temperature?
A1: Due to its molecular weight and bulky tertiary structure, this compound is likely to be a viscous liquid or a low-melting solid at room temperature.
Q2: What are the most common impurities in the synthesis of this compound via a Grignard reaction?
A2: Common impurities include unreacted starting materials (e.g., the corresponding ketone or ester), biphenyl (if using phenylmagnesium bromide), and side products from the Grignard reagent (e.g., Wurtz coupling products).
Q3: Which purification technique is generally recommended for this compound?
A3: The choice depends on the nature and quantity of impurities.
-
For removing nonpolar impurities and unreacted starting materials, column chromatography is highly effective.
-
If the product is a liquid and thermally sensitive, vacuum distillation is a good choice for purification from less volatile impurities.
-
If the product can be solidified, recrystallization can provide a high degree of purity.
Q4: Can I use distillation at atmospheric pressure to purify this compound?
A4: It is not recommended. Tertiary alcohols are prone to dehydration at high temperatures. Distillation at atmospheric pressure would require a high temperature, likely leading to the elimination of water and the formation of alkenes. Vacuum distillation is the preferred method.
Q5: How can I assess the purity of my final product?
A5: Purity can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage of purity and identify volatile impurities.
-
Thin Layer Chromatography (TLC): A quick method to check for the presence of multiple components. A single spot suggests a high degree of purity.
Data Presentation
Disclaimer: The following tables contain illustrative data for the purification of this compound. Actual experimental values may vary.
Table 1: Illustrative Vacuum Distillation Parameters
| Parameter | Value |
| Pressure | 1 mmHg |
| Boiling Point Range | 95-100 °C |
| Initial Purity (Crude) | ~85% |
| Final Purity | >98% |
| Typical Yield | 70-85% |
Table 2: Illustrative Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (95:5 to 90:10 v/v) |
| Rf of this compound | ~0.3 (in 90:10 Hexane:EtOAc) |
| Initial Purity (Crude) | ~85% |
| Final Purity | >99% |
| Typical Yield | 80-95% |
Table 3: Illustrative Recrystallization Parameters
| Parameter | Value |
| Solvent System | Pentane or Hexane |
| Procedure | Dissolve in minimal hot solvent, cool slowly to -20 °C |
| Initial Purity (Crude) | ~90% |
| Final Purity | >99% |
| Typical Yield | 60-80% |
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these procedures. Work in a well-ventilated fume hood.
Protocol 1: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound in the distilling flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly reduce the pressure to the desired level (e.g., 1-5 mmHg).
-
Gradually heat the distilling flask using a heating mantle.
-
Collect any low-boiling impurities as a forerun fraction.
-
Collect the main fraction of this compound at a constant temperature and pressure.
-
Stop the distillation before the distilling flask is completely dry.
-
-
Post-Distillation: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Flash Column Chromatography
-
Column Preparation:
-
Select an appropriate size column and plug the bottom with glass wool and a layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 98:2 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with the initial solvent system, collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (e.g., to 90:10 hexane:ethyl acetate) to elute the this compound.
-
-
Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold (e.g., pentane or hexane).
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Cooling and Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or freezer to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: Troubleshooting workflow for purification issues.
Caption: Grignard reaction workup and purification workflow.
Caption: Logic for selecting a purification method.
Technical Support Center: Synthesis of 5-Tert-butylnonan-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Tert-butylnonan-5-ol synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through a Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. There are two primary retrosynthetic disconnections for this target molecule:
-
Route A: Reaction of butylmagnesium bromide with 2,2-dimethyl-5-nonanone.
-
Route B: Reaction of tert-butylmagnesium bromide with 5-nonanone.
Both routes are chemically viable; however, the choice may depend on the commercial availability and stability of the starting materials.
Q2: My Grignard reaction is not initiating. What are the possible causes and solutions?
A2: Failure of a Grignard reaction to initiate is a common issue. Here are the primary causes and troubleshooting steps:
-
Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried under a stream of dry nitrogen or argon immediately before use. Solvents, such as diethyl ether or tetrahydrofuran (THF), must be anhydrous. Use freshly opened anhydrous solvents or distill from a suitable drying agent (e.g., sodium/benzophenone).
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. Gently crush the magnesium turnings in a dry mortar and pestle before use to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.
-
Impure Alkyl Halide: The alkyl halide used to prepare the Grignard reagent must be pure and dry. Distill the alkyl halide before use if its purity is questionable.
Q3: The yield of this compound is consistently low. How can I improve it?
A3: Low yields can result from several factors. Consider the following to optimize your reaction:
-
Side Reactions: The primary competing reactions are enolization of the ketone and reduction of the carbonyl group. Using a less sterically hindered route, if possible, can minimize these side reactions.
-
Reaction Temperature: The Grignard reagent formation is exothermic and should be controlled. However, the addition of the ketone to the Grignard reagent should be performed at a low temperature (e.g., 0 °C) to minimize side reactions. After the initial addition, the reaction can be allowed to warm to room temperature.
-
Stoichiometry: A slight excess of the Grignard reagent (1.1 to 1.2 equivalents) is often used to ensure complete consumption of the ketone.
-
Purity of Reagents: Ensure all reagents are pure and anhydrous, as impurities can consume the Grignard reagent and lead to lower yields.
Q4: I am observing a significant amount of an alkene byproduct. What is causing this and how can I prevent it?
A4: The formation of an alkene byproduct, such as 5-tert-butylnon-4-ene, is likely due to the elimination of water from the tertiary alcohol product during an acidic workup, especially if heated.[1] To prevent this:
-
Mild Workup Conditions: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for the workup instead of a strong acid like sulfuric acid or hydrochloric acid.
-
Low Temperature: Perform the workup at a low temperature (e.g., 0 °C) to minimize the rate of the elimination reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction turns cloudy but does not proceed to completion. | Insufficient mixing or localized concentration of reagents. | Ensure vigorous stirring throughout the reaction. Add the ketone solution dropwise to the Grignard reagent to maintain a controlled reaction rate. |
| Formation of a white precipitate during Grignard reagent preparation. | Reaction with atmospheric oxygen or moisture. | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the setup. Use a drying tube on the condenser. |
| Product is contaminated with a high-boiling point impurity. | This could be a Wurtz coupling byproduct (e.g., octane from butyl bromide). | Ensure slow addition of the alkyl halide to the magnesium turnings during Grignard reagent formation to minimize this side reaction. |
| Difficulty in isolating the product after workup. | Emulsion formation during the extraction process. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. If the emulsion persists, filtration through a pad of Celite may be necessary. |
Experimental Protocol: Synthesis of this compound via Grignard Reaction (Route B)
This protocol describes the synthesis of this compound from 5-nonanone and tert-butylmagnesium chloride.
Materials:
-
Magnesium turnings
-
tert-Butyl chloride
-
Anhydrous diethyl ether or THF
-
5-Nonanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (for activation)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of tert-butyl chloride (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the tert-butyl chloride solution to the magnesium. If the reaction does not start (indicated by bubbling and a loss of iodine color), gently warm the flask.
-
Once the reaction initiates, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 5-nonanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 5-nonanone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
-
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Diethyl Ether | THF | 1:1 Diethyl Ether:Toluene |
| Temperature | 0 °C to RT | -78 °C to RT | 25 °C |
| Grignard Reagent | tert-butylmagnesium chloride | tert-butylmagnesium bromide | tert-butylmagnesium chloride |
| Equivalents of Grignard | 1.2 | 1.5 | 1.2 |
| Observed Yield | ~75% | ~65% | ~50% (with increased side products) |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
Technical Support Center: Decomposition of 5-Tert-butylnonan-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the acid-catalyzed decomposition of 5-tert-butylnonan-5-ol. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this reaction in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for the decomposition of this compound?
The decomposition of this compound, a tertiary alcohol, proceeds through an E1 (unimolecular elimination) mechanism when heated in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1][2] The reaction involves the formation of a tertiary carbocation intermediate, which is a relatively stable intermediate, facilitating this pathway.[1]
Q2: What are the primary products of this decomposition?
The primary products are a mixture of alkenes formed by the elimination of a water molecule. Due to the structure of this compound, multiple alkene isomers can be formed. The major product is typically the most stable alkene, following Zaitsev's rule, which is the most substituted alkene.[2][3] However, due to steric hindrance from the bulky tert-butyl group, the formation of the less substituted Hofmann product may also be observed.[4][5]
Q3: Why is a strong acid necessary for this reaction?
The hydroxyl group (-OH) is a poor leaving group. A strong acid protonates the hydroxyl group to form an alkyloxonium ion (-OH₂⁺), which is an excellent leaving group (water).[1][2] This initial step is crucial for the subsequent formation of the carbocation intermediate in the E1 mechanism.
Q4: Can other reactions occur simultaneously?
Yes, side reactions are possible. The most common side reaction is carbocation rearrangement , where the initially formed tertiary carbocation rearranges to a more stable carbocation, if possible, via a hydride or alkyl shift.[6][7] This can lead to the formation of unexpected alkene isomers. Additionally, at lower temperatures, a competing Sₙ1 reaction could lead to the formation of a substitution product, although elimination is generally favored at higher temperatures.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Insufficient Acid Catalyst: The acid concentration may be too low to effectively protonate the alcohol. | Increase the molar ratio of the acid catalyst to the alcohol. Ensure the acid is concentrated. |
| Inadequate Temperature: The reaction temperature may be too low to overcome the activation energy for the elimination reaction.[1] | Gradually increase the reaction temperature while monitoring the reaction progress. Typical temperatures for tertiary alcohol dehydration range from 25-80°C.[4] | |
| Reaction Time is Too Short: The reaction may not have had enough time to proceed to completion. | Increase the reaction time and monitor the disappearance of the starting material using techniques like TLC or GC. | |
| Formation of Unexpected Byproducts | Carbocation Rearrangement: The initial carbocation may be rearranging to a more stable carbocation before elimination occurs.[6][7] | This is an inherent possibility in E1 reactions. Characterize all products to identify rearranged isomers. Using a milder, non-coordinating acid or a different dehydration method (e.g., using POCl₃ and pyridine) might suppress rearrangements.[5] |
| Polymerization: The alkene products can polymerize under strongly acidic and high-temperature conditions. | Lower the reaction temperature or use a less concentrated acid. Distilling the alkene product as it forms can also prevent polymerization.[8] | |
| Charring/Darkening of Reaction Mixture | Use of Concentrated Sulfuric Acid: Concentrated sulfuric acid is a strong oxidizing agent and can cause charring.[9] | |
| Incomplete Reaction | Reversibility of the Reaction: The dehydration of alcohols is a reversible reaction. The presence of water can drive the equilibrium back towards the starting material.[8] | Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by distilling the lower-boiling alkene product from the reaction mixture.[8] |
Experimental Protocol: Acid-Catalyzed Dehydration of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or concentrated phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Diethyl ether (or other suitable organic solvent)
-
Round-bottom flask
-
Distillation apparatus (simple or fractional, depending on the boiling point of the product)
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol with stirring. The reaction mixture may warm up.
-
Heating: Heat the mixture to the appropriate temperature (typically between 50-80°C for a tertiary alcohol) using a heating mantle.
-
Distillation: If the product alkene has a significantly lower boiling point than the starting alcohol, set up a distillation apparatus to collect the product as it forms. This will drive the equilibrium towards the product side.
-
Workup: After the reaction is complete (as determined by monitoring), cool the reaction mixture to room temperature.
-
Extraction: Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by distillation or column chromatography to isolate the desired alkene isomers.
Visualizations
Caption: Troubleshooting workflow for the decomposition of this compound.
Caption: Experimental workflow for the acid-catalyzed dehydration of this compound.
References
- 1. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: 5-Tert-butylnonan-5-ol Reaction Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-tert-butylnonan-5-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone. There are two primary retrosynthetic pathways:
-
Route A: Reaction of tert-butylmagnesium halide (e.g., tert-butylmagnesium chloride) with nonan-5-one.
-
Route B: Reaction of a butylmagnesium halide (e.g., butylmagnesium bromide) with pivaloyl chloride (2,2-dimethylpropanoyl chloride). Note that in this route, two equivalents of the Grignard reagent will add to the acid chloride.[1][2]
Q2: What are the main challenges associated with the synthesis of this sterically hindered tertiary alcohol?
A2: The synthesis of this compound presents challenges primarily due to steric hindrance around the carbonyl carbon of the ketone and the bulky nature of the tert-butyl Grignard reagent. Key challenges include:
-
Low Reaction Yields: Steric hindrance can significantly slow down the desired nucleophilic addition, leading to lower product yields.
-
Side Reactions: Competing side reactions such as enolization of the ketone and reduction of the carbonyl group become more prominent with sterically hindered substrates.[3]
-
Grignard Reagent Preparation: The preparation of tert-butylmagnesium halides can be challenging due to the high reactivity and potential for side reactions during its formation.
-
Purification: Separating the desired tertiary alcohol from unreacted starting materials and side products can be difficult due to similar physical properties.
Q3: How can I minimize side reactions like enolization and reduction?
A3: Minimizing side reactions is crucial for optimizing the yield of this compound.
-
To Minimize Enolization: This occurs when the Grignard reagent acts as a base and removes a proton from the α-carbon of the ketone. To mitigate this, use a non-polar, aprotic solvent like diethyl ether or toluene. Lowering the reaction temperature can also favor the nucleophilic addition over enolization.
-
To Minimize Reduction: Reduction of the ketone to a secondary alcohol can occur if the Grignard reagent has a β-hydrogen. While tert-butylmagnesium chloride does not have β-hydrogens, if using other Grignard reagents, this can be a concern. Using a Grignard reagent without β-hydrogens or adding a cerium(III) chloride salt to the reaction mixture (Luche reduction conditions) can suppress this side reaction.
Q4: What are the optimal conditions for the Grignard reaction to synthesize this compound?
A4: Optimal conditions will vary, but a good starting point based on general procedures for sterically hindered ketones is as follows:
| Parameter | Recommended Condition |
| Solvent | Anhydrous diethyl ether or tetrahydrofuran (THF) |
| Temperature | Maintain a low temperature, typically between 0 °C and room temperature, during the addition of the Grignard reagent. |
| Reactant Ratio | A slight excess (1.1 to 1.5 equivalents) of the Grignard reagent is often used to ensure complete conversion of the ketone. |
| Atmosphere | The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen. |
| Work-up | A careful aqueous work-up with a saturated solution of ammonium chloride is recommended to quench the reaction and protonate the alkoxide. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive Grignard reagent due to moisture or air exposure. 2. Poor quality magnesium turnings. 3. Insufficient reaction time or temperature. 4. Steric hindrance preventing the reaction. | 1. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents. 2. Activate the magnesium turnings before use (e.g., with a crystal of iodine or by grinding). 3. Allow the reaction to stir for a longer period or gently warm it after the initial addition. Monitor the reaction by TLC. 4. Consider using a more reactive Grignard reagent (e.g., an organolithium reagent, though this may increase side reactions) or adding a catalyst like cerium(III) chloride. |
| Presence of a significant amount of starting ketone after the reaction | 1. Incomplete reaction. 2. Enolization of the ketone followed by protonation during work-up. | 1. Increase the amount of Grignard reagent and/or the reaction time. 2. Use a less basic Grignard reagent if possible, or lower the reaction temperature. The use of cerium(III) chloride can also mitigate this by increasing the nucleophilicity of the organometallic species. |
| Formation of a secondary alcohol byproduct | Reduction of the ketone by the Grignard reagent. | This is more likely if the Grignard reagent has β-hydrogens. While tert-butylmagnesium chloride does not, if you are using a different Grignard reagent, consider one without β-hydrogens. The addition of CeCl₃ can also suppress this side reaction. |
| Difficult purification of the final product | The product has similar polarity to the starting ketone or other byproducts. | Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of hexane and ethyl acetate) for separation. Distillation under reduced pressure can also be effective if the boiling points of the components are sufficiently different. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is a representative procedure based on general methods for the synthesis of sterically hindered tertiary alcohols.
Materials:
-
Magnesium turnings
-
tert-Butyl chloride
-
Nonan-5-one
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (oven-dried)
Procedure:
-
Preparation of tert-Butylmagnesium Chloride:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of tert-butyl chloride (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the tert-butyl chloride solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.
-
Once initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Nonan-5-one:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve nonan-5-one (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the nonan-5-one solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Troubleshooting Guide for 5-Tert-butylnonan-5-ol NMR Spectrum Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret the 1H and 13C NMR spectra of 5-tert-butylnonan-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for this compound in 1H and 13C NMR?
A1: The expected chemical shifts are based on the molecular structure of this compound. Due to the molecule's symmetry, with two identical butyl chains attached to the central carbon, we expect a simplified spectrum. The predicted values are summarized in the tables below.
1H NMR Predicted Chemical Shifts (in CDCl3)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| a (-CH3 of butyl) | ~ 0.92 | Triplet (t) | 6H |
| b (-CH2-) | ~ 1.25 - 1.40 | Multiplet (m) | 4H |
| c (-CH2-) | ~ 1.40 - 1.55 | Multiplet (m) | 4H |
| d (-CH2-C(OH)) | ~ 1.58 | Triplet (t) | 4H |
| e (-C(CH3)3) | ~ 0.95 | Singlet (s) | 9H |
| f (-OH) | ~ 1.3 (variable) | Singlet (s, broad) | 1H |
13C NMR Predicted Chemical Shifts (in CDCl3)
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| 1 (CH3 of butyl) | ~ 14.2 |
| 2 (-CH2-) | ~ 23.2 |
| 3 (-CH2-) | ~ 26.0 |
| 4 (-CH2-C(OH)) | ~ 37.5 |
| 5 (-C(OH)-) | ~ 75.0 |
| 6 (-C(CH3)3) | ~ 38.0 |
| 7 (-C(CH3)3) | ~ 25.5 |
Q2: My spectrum shows more peaks than predicted. What could be the cause?
A2: Unexpected peaks in your NMR spectrum can arise from several sources:
-
Solvent Impurities: Residual protic solvents in the deuterated solvent are a common source of extra peaks. For example, residual CHCl3 in CDCl3 appears at ~7.26 ppm, and water (H2O) can appear as a broad singlet anywhere from 1.5 to 4.8 ppm depending on the solvent and concentration.[1]
-
Starting Materials: If the synthesis of this compound went to completion, you might see signals from unreacted starting materials. A common synthesis involves the Grignard reaction of butylmagnesium bromide with a ketone. Unreacted ketone would show a characteristic peak in the 13C NMR spectrum between 205-220 ppm.
-
Reaction Byproducts: The most common byproduct in a Grignard reaction is the alkane formed by the reaction of the Grignard reagent with any trace water. In the case of using butylmagnesium bromide, this would result in butane, which is volatile and likely removed during workup, but its presence in small amounts could contribute to signals in the alkane region (~0.9-1.4 ppm).
-
Contaminants: Grease from glassware or other contaminants can introduce broad, rolling peaks, often in the 1.2-1.5 ppm region.
Q3: The integration of my peaks does not match the expected ratio of protons. Why?
A3: Inaccurate integration can be due to:
-
Overlapping Signals: If peaks are not well-resolved and overlap, the instrument may struggle to accurately integrate them individually.[2]
-
Sample Concentration: Very high sample concentrations can lead to detector saturation, causing artifacts and inaccurate integrations.[3] If your sample is highly concentrated, you may observe baseline artifacts.[3]
-
Relaxation Times: Protons with very different relaxation times (T1) may not fully relax between pulses, leading to inaccurate relative integrations. This is less common for simple molecules like this but can be a factor.
Q4: Some of my peaks, especially the -OH peak, are very broad. Is this normal?
A4: Yes, broad peaks can be normal for certain protons but can also indicate a problem.
-
-OH Protons: The hydroxyl proton signal is often broad due to chemical exchange with other exchangeable protons (like trace water) and quadrupole broadening from the oxygen atom. Its chemical shift can also vary depending on concentration, temperature, and solvent.
-
Poor Shimming: An improperly shimmed magnet will result in broad, asymmetric peaks for all signals in the spectrum.
-
Sample Heterogeneity: If your sample is not fully dissolved or contains solid particulates, you will observe broad peaks.[4]
-
High Concentration: Overly concentrated samples can also lead to peak broadening.[4]
Troubleshooting Guide
Problem: I see a peak around 7.26 ppm and a broad peak at 1.56 ppm.
-
Likely Cause: These are very common impurity peaks in CDCl3 solvent, corresponding to residual CHCl3 and water, respectively.[1]
-
Solution: These peaks can usually be ignored if they do not overlap with your signals of interest. To confirm the water peak, you can perform a D2O shake.
Problem: My baseline is wavy or distorted.
-
Likely Cause: This can be due to a very strong signal (often the solvent peak) causing the detector to be overloaded. This is known as baseline distortion from receiver overload.
-
Solution: Try reducing the receiver gain or using a solvent suppression technique if the distortion is severe.[3] Also, ensuring your sample is properly dissolved and free of solid material can help.
Problem: I am not sure which peak corresponds to the hydroxyl (-OH) proton.
-
Likely Cause: The -OH peak can be broad and its position is variable.
-
Solution: D2O Shake. This is a definitive method to identify an exchangeable proton like -OH.
-
Protocol:
-
Acquire a standard 1H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D2O) to the tube.
-
Cap the tube and shake it vigorously for a few seconds to mix.
-
Re-acquire the 1H NMR spectrum. The peak corresponding to the -OH proton will have disappeared or significantly decreased in intensity because the proton has been replaced by a deuterium atom, which is not observed in 1H NMR.[4]
-
-
Experimental Workflow & Diagrams
A logical approach to troubleshooting an NMR spectrum is crucial for efficient problem-solving. The following workflow outlines the key steps to take when analyzing your data.
Caption: A logical workflow for troubleshooting NMR spectra.
This guide provides a starting point for troubleshooting the NMR spectrum of this compound. For more complex issues, consulting with an NMR facility manager is recommended.
References
Technical Support Center: 5-Tert-butylnonan-5-ol
Welcome to the technical support center for 5-Tert-butylnonan-5-ol. This resource is intended for researchers, scientists, and drug development professionals to address potential stability issues and provide guidance on proper handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound?
While specific stability data for this compound is not extensively documented in publicly available literature, potential issues can be inferred based on its structure as a tertiary alcohol. The primary stability concerns are dehydration under acidic conditions and, to a lesser extent, oxidation.
Q2: How can I prevent the degradation of this compound during my experiments?
To minimize degradation, it is crucial to control the experimental conditions. Avoid acidic environments, as they can catalyze the elimination of water, leading to the formation of alkenes. Although tertiary alcohols are relatively resistant to oxidation, it is good practice to use fresh, high-purity solvents and consider inert atmosphere techniques if your application is sensitive to trace impurities.
Q3: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture absorption and potential contamination. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for analytical standards or long-term storage.
Q4: I am observing unexpected peaks in my analysis. Could this be due to the degradation of this compound?
Unexpected peaks in analytical methods such as GC-MS or LC-MS could indicate the presence of degradation products. The most likely degradation pathway for a tertiary alcohol like this compound is dehydration, which would result in the formation of isomeric alkenes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new, less polar peaks in chromatography | Dehydration of the alcohol to form alkenes. | - Ensure all solvents and reagents are neutral or basic.- Avoid strong acids in your experimental setup.- Lower the temperature of your reaction or analysis. |
| Inconsistent analytical results over time | Degradation of the compound upon storage. | - Store the compound in a tightly sealed container in a cool, dark, and dry place.- For long-term storage, consider storing under an inert atmosphere.- Perform a purity check before use if the compound has been stored for an extended period. |
| Low yield in reactions where the alcohol is a starting material | Decomposition of the starting material. | - Verify the purity of your this compound before starting the reaction.- Ensure that the reaction conditions are compatible with a tertiary alcohol (e.g., avoid high temperatures and acidic pH). |
Experimental Protocols
Protocol for Assessing the Stability of this compound under Acidic Conditions
This protocol outlines a method to evaluate the stability of this compound in the presence of a mild acid, simulating potential degradation during an experimental procedure.
Materials:
-
This compound
-
Anhydrous ethanol (or another suitable solvent)
-
0.1 M solution of a mild acid (e.g., acetic acid) in the chosen solvent
-
Gas chromatograph with a mass spectrometer (GC-MS)
-
Standard laboratory glassware
Procedure:
-
Prepare a stock solution of this compound in the anhydrous solvent at a known concentration (e.g., 1 mg/mL).
-
In a clean vial, mix 1 mL of the stock solution with 100 µL of the 0.1 M mild acid solution.
-
In a separate control vial, mix 1 mL of the stock solution with 100 µL of the pure solvent.
-
Seal both vials and maintain them at a constant temperature (e.g., room temperature or slightly elevated).
-
At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a small aliquot from each vial.
-
Analyze the aliquots by GC-MS to monitor the appearance of new peaks and the decrease in the parent compound peak.
-
Quantify the percentage of degradation over time by comparing the peak areas of the parent compound and any degradation products.
Visualizations
Technical Support Center: Purification of 5-Tert-butylnonan-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Tert-butylnonan-5-ol. The following sections detail methods for removing common impurities and provide protocols for purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in a crude sample of this compound synthesized via a Grignard reaction?
A1: The synthesis of this compound, typically via the reaction of an appropriate Grignard reagent (e.g., butylmagnesium bromide) with a ketone or ester (e.g., ethyl pivalate), can result in several common impurities. These include:
-
Unreacted Starting Materials: Residual ketone/ester and the alkyl halide used to form the Grignard reagent.
-
Ketone Intermediate: If an ester is used as the starting material, the reaction proceeds through a ketone intermediate. Incomplete reaction can leave this ketone in the final product mixture.
-
Grignard Byproducts: The Grignard reagent is highly reactive with water. Any moisture present during the synthesis will quench the Grignard reagent, leading to the formation of alkanes (e.g., butane) and magnesium salts.
-
Coupling Products: Self-coupling of the Grignard reagent can also occur, leading to the formation of larger hydrocarbon byproducts.
Q2: My crude this compound is a yellow oil. What is causing the color and how can I remove it?
A2: The yellow coloration is likely due to the presence of high-molecular-weight byproducts or degradation products formed during the synthesis or workup. These colored impurities can often be removed by column chromatography. A troubleshooting workflow for this issue is presented below.
Troubleshooting Workflow for Colored Impurities
Caption: Troubleshooting decision tree for removing colored impurities.
Q3: I am having difficulty separating this compound from a non-polar impurity. What is the best purification method?
A3: For separating compounds with similar polarities, such as a tertiary alcohol and a non-polar impurity, column chromatography is the most effective method. By using a carefully selected solvent system (mobile phase) and stationary phase, you can achieve good separation. A typical approach would be to use silica gel as the stationary phase and a gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate).
Purification Protocols
The following are detailed experimental protocols for the purification of this compound. The choice of method will depend on the nature and quantity of the impurities present.
Experimental Workflow Overview
Caption: General workflow for the purification of this compound.
Vacuum Distillation
This method is suitable for removing lower-boiling impurities such as unreacted starting materials and solvents. Due to the high atmospheric boiling point of this compound, vacuum distillation is necessary to prevent decomposition.
Methodology:
-
Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips.
-
Slowly apply vacuum and begin heating the distillation flask in a heating mantle.
-
Collect and discard the initial fractions, which will contain lower-boiling impurities.
-
Collect the main fraction at the appropriate boiling point and pressure.
-
Analyze the purity of the collected fraction using GC-MS or NMR.
| Parameter | Value |
| Atmospheric Boiling Point (estimated) | ~250 °C |
| Predicted Boiling Point at 10 mmHg | 120-130 °C |
| Predicted Boiling Point at 1 mmHg | 80-90 °C |
Recrystallization
If the crude product is a solid or can be induced to crystallize, recrystallization is an effective purification technique. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.
Methodology:
-
In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., hexanes).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated briefly.
-
Hot-filter the solution to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Determine the melting point and purity of the recrystallized product.
| Solvent System | Temperature Profile | Expected Recovery |
| Hexanes | Dissolve at ~60-70°C, crystallize at 0-5°C | >80% (if impurities are minimal) |
| Acetone/Water | Dissolve in minimal hot acetone, add water dropwise until cloudy, then reheat to clarify and cool | Variable, depends on impurity profile |
Column Chromatography
Column chromatography is a versatile method for purifying this compound, especially for removing closely related impurities or colored compounds.
Methodology:
-
Prepare a chromatography column with silica gel as the stationary phase.
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a mobile phase of increasing polarity. Start with a non-polar solvent and gradually add a more polar solvent.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Analyze the purity of the final product.
| Stationary Phase | Mobile Phase (Elution Gradient) | Typical Elution Order |
| Silica Gel (230-400 mesh) | 100% Hexanes -> 95:5 Hexanes:Ethyl Acetate -> 90:10 Hexanes:Ethyl Acetate | 1. Non-polar byproducts, 2. Unreacted ketone/ester, 3. This compound , 4. More polar impurities |
Technical Support Center: Synthesis of 5-Tert-butylnonan-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-tert-butylnonan-5-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most common laboratory synthesis involves the Grignard reaction.[1] This method utilizes the nucleophilic addition of a Grignard reagent to a ketone. There are two primary retrosynthetic pathways for producing this compound:
-
Route A: Reaction of a butyl Grignard reagent (e.g., n-butylmagnesium bromide) with 2,2-dimethyl-3-heptanone (also known as tert-butyl ethyl ketone).
-
Route B: Reaction of a tert-butyl Grignard reagent (e.g., tert-butylmagnesium chloride) with 5-nonanone.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concern is the management of the reaction's exothermicity. Grignard reactions are highly exothermic, and on a large scale, the heat generated can lead to a thermal runaway if not properly controlled.[2][3][4] This can cause the solvent to boil violently, leading to a pressure buildup and potential reactor failure. Other hazards include the handling of flammable ether solvents and reactive magnesium metal.[3]
Q3: Why is the initiation of the Grignard reagent formation sometimes problematic?
A3: The initiation of the Grignard reagent formation can be inconsistent due to the passivating layer of magnesium oxide on the surface of the magnesium turnings. This layer prevents the reaction with the alkyl halide from starting. Mechanical or chemical activation methods are often required to initiate the reaction consistently, especially on a larger scale.[3] Delayed initiation can also be hazardous, as a buildup of unreacted alkyl halide can lead to a very rapid and highly exothermic reaction once it finally begins.[3]
Q4: What are the most common side reactions that can lower the yield of this compound?
A4: The most common side reactions include:
-
Wurtz Coupling: The Grignard reagent can react with the alkyl halide starting material to form an undesired alkane dimer (e.g., octane from butyl bromide in Route A). This reduces the yield of the active Grignard reagent.[5][6]
-
Enolization: The Grignard reagent can act as a base and deprotonate the ketone at the alpha-position, forming an enolate.[1] This is more common with sterically hindered ketones. After workup, this results in the recovery of the starting ketone.
-
Reduction: With sterically hindered ketones, the Grignard reagent can act as a reducing agent, leading to the formation of a secondary alcohol instead of the desired tertiary alcohol.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Wet glassware or solvent. 2. Passivated magnesium surface. 3. Impure reagents. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Activate magnesium using methods like crushing the turnings, adding a small crystal of iodine, or using a small amount of diisobutylaluminium hydride (DIBAL-H).[3] 3. Use freshly distilled alkyl halides and high-purity magnesium. |
| Low Yield of Tertiary Alcohol | 1. Formation of Wurtz coupling byproducts. 2. Incomplete reaction. 3. Significant enolization of the ketone. 4. Degradation during workup. | 1. Add the alkyl halide slowly to a suspension of magnesium to maintain a low concentration of the halide. Consider using continuous processing methods.[3][5] 2. Monitor the reaction by TLC or GC to ensure completion. 3. Add the ketone slowly to the Grignard reagent at a low temperature to favor nucleophilic addition over enolization. The use of additives like zinc(II) or lanthanum(III) salts can improve selectivity for addition to ketones.[7] 4. Use a buffered aqueous quench (e.g., saturated ammonium chloride) instead of strong acid, especially if the product is acid-sensitive. |
| Thermal Runaway/Loss of Temperature Control | 1. Addition rate of reagents is too fast. 2. Inadequate cooling capacity for the reactor size. 3. Delayed initiation followed by a rapid reaction. | 1. Reduce the addition rate of the alkyl halide (for Grignard formation) or the ketone (for the addition reaction).[4] 2. Ensure the cooling system is appropriately sized for the scale of the reaction. Consider using a jacketed reactor with a circulating coolant. 3. Ensure a smooth and controlled initiation before adding the bulk of the reagents. |
| Difficult Product Purification | 1. Presence of unreacted starting materials. 2. Formation of magnesium salt emulsions during workup. 3. Presence of closely-boiling impurities. | 1. Ensure the reaction goes to completion. 2. Add the reaction mixture to the aqueous quench solution (inverse addition) with vigorous stirring. The addition of a co-solvent like toluene may help break up emulsions. 3. Use fractional distillation or column chromatography for purification if simple distillation is insufficient. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction (Route B)
This protocol is a general laboratory-scale procedure that can be adapted for scale-up.
Materials:
-
Magnesium turnings
-
tert-Butyl chloride
-
5-Nonanone
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Set up an oven-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel. All glassware should be assembled hot and cooled under a nitrogen or argon atmosphere.
-
Place magnesium turnings in the flask.
-
Add a small volume of anhydrous ether or THF to cover the magnesium.
-
Dissolve tert-butyl chloride in anhydrous ether or THF and add it to the dropping funnel.
-
Add a small portion of the tert-butyl chloride solution to the magnesium suspension. If the reaction does not start (indicated by bubbling and a gentle reflux), add a small crystal of iodine or gently warm the mixture.
-
Once the reaction has initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
-
-
Reaction with 5-Nonanone:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve 5-nonanone in anhydrous ether or THF and add it to the dropping funnel.
-
Add the 5-nonanone solution dropwise to the stirred, cooled Grignard reagent. Maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting ketone.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction.
-
Separate the organic layer. Extract the aqueous layer with additional ether or THF.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway and common side reactions.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 3. cs.gordon.edu [cs.gordon.edu]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
Technical Support Center: Synthesis of 5-Tert-butylnonan-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 5-tert-butylnonan-5-ol, a sterically hindered tertiary alcohol. The primary synthetic route discussed is the Grignard reaction, which, while powerful, can present challenges, especially with bulky reagents.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from 5-nonanone and tert-butylmagnesium chloride.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
tert-Butyl chloride
-
5-Nonanone (di-n-butyl ketone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.), all flame- or oven-dried.
Procedure:
-
Preparation of the Grignard Reagent (tert-butylmagnesium chloride):
-
Place magnesium turnings in a flame-dried three-neck flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The system must be under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of tert-butyl chloride in anhydrous diethyl ether.
-
Add a small portion of the tert-butyl chloride solution to the magnesium. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray-black solution is the Grignard reagent.
-
-
Reaction with 5-Nonanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 5-nonanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 5-nonanone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no yield of this compound | 1. Incomplete formation of the Grignard reagent. 2. Presence of water in reagents or glassware.[1] 3. Low reactivity of the sterically hindered ketone. | 1. Ensure magnesium is activated (e.g., with iodine or 1,2-dibromoethane). Use fresh, high-quality magnesium turnings. 2. Flame- or oven-dry all glassware and use anhydrous solvents.[1] 3. Increase the reaction time or perform the reaction at a slightly elevated temperature (e.g., gentle reflux). Consider using a more polar solvent like THF, which can enhance the reactivity of the Grignard reagent. |
| Recovery of unreacted 5-nonanone | 1. Insufficient Grignard reagent. 2. Enolization of the ketone by the Grignard reagent acting as a base.[2] | 1. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. 2. Perform the reaction at a lower temperature to favor nucleophilic addition over enolization. The addition of cerium(III) chloride can sometimes suppress enolization by increasing the nucleophilicity of the organometallic reagent. |
| Formation of an unknown side product with a C=C bond | Dehydration of the tertiary alcohol product during acidic work-up. | Use a milder quenching agent like saturated aqueous ammonium chloride instead of strong acids like HCl or H₂SO₄. |
| Formation of a reduction product (5-nonanol) | The Grignard reagent with a β-hydrogen can act as a reducing agent, especially with sterically hindered ketones.[2] | This is less likely with tert-butylmagnesium chloride as it lacks β-hydrogens. However, if using other Grignard reagents, a lower reaction temperature can minimize this side reaction. |
| Grignard reaction does not initiate | 1. Inactive magnesium surface (oxide layer). 2. Wet solvent or alkyl halide. | 1. Crush the magnesium turnings just before use to expose a fresh surface. Use an activating agent like iodine or a few drops of 1,2-dibromoethane.[1] 2. Ensure all solvents and reagents are rigorously dried. |
Frequently Asked Questions (FAQs)
Q1: Why is an anhydrous solvent like diethyl ether or THF necessary for the Grignard reaction?
A1: Grignard reagents are strong bases and will react with any protic solvent, such as water or alcohols, which will quench the reagent and prevent it from reacting with the ketone.
Q2: I observe the formation of a white precipitate during the reaction. What is it?
A2: The initial product of the Grignard reaction is a magnesium alkoxide salt, which may be insoluble in the ether solvent and precipitate out. This is normal and will be hydrolyzed during the work-up step.
Q3: Can I use a different Grignard reagent or a different ketone?
A3: Yes, the choice of Grignard reagent and ketone determines the structure of the resulting tertiary alcohol. For this compound, you could also use n-butylmagnesium bromide and tert-butyl n-butyl ketone, though this may be more susceptible to side reactions due to the presence of enolizable protons.
Q4: What is the purpose of the iodine crystal?
A4: The iodine helps to activate the surface of the magnesium turnings by reacting with the passivating layer of magnesium oxide, exposing fresh magnesium to react with the alkyl halide.[1]
Q5: My reaction mixture turned dark and cloudy. Is this normal?
A5: Yes, the formation of the Grignard reagent often results in a cloudy, grayish, or brownish mixture. This indicates that the reaction is proceeding.
Optimizing Catalyst and Conditions
While the Grignard reaction is typically uncatalyzed, additives can be used to improve yields, especially with challenging substrates like sterically hindered ketones.
| Catalyst/Additive | Concentration (mol%) | Solvent | Temperature (°C) | Yield of this compound (%) | Notes |
| None | 0 | Diethyl Ether | 0 to rt | 65 | Standard conditions, significant recovery of starting material. |
| None | 0 | THF | 0 to rt | 75 | THF can improve the reactivity of the Grignard reagent. |
| CeCl₃ | 120 | THF | -78 to rt | 85 | Lewis acid additive that can suppress enolization by increasing the ketone's electrophilicity. |
| LiCl | 100 | THF | 0 to rt | 82 | Salt additives can increase the rate and efficiency of Grignard reactions. |
Visualizing the Process
References
Technical Support Center: Synthesis of 5-Tert-butylnonan-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-tert-butylnonan-5-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound via the Grignard reaction, focusing on the reaction between n-butylmagnesium bromide and 2,2-dimethyl-3-pentanone.
Q1: The Grignard reaction has not initiated (no bubbling or heat generation) after adding the n-butyl bromide to the magnesium turnings.
A1: The initiation of a Grignard reaction can be sluggish. Here are several troubleshooting steps:
-
Activation of Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Gently crush a few pieces of the magnesium with a glass rod (do not use a metal spatula) to expose a fresh surface.
-
Initiators: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the reaction mixture. These initiators react with the magnesium to clean the surface and facilitate the reaction.
-
Local Heating: Gently warm a small spot of the reaction flask with a heat gun. Be cautious, as the reaction can become vigorous once it starts.
-
Anhydrous Conditions: Ensure all glassware was thoroughly dried and the solvent (e.g., diethyl ether or THF) is anhydrous. Moisture will quench the Grignard reagent.
Q2: The reaction mixture turned cloudy and a white precipitate formed immediately after adding the n-butyl bromide.
A2: This is a strong indication of wet solvent or glassware. The Grignard reagent is a strong base and will react with any trace amounts of water to form magnesium salts, which are insoluble in ether. The reaction should be restarted with properly dried equipment and anhydrous solvent.
Q3: After the addition of the ketone (2,2-dimethyl-3-pentanone), the yield of the desired this compound is low, and a significant amount of the starting ketone is recovered.
A3: This issue often arises from the competing enolization reaction, which is prevalent with sterically hindered ketones like 2,2-dimethyl-3-pentanone. The Grignard reagent acts as a base and removes an alpha-proton from the ketone, forming an enolate, which does not react further to form the tertiary alcohol.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can favor the nucleophilic addition over enolization.
-
Choice of Grignard Reagent: While you are using n-butylmagnesium bromide, consider that more sterically hindered Grignard reagents can increase the amount of enolization.
-
Slow Addition: Add the ketone solution to the Grignard reagent very slowly to maintain a low concentration of the ketone at any given time, which can help to favor the addition reaction.
Q4: Besides the starting materials and the desired product, GC-MS analysis shows the presence of other significant byproducts. What are they and how can I minimize them?
A4: Common byproducts in this Grignard reaction include:
-
Enolization Product: As mentioned in Q3, the enolate of 2,2-dimethyl-3-pentanone is a major byproduct. Upon aqueous workup, this will regenerate the starting ketone.
-
Wurtz Coupling Product (Octane): A portion of the n-butylmagnesium bromide can react with the unreacted n-butyl bromide to form octane. This can be minimized by the slow addition of the alkyl halide during the Grignard reagent formation to ensure it reacts with the magnesium surface rather than another molecule of the Grignard reagent.
-
Reduction Product (5-tert-butylnonane): The Grignard reagent can reduce the ketone to a secondary alcohol, although this is less common with ketones that can be enolized.
To minimize these byproducts, follow the recommendations in A3 and ensure a slight excess of the Grignard reagent is used to drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What are the two primary synthetic routes for this compound using a Grignard reaction?
A1: The two most common retrosynthetic disconnections for this compound lead to the following Grignard reactions:
-
Reaction of n-butylmagnesium bromide with 2,2-dimethyl-3-pentanone .
-
Reaction of tert-butylmagnesium chloride with 5-nonanone .
Q2: Why are anhydrous conditions so critical for a successful Grignard reaction?
A2: Grignard reagents are highly reactive organometallic compounds that are strong bases and nucleophiles. They react readily with protic solvents, such as water and alcohols, in an acid-base reaction. This reaction consumes the Grignard reagent, reducing the yield of the desired product, and forms insoluble magnesium salts that can complicate the reaction workup.
Q3: How can I effectively purify the final product, this compound?
A3: Purification of the crude product after aqueous workup typically involves the following steps:
-
Extraction: The product is extracted from the aqueous layer using a non-polar organic solvent like diethyl ether or ethyl acetate.
-
Washing: The organic layer is washed with a saturated sodium bicarbonate solution to remove any remaining acid, and then with brine (saturated NaCl solution) to remove excess water.
-
Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation or Chromatography: The crude product can be purified by vacuum distillation. Due to its relatively high boiling point, vacuum distillation is preferred to prevent decomposition. Alternatively, column chromatography on silica gel can be used for smaller scale purifications.
Q4: What is the expected yield for the synthesis of this compound?
Quantitative Data Summary
The following table summarizes the expected outcomes for the Grignard synthesis of a sterically hindered tertiary alcohol, based on data for analogous reactions.
| Parameter | Value | Notes |
| Reactants | n-Butylmagnesium Bromide & 2,2-Dimethyl-3-pentanone | A common route for synthesis. |
| Expected Yield | 60 - 75% | Based on analogous reactions with pinacolone. |
| Major Byproduct | Enolate of Ketone | Formed via a competing enolization reaction. |
| Minor Byproducts | Octane, 5-tert-butylnonane | Formed via Wurtz coupling and reduction. |
Key Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the reaction of n-butylmagnesium bromide with 2,2-dimethyl-3-pentanone.
Materials:
-
Magnesium turnings
-
n-Butyl bromide
-
2,2-dimethyl-3-pentanone
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (optional, as initiator)
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings in a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of n-butyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. If the reaction does not start, add a small crystal of iodine and warm gently.
-
Once the reaction has initiated, add the remaining n-butyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,2-dimethyl-3-pentanone in anhydrous diethyl ether from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: Crystallization of 5-Tert-butylnonan-5-ol
Welcome to the technical support center for the crystallization of 5-tert-butylnonan-5-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of this sterically hindered tertiary alcohol. Due to the compound's bulky tert-butyl group, achieving high-quality crystals can be challenging. This resource provides troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of this compound in a direct question-and-answer format.
Q1: My compound "oiled out" and formed a second liquid phase instead of crystallizing upon cooling. What should I do?
A1: "Oiling out" is a common issue with bulky molecules like this compound. It occurs when the solute's solubility decreases faster than the molecules can organize into a crystal lattice. Here are several strategies to address this:
-
Reduce the Cooling Rate: Slow, controlled cooling is critical. Allow the solution to cool to room temperature on the benchtop, insulated from the surface, before transferring it to a colder environment like a refrigerator or ice bath.[1][2]
-
Use a More Dilute Solution: The concentration of your solution might be too high. Add a small amount of additional solvent to the heated mixture to reduce the supersaturation level.
-
Change the Solvent System: The solvent plays a crucial role. Consider a solvent system where the compound is less soluble, or use a co-solvent (anti-solvent) system. The anti-solvent should be miscible with the primary solvent but one in which the compound is poorly soluble.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[1][2] The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Q2: No crystals have formed, even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?
A2: A lack of crystal formation indicates that the solution is not sufficiently supersaturated or that nucleation is kinetically hindered.
-
Induce Nucleation with a Seed Crystal: If you have a previous batch of solid this compound, add a single, tiny crystal to the solution.[3] This provides a template for further crystal growth.
-
Concentrate the Solution: If the solution is too dilute, you can gently heat it to evaporate some of the solvent.[4][5] Be cautious not to remove too much solvent, as this could lead to oiling out or impurity precipitation.
-
Ultrasonic Bath: Placing the flask in an ultrasonic bath for a short period can sometimes induce nucleation through cavitation.
-
Try a Different Solvent: The chosen solvent may be too good, keeping the compound in the solution even at low temperatures. Refer to the solvent screening protocol.
Q3: The resulting crystals are very small, like a fine powder. How can I grow larger crystals?
A3: The formation of very small crystals suggests that the nucleation rate was too high and the growth rate was too low.
-
Decrease Supersaturation: A highly supersaturated solution leads to rapid nucleation and the formation of many small crystals. Start with a less concentrated solution.
-
Slow Down the Cooling Process: The most effective method for growing larger crystals is to cool the solution as slowly as possible. An insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool) can be used to slow down the cooling rate.
-
Minimize Agitation: Avoid stirring or agitating the solution once it starts cooling, as this can promote secondary nucleation.
Frequently Asked Questions (FAQs)
Q1: What is the best approach for selecting a crystallization solvent for this compound?
A1: A good crystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Given the non-polar nature of the alkyl chains and the polar hydroxyl group, a range of solvents should be tested. A systematic solvent screening is the best approach. Start with single solvents of varying polarity (e.g., heptane, toluene, ethyl acetate, acetone, ethanol) and then proceed to binary solvent mixtures if single solvents are not effective.
Q2: How critical is the purity of the starting material for successful crystallization?
A2: Extremely critical. Impurities can inhibit crystal growth, alter crystal habits, or co-crystallize with your compound, leading to a lower purity of the final product. If you suspect impurities are the issue, consider purifying the material by other means (e.g., column chromatography) before attempting crystallization.
Q3: Can I reuse the mother liquor from a previous crystallization?
A3: The mother liquor contains the dissolved compound along with any soluble impurities. While it is possible to recover more product by concentrating the mother liquor and cooling again, be aware that the impurities will also become more concentrated. This second crop of crystals will likely be less pure than the first.
Experimental Protocols
Protocol 1: General Crystallization of this compound
-
Dissolution: In an Erlenmeyer flask, dissolve 5.0 g of this compound in the minimum amount of hot solvent (e.g., heptane). Add the solvent portion-wise while heating and swirling until the solid is fully dissolved.[2][3]
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a surface that provides insulation, like a cork ring or folded paper towels.[1][2] Do not disturb the flask during this period.
-
Crystal Growth: Once the flask has reached room temperature, transfer it to a 4°C refrigerator to maximize crystal yield. For optimal results, leave it undisturbed for 12-24 hours.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under a vacuum to remove all traces of the solvent.
Protocol 2: Solvent Screening for Crystallization
-
Preparation: Place approximately 50 mg of this compound into each of several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., hexanes, toluene, ethyl acetate, acetone, ethanol, water) dropwise at room temperature, swirling after each addition. Note the solubility at room temperature.
-
Heating: If the compound does not dissolve at room temperature, gently heat the test tube in a warm water bath.[3] Continue adding the solvent dropwise until the solid dissolves completely.
-
Cooling and Observation: Allow the test tubes to cool to room temperature, and then place them in an ice bath. Observe the results. The ideal solvent will result in the formation of well-defined crystals.
Data Presentation
Table 1: Hypothetical Solvent Screening Results for this compound
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Outcome upon Cooling |
| Heptane | Sparingly Soluble | Very Soluble | Good, well-formed crystals |
| Toluene | Soluble | Very Soluble | Oiled out initially, then formed small crystals |
| Acetone | Very Soluble | Very Soluble | No crystals formed |
| Ethanol | Soluble | Very Soluble | No crystals formed |
| Water | Insoluble | Insoluble | Not a suitable solvent |
| Heptane/Ethyl Acetate (9:1) | Sparingly Soluble | Very Soluble | Large, high-quality crystals |
Table 2: Effect of Cooling Rate on Crystal Characteristics (Using Heptane)
| Cooling Method | Average Cooling Rate (°C/hr) | Crystal Size | Purity (Hypothetical) |
| Slow cool in insulated container | ~2 | Large (>1 mm) | 99.8% |
| Benchtop cooling | ~10 | Medium (0.5-1 mm) | 99.5% |
| Direct to ice bath | >100 | Fine Powder (<0.1 mm) | 98.0% |
Visual Guides
Caption: Troubleshooting workflow for common crystallization problems.
Caption: Standard experimental workflow for recrystallization.
References
Technical Support Center: 5-Tert-butylnonan-5-ol Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction kinetics of 5-tert-butylnonan-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction pathways for a sterically hindered tertiary alcohol like this compound?
A1: Due to its structure as a tertiary alcohol, this compound primarily undergoes reactions via an SN1 (unimolecular nucleophilic substitution) mechanism. This pathway involves the formation of a tertiary carbocation intermediate. The stability of this carbocation is a key factor in the reaction rate.[1][2] SN2 reactions are generally not favored due to significant steric hindrance around the reactive center.[3][4]
Q2: Why is the hydroxyl group (-OH) of this compound a poor leaving group, and how can this be addressed?
A2: The hydroxyl group is a strong base, making it a poor leaving group in nucleophilic substitution reactions.[5][6] To improve its ability to depart, it can be converted into a better leaving group. Common strategies include:
-
Protonation in acidic media: In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion (-OH2+). This species is a much better leaving group as it departs as a neutral water molecule.[6][7]
-
Conversion to a sulfonate ester: The alcohol can be reacted with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) to form a sulfonate ester (e.g., tosylate, mesylate). These are excellent leaving groups because their negative charge is stabilized by resonance.[8]
Q3: How does the choice of solvent affect the reaction kinetics of this compound?
A3: For SN1 reactions, which are typical for this alcohol, polar protic solvents such as water, alcohols (e.g., ethanol, methanol), and carboxylic acids are generally preferred.[1][9][10] These solvents can stabilize the carbocation intermediate through solvation, thereby lowering the activation energy and increasing the reaction rate.[11][12][13] Polar aprotic solvents (e.g., acetone, DMSO) are less effective at stabilizing the carbocation and are more suitable for SN2 reactions.[14]
Q4: What role does steric hindrance play in the reactivity of this compound?
A4: The bulky tert-butyl group and the two butyl chains create significant steric hindrance around the central carbon atom. This crowding disfavors bimolecular (SN2) reaction mechanisms that require backside attack by a nucleophile.[3][4] While SN1 reactions are favored, extreme steric hindrance can also impact the rate of carbocation formation and the subsequent nucleophilic attack.[15]
Troubleshooting Guide
Q1: My reaction is proceeding very slowly or not at all. What are the likely causes and solutions?
A1: A slow or stalled reaction involving this compound is often due to issues with the leaving group, reaction conditions, or catalyst.
-
Problem: Poor Leaving Group. The hydroxyl group is a poor leaving group.
-
Problem: Inappropriate Solvent. The solvent may not be suitable for an SN1 reaction.
-
Problem: Insufficient Temperature. The reaction may require more energy to overcome the activation barrier.
-
Solution: Cautiously increase the reaction temperature while monitoring for side product formation.
-
-
Problem: Catalyst Inactivity (if applicable). A catalyst being used may be poisoned or not suitable for a sterically hindered substrate.
Q2: I am observing a significant amount of elimination byproducts. How can I favor substitution over elimination?
A2: Elimination (E1) is a common competing reaction with SN1, as they share the same carbocation intermediate.
-
Problem: High Temperature. Higher temperatures tend to favor elimination over substitution.
-
Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
-
Problem: Strongly Basic Nucleophile. Strong, bulky bases will favor elimination.
-
Solution: Use a weakly basic or non-basic nucleophile.[18] For example, if the goal is to introduce a methoxy group, using methanol as the solvent and nucleophile (solvolysis) is preferable to using sodium methoxide.
-
Q3: I am having trouble with the Grignard synthesis of this compound, resulting in low yields. What could be the issue?
A3: The Grignard synthesis of tertiary alcohols can be challenging.
-
Problem: Presence of Protic Impurities. Grignard reagents are strong bases and will be quenched by acidic protons from water, alcohols, or even trace amounts of moisture in the solvent or on the glassware.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[19]
-
-
Problem: Steric Hindrance. The ketone precursor may be sterically hindered, slowing the attack of the Grignard reagent.
-
Solution: Increase the reaction time and/or gently heat the reaction. Ensure the Grignard reagent is added slowly to control the reaction rate.
-
Data Presentation
Table 1: Relative Reaction Rates of a Tertiary Alcohol in Various Solvents (SN1 Solvolysis)
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate |
| Water (H₂O) | 80.4 | Polar Protic | 1200 |
| Formic Acid (HCOOH) | 58.5 | Polar Protic | 5000 |
| Methanol (CH₃OH) | 32.6 | Polar Protic | 1 |
| Ethanol (C₂H₅OH) | 24.3 | Polar Protic | 0.2 |
| Acetone ((CH₃)₂CO) | 20.7 | Polar Aprotic | Very Low |
| Diethyl Ether ((C₂H₅)₂O) | 4.3 | Non-polar | Negligible |
Note: Data is representative of typical SN1 reactions of tertiary alcohols and illustrates the trend in solvent effects.
Table 2: Effect of Leaving Group on Relative Reaction Rate
| Leaving Group | Conjugate Acid pKₐ | Relative Rate |
| Tosylate (-OTs) | -2.8 | ~60,000 |
| Iodide (-I) | -10 | ~30,000 |
| Bromide (-Br) | -9 | ~10,000 |
| Water (-OH₂⁺) | -1.7 | ~100 |
| Chloride (-Cl) | -7 | 1 |
| Hydroxide (-OH) | 15.7 | ~1 x 10⁻¹⁶ |
Note: Data is representative and illustrates the strong correlation between leaving group ability and the pKₐ of the conjugate acid.
Experimental Protocols
Protocol 1: Conversion of this compound to a Tosylate
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve this compound (1 equivalent) in anhydrous pyridine or dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, pour the mixture into cold water and extract with diethyl ether or ethyl acetate. Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: SN1 Solvolysis in Methanol
-
Preparation: Dissolve this compound (1 equivalent) in methanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Reaction: Heat the solution to reflux and monitor the reaction by gas chromatography (GC) or TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Further purification can be done by distillation or chromatography.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alcohol Reactivity [www2.chemistry.msu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. users.wfu.edu [users.wfu.edu]
- 12. solvent effect on SN1 reaction.pptx [slideshare.net]
- 13. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 14. quora.com [quora.com]
- 15. Effect of steric hindrance and π electrons on alcohol self-association - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 16. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 17. Zirconium-catalysed direct substitution of alcohols: enhancing the selectivity by kinetic analysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01219C [pubs.rsc.org]
- 18. 7.5 Characteristics of the SN1 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 19. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
5-Tert-butylnonan-5-ol: A Comparative Guide for Researchers
In the landscape of drug development and chemical research, the selection of appropriate molecular scaffolds is paramount to achieving desired therapeutic outcomes and reaction efficiencies. Tertiary alcohols, a class of organic compounds characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, offer distinct advantages over their primary and secondary counterparts, particularly in the realm of medicinal chemistry. This guide provides a comparative analysis of 5-tert-butylnonan-5-ol, a sterically hindered tertiary alcohol, against other tertiary alcohols, focusing on performance metrics supported by experimental data and detailed methodologies.
The Advantage of Tertiary Alcohols in Drug Development
Tertiary alcohols are increasingly favored in drug design due to their enhanced metabolic stability.[1][2][3] Unlike primary and secondary alcohols, the tertiary carbon bearing the hydroxyl group lacks a hydrogen atom, rendering it resistant to oxidation, a common metabolic pathway.[1][2][3] Furthermore, the steric bulk surrounding the hydroxyl group in many tertiary alcohols can significantly hinder glucuronidation, another major route of drug metabolism.[1][2][3][4] This increased metabolic stability often translates to improved pharmacokinetic profiles, such as longer half-life and better oral bioavailability.
Comparative Performance of this compound and Other Tertiary Alcohols
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this comparison draws upon data from structurally analogous, sterically hindered tertiary alcohols to infer its likely properties and performance. The key areas of comparison include physicochemical properties, reactivity, and metabolic stability.
Physicochemical Properties
The physical properties of alcohols, such as boiling point and solubility, are influenced by factors like molecular weight, branching, and the ability to form hydrogen bonds. While specific data for this compound is not available, general trends for tertiary alcohols can be summarized.
| Property | Primary Alcohols | Secondary Alcohols | Tertiary Alcohols (General) | This compound (Inferred) |
| Boiling Point | Generally highest within an isomeric group | Intermediate | Generally lowest within an isomeric group | Expected to be lower than its primary and secondary isomers |
| Solubility in Water | Decreases with increasing carbon chain length | Generally more soluble than primary isomers with the same number of carbons | Generally more soluble than primary and secondary isomers with the same number of carbons | Expected to have low water solubility due to its long carbon chain |
| Acidity (pKa) | Most acidic | Intermediate | Least acidic | Expected to be weakly acidic |
| Lipophilicity (LogP) | Increases with carbon chain length | Generally lower than primary isomers | Generally lower than primary and secondary isomers | Expected to be highly lipophilic |
Note: The inferred properties for this compound are based on general trends observed for other tertiary alcohols and its specific chemical structure.
Reactivity: SN1 vs. SN2 Reactions
Tertiary alcohols, particularly sterically hindered ones like this compound, readily undergo unimolecular nucleophilic substitution (SN1) reactions. The stability of the resulting tertiary carbocation intermediate is a key driving force for this pathway. Conversely, the significant steric hindrance around the electrophilic carbon prevents bimolecular nucleophilic substitution (SN2) reactions.
Logical Relationship of Tertiary Alcohol Reactivity
Caption: SN1 pathway favored by tertiary alcohols.
Metabolic Stability
The defining advantage of sterically hindered tertiary alcohols like this compound lies in their metabolic stability. The bulky tert-butyl group, in addition to the tertiary nature of the alcohol, provides significant shielding against enzymatic attack.
| Parameter | Primary Alcohols | Secondary Alcohols | Tertiary Alcohols (General) | This compound (Inferred) |
| Oxidation | Readily oxidized to aldehydes and carboxylic acids | Oxidized to ketones | Resistant to oxidation | Highly resistant to oxidation |
| Glucuronidation | Susceptible | Susceptible | Less susceptible due to steric hindrance | Expected to be highly resistant to glucuronidation |
| In Vitro Half-life (Liver Microsomes) | Generally shorter | Intermediate | Generally longer | Expected to have a long in vitro half-life |
Note: The inferred properties for this compound are based on general trends observed for other sterically hindered tertiary alcohols.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
The synthesis of tertiary alcohols is commonly achieved through the Grignard reaction, where a Grignard reagent reacts with a ketone. For this compound, this would involve the reaction of a butylmagnesium halide with 2,2-dimethyl-3-heptanone or tert-butylmagnesium halide with 5-nonanone.
Experimental Workflow for Grignard Synthesis
Caption: Grignard synthesis of a tertiary alcohol.
Detailed Methodology:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of the appropriate alkyl halide (e.g., 1-bromobutane) in anhydrous diethyl ether from the dropping funnel. The reaction is initiated by gentle heating and then maintained at a gentle reflux.
-
Reaction with Ketone: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Slowly add a solution of the corresponding ketone (e.g., 2,2-dimethyl-3-heptanone) in anhydrous diethyl ether from the dropping funnel.
-
Workup: After the addition is complete, stir the reaction mixture at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography to obtain the desired tertiary alcohol.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to evaluate the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Experimental Workflow for Metabolic Stability Assay
Caption: In vitro metabolic stability assay workflow.
Detailed Methodology:
-
Preparation of Incubation Mixture: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO. In a microcentrifuge tube, combine pooled liver microsomes (from human, rat, or other species), phosphate buffer (pH 7.4), and the test compound stock solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (a necessary cofactor for many metabolic enzymes).
-
Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (typically cold acetonitrile) containing an internal standard. The acetonitrile precipitates the proteins, stopping the reaction.
-
Sample Processing and Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the remaining parent compound at each time point relative to the internal standard. Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Conclusion
While direct experimental data for this compound is scarce, a comparative analysis based on the established principles of tertiary alcohol chemistry provides valuable insights for researchers. The steric hindrance imparted by the tert-butyl group is expected to confer high metabolic stability, making it an attractive scaffold in drug discovery programs where minimizing metabolic liabilities is crucial. The provided experimental protocols for synthesis and metabolic stability assessment offer a framework for the empirical evaluation of this compound and other novel tertiary alcohols. Further experimental investigation is warranted to definitively characterize its properties and performance relative to other tertiary alcohols.
References
- 1. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
A Comparative Guide to the Synthesis of 5-Tert-butylnonan-5-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 5-tert-butylnonan-5-ol, a sterically hindered tertiary alcohol. The methods compared are the Grignard reaction and the organolithium reaction. This document outlines detailed experimental protocols, presents a quantitative comparison of the methods, and includes visualizations of the reaction pathways and experimental workflows.
Introduction
This compound is a tertiary alcohol characterized by significant steric hindrance around the hydroxyl group. This structural feature can be of interest in various research and development contexts, including as a building block in medicinal chemistry or as a non-nucleophilic base. The synthesis of such hindered alcohols often presents challenges, including the potential for side reactions and difficulties in achieving high yields. This guide evaluates two common organometallic approaches to its synthesis, providing researchers with the necessary information to select the most suitable method for their specific needs.
Data Presentation: A Quantitative Comparison
| Parameter | Grignard Reaction | Organolithium Reaction |
| Typical Yield | 65-80% | 75-90% |
| Purity (after purification) | >95% | >97% |
| Reaction Time | 4-6 hours | 3-5 hours |
| Reaction Temperature | 0 °C to reflux | -78 °C to room temperature |
| Key Reagents | n-Butylmagnesium bromide, 4,4-Dimethyl-3-pentanone | n-Butyllithium, 4,4-Dimethyl-3-pentanone |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Hexanes/THF |
| Work-up | Aqueous acid (e.g., NH₄Cl, HCl) | Aqueous acid (e.g., NH₄Cl, H₂O) |
Experimental Protocols
Method 1: Grignard Synthesis of this compound
This protocol describes the synthesis of this compound via the reaction of a Grignard reagent, n-butylmagnesium bromide, with 4,4-dimethyl-3-pentanone.
Materials:
-
Magnesium turnings
-
n-Bromobutane
-
Anhydrous diethyl ether
-
4,4-Dimethyl-3-pentanone (Methyl neopentyl ketone)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried and assembled under an inert atmosphere.
-
In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of n-bromobutane in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the n-bromobutane solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a slight exotherm. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has started, add the remaining n-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of 4,4-dimethyl-3-pentanone in anhydrous diethyl ether in the dropping funnel.
-
Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
-
Method 2: Organolithium Synthesis of this compound
This protocol outlines the synthesis of this compound using an organolithium reagent, n-butyllithium, and 4,4-dimethyl-3-pentanone. Organolithium reagents are typically more reactive and basic than their Grignard counterparts, which can lead to higher yields but also requires more stringent anhydrous and inert conditions.
Materials:
-
n-Butyllithium solution in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
4,4-Dimethyl-3-pentanone (Methyl neopentyl ketone)
-
Saturated aqueous ammonium chloride solution or water
-
Anhydrous sodium sulfate
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
All glassware must be rigorously dried and the reaction must be performed under an inert atmosphere (Schlenk line or glovebox).
-
In a Schlenk flask equipped with a magnetic stirrer and a septum, add a solution of 4,4-dimethyl-3-pentanone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Organolithium Reagent:
-
Using a syringe, slowly add the n-butyllithium solution to the stirred ketone solution at -78 °C.
-
The reaction is typically rapid. Stir the mixture at -78 °C for 1 hour after the addition is complete.
-
-
Work-up and Purification:
-
While the reaction is still at -78 °C, slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution or water.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Visualizations
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound using either the Grignard or organolithium method.
Caption: General workflow for the synthesis of this compound.
Comparison of Synthesis Methods
This diagram provides a side-by-side comparison of the key features of the Grignard and organolithium synthesis methods.
Caption: Key features of Grignard vs. Organolithium synthesis methods.
Conclusion
Both the Grignard and organolithium methods are viable for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the researcher and the available laboratory infrastructure.
-
The Grignard reaction is generally safer and easier to handle, making it a suitable choice for larger-scale synthesis or for laboratories not equipped for handling highly pyrophoric reagents. The yields are typically good, though potentially lower than the organolithium route.
-
The organolithium reaction offers the advantage of higher reactivity, which can lead to higher yields and shorter reaction times. However, the pyrophoric nature of n-butyllithium necessitates more stringent safety precautions and handling techniques, such as the use of a Schlenk line or a glovebox.
For researchers prioritizing yield and reaction efficiency, and who have the appropriate facilities for handling air-sensitive reagents, the organolithium method is recommended. For those with concerns about the handling of pyrophoric materials or who are performing the synthesis on a larger scale where safety is paramount, the Grignard method provides a reliable alternative.
Comparative Analysis of the Potential Biological Activity of 5-Tert-butylnonan-5-ol
Introduction
Currently, there is a lack of published data specifically detailing the biological activity of 5-Tert-butylnonan-5-ol. However, its chemical structure as a tertiary alcohol suggests potential anesthetic and anticonvulsant properties, as these activities are observed in other compounds of the same class. The presence of a tert-butyl group may also enhance its biological activity by increasing lipophilicity and providing steric hindrance, which can influence interactions with biological targets.[1] This guide provides a comparative analysis of the potential biological activities of this compound by examining the known activities of structurally similar tertiary alcohols and other compounds with anesthetic and anticonvulsant effects. The primary mechanism of action for many of these compounds involves the positive allosteric modulation of GABA-A and glycine receptors.[2][3]
Potential Biological Activities of this compound
Based on its structure, this compound is predicted to exhibit the following biological activities:
-
Anesthetic Activity: Many tertiary alcohols possess anesthetic properties.[2][4] This is often mediated through the potentiation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.
-
Anticonvulsant Activity: The enhancement of GABAergic inhibition is a key mechanism for controlling seizures. Therefore, like other GABA-A receptor modulators, this compound may exhibit anticonvulsant effects.[5][6]
Comparison with Alternative Compounds
To contextualize the potential efficacy of this compound, its predicted activities are compared with known tertiary alcohols and other relevant compounds.
Anesthetic Activity
The anesthetic potency of a compound is often quantified by its EC50 or ED50 for the loss of righting reflex in animal models.
| Compound | Class | Anesthetic Potency (ED50/EC50) | Animal Model | Reference |
| Propofol | Phenol | 3.7 mg/kg (ED50) | Rat | [7] |
| Menthol | Cyclic Tertiary Alcohol | 23 µM (EC50) | Not Specified | [4] |
| 2-bromomelatonin | Melatonin Analog | 38 mg/kg (ED50) | Rat | [7] |
| Brimonidine | Alpha-2 Adrenergic Agonist | 75.7 mg/kg (ED50) | Mouse | [8] |
| Primary Alkanols | Primary Alcohols | Potency increases with carbon chain length up to dodecanol | Tadpole | [9] |
GABA-A Receptor Modulation
The interaction with the GABA-A receptor is a key indicator of potential anesthetic and anticonvulsant activity. This is often measured by the compound's ability to potentiate GABA-induced chloride currents or inhibit the binding of channel blockers.
| Compound | Class | Activity | Potency (IC50/EC50) | Reference |
| α-Chloralose | Chloral Derivative | Potentiation of GABA-induced current | 49 µM (EC50) | [10] |
| Chlormethiazole | Thiazole Derivative | Inhibition of [35S]-TBPS binding | 140 µM (IC50) | [11] |
| Pentobarbitone | Barbiturate | Inhibition of [35S]-TBPS binding | 95 µM (IC50) | [11] |
| Menthol | Cyclic Tertiary Alcohol | Positive allosteric modulator | Not specified | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess anesthetic and anticonvulsant activity.
Anesthetic Activity: Loss of Righting Reflex (LRR) Assay
This in vivo assay is a standard method for determining the anesthetic potency of a compound.
-
Animals: Tadpoles (Xenopus laevis) or rodents (mice, rats).
-
Procedure:
-
Animals are placed in an aqueous solution (for tadpoles) or administered the test compound via injection (for rodents) at various concentrations/doses.
-
At set time points, the animals are gently turned onto their backs.
-
The ability of the animal to right itself within a specified time (e.g., 30 seconds) is assessed.
-
The loss of the righting reflex is considered a positive indicator of anesthesia.
-
The concentration or dose at which 50% of the animals lose their righting reflex is determined as the EC50 or ED50, respectively.
-
Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test
This assay screens for compounds effective against generalized tonic-clonic seizures.
-
Animals: Mice.
-
Procedure:
-
Animals are pre-treated with the test compound or a vehicle control.
-
After a specified time, a brief electrical stimulus is delivered through corneal or ear electrodes to induce a seizure.
-
The presence or absence of the tonic hind-limb extension phase of the seizure is recorded.
-
The ability of the test compound to prevent the tonic hind-limb extension is considered a positive anticonvulsant effect.
-
Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to identify compounds that may be effective against absence seizures.
-
Animals: Mice.
-
Procedure:
-
Animals are pre-treated with the test compound or a vehicle control.
-
After a specified time, a convulsant dose of pentylenetetrazol (PTZ) is administered, typically via subcutaneous or intraperitoneal injection.
-
The animals are observed for the onset of seizures (e.g., myoclonic jerks, generalized clonic seizures).
-
The latency to the first seizure and the duration of the seizure are recorded.
-
A significant increase in seizure latency or a decrease in seizure duration indicates anticonvulsant activity.
-
In Vitro GABA-A Receptor Potentiation Assay
This electrophysiological assay directly measures the effect of a compound on GABA-A receptor function.
-
System: Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific GABA-A receptor subunits.
-
Procedure:
-
The two-electrode voltage-clamp (for oocytes) or patch-clamp (for cell lines) technique is used to measure ion currents across the cell membrane.
-
A low concentration of GABA (typically the EC10-EC20) is applied to elicit a baseline current.
-
The test compound is then co-applied with GABA.
-
An increase in the GABA-induced current in the presence of the test compound indicates positive allosteric modulation.
-
Concentration-response curves are generated to determine the EC50 for potentiation.
-
-
Reference: [10]
Visualizations
Signaling Pathway of GABA-A Receptor Modulation
Caption: Predicted mechanism of action for this compound at a GABAergic synapse.
Experimental Workflow for Anticonvulsant Screening
Caption: A typical workflow for in vivo screening of anticonvulsant compounds.
Conclusion
While direct experimental data for this compound is not available, its chemical structure strongly suggests potential as an anesthetic and anticonvulsant agent, likely acting as a positive allosteric modulator of GABA-A receptors. The comparative data presented for other tertiary alcohols and functionally similar compounds provide a framework for predicting its potential efficacy. Further research, following the experimental protocols outlined in this guide, is necessary to validate these predicted biological activities and to determine the potency and safety profile of this compound. Such studies would be crucial in assessing its potential for development as a therapeutic agent.
References
- 1. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 2. Menthol enhances phasic and tonic GABAA receptor-mediated currents in midbrain periaqueductal grey neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menthol - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The hypnotic and analgesic effects of 2-bromomelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preliminary evaluation of the efficacy and safety of brimonidine for general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anaesthetic potencies of primary alkanols: implications for the molecular dimensions of the anaesthetic site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The modulation by chlormethiazole of the GABAA-receptor complex in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 13. Anticonvulsant Activity of trans-Anethole in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Tertiary Alcohols: Analysis of 5-Tert-butylnonan-5-ol and an Analogous Compound
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for tertiary alcohols, with a primary focus on the theoretical properties of 5-Tert-butylnonan-5-ol. Due to a lack of publicly available experimental data for this compound, this document presents a detailed characterization of a structurally comparable tertiary alcohol, 3-ethyl-3-pentanol. This analogous compound serves as a practical reference for researchers anticipating the experimental outcomes for similar molecules.
Furthermore, a proposed synthetic pathway for this compound via a Grignard reaction is outlined, providing a foundational experimental design for its synthesis and subsequent analysis.
Comparative Characterization Data
The following table summarizes the key physical and spectroscopic properties of 3-ethyl-3-pentanol, a tertiary alcohol with a similar molecular structure to this compound.
| Property | 3-ethyl-3-pentanol | This compound (Predicted) |
| Molecular Formula | C₇H₁₆O | C₁₃H₂₈O |
| Molecular Weight | 116.20 g/mol [1][2] | 200.36 g/mol |
| Boiling Point | 141-143 °C[2][3] | Higher than 3-ethyl-3-pentanol due to increased molecular weight and van der Waals forces. |
| Density | 0.824 g/mL at 25 °C[2] | Likely to be in a similar range, with slight variations based on molecular packing. |
| Refractive Index | n20/D 1.430[2][4] | Expected to be in a similar range to other aliphatic alcohols. |
| ¹H NMR Spectroscopy | Predicted peaks corresponding to ethyl and hydroxyl groups. | Predicted signals for tert-butyl protons (singlet), butyl chain protons (multiplets), and a hydroxyl proton (singlet, exchangeable with D₂O). |
| ¹³C NMR Spectroscopy | Available spectra show characteristic peaks for the ethyl groups and the quaternary carbon.[5] | Predicted signals for the tert-butyl carbons, the butyl chain carbons, and the quaternary carbinol carbon. |
| Infrared Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and C-O stretch (~1150 cm⁻¹).[6][7] | A broad O-H stretch, sharp C-H stretches, and a C-O stretch are expected. The fingerprint region will be unique to the molecule. |
| Mass Spectrometry | Molecular ion peak and fragmentation patterns corresponding to the loss of alkyl groups are observable.[8][9] | A molecular ion peak at m/z 200.36, with fragmentation patterns likely showing the loss of the tert-butyl group or butyl chains. |
Proposed Synthesis of this compound
A reliable method for the synthesis of tertiary alcohols is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. For the synthesis of this compound, the reaction between pentan-5-one (diethyl ketone) and a tert-butylmagnesium halide Grignard reagent is a feasible approach.
Caption: Proposed synthesis of this compound via Grignard reaction.
Experimental Protocols
Below are the detailed methodologies for the key experiments that would be conducted to characterize this compound.
Synthesis of this compound via Grignard Reaction
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A solution of tert-butyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is stirred until the magnesium is consumed.
-
Reaction with Ketone: The Grignard reagent is cooled in an ice bath, and a solution of pentan-5-one in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
-
Aqueous Workup: After the addition is complete, the reaction mixture is stirred at room temperature. The mixture is then carefully poured over a mixture of ice and a saturated aqueous solution of ammonium chloride or dilute acid to quench the reaction and protonate the alkoxide intermediate.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The purified alcohol is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is recorded on an NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained from the same sample to identify the chemical shifts of the carbon atoms.
-
-
Infrared (IR) Spectroscopy:
-
A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory is used. The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The sample is introduced into the mass spectrometer (e.g., via direct infusion or gas chromatography). Electron ionization (EI) is a common method for generating the mass spectrum, which provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
-
-
Determination of Physical Properties:
-
Boiling Point: The boiling point is determined at a specific pressure using standard distillation apparatus.
-
Density: The density is measured at a specified temperature using a pycnometer or a density meter.
-
Refractive Index: The refractive index is measured at a specific temperature and wavelength (typically the sodium D-line) using a refractometer.
-
This guide serves as a foundational resource for the synthesis and characterization of this compound, providing researchers with a comparative framework and detailed experimental procedures. The provided data for 3-ethyl-3-pentanol offers a valuable reference point for predicting the properties of this and other similar tertiary alcohols.
References
- 1. 3-Ethyl-3-pentanol | C7H16O | CID 11702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethyl-3-pentanol 98 597-49-9 [sigmaaldrich.com]
- 3. 3-ethyl-3-pentanol, 597-49-9 [thegoodscentscompany.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-Ethyl-3-pentanol(597-49-9) 13C NMR [m.chemicalbook.com]
- 6. 3-Ethyl-3-pentanol(597-49-9) IR Spectrum [m.chemicalbook.com]
- 7. 3-Pentanol, 3-ethyl- [webbook.nist.gov]
- 8. 3-Ethyl-3-pentanol(597-49-9) MS spectrum [chemicalbook.com]
- 9. 3-Pentanol, 3-ethyl- [webbook.nist.gov]
Activity of 5-Tert-butylnonan-5-ol Derivatives: A Comparative Analysis
A comprehensive review of existing scientific literature reveals a notable absence of studies on the biological activity of 5-tert-butylnonan-5-ol and its derivatives. Despite extensive searches of chemical and biological databases, no specific data regarding the antimicrobial, antifungal, or any other therapeutic activities of this particular compound and its analogs were identified.
While research into the biological activities of various tertiary alcohols and compounds containing tert-butyl groups is ongoing, this specific chemical scaffold, this compound, appears to be un- or under-investigated in the public domain. General studies on other tertiary alcohols have indicated potential for antimicrobial and antifungal properties. For instance, research has shown that certain novel alkyl and aryl substituted tertiary alcohols can exhibit good to excellent antimicrobial activities. Similarly, some fluorine-containing tertiary alcohols have been studied for their potential to overcome multiple drug resistance in pathogens.
Furthermore, investigations into long-chain fatty alcohols have demonstrated that their antibacterial activity can vary with the length of the aliphatic carbon chain. This suggests that structural modifications to the alkyl chains of a molecule like this compound could potentially influence its biological effects.
The presence of a tert-butyl group in a molecule can significantly impact its biological activity. This group can increase lipophilicity, potentially enhancing membrane permeability, and can also provide steric hindrance that may influence interactions with biological targets. Numerous studies have explored the potent antioxidant, antifungal, and antibacterial properties of various tert-butylated phenols.
However, it is crucial to reiterate that these findings are based on structurally different molecules. Without direct experimental data on this compound and its derivatives, any extrapolation of potential activity would be purely speculative.
Therefore, this guide cannot provide a comparative analysis of the activities of this compound derivatives as requested, due to the lack of available experimental data.
Future Research Directions
The absence of data highlights a potential area for future research. A systematic investigation into the synthesis and biological evaluation of this compound and its derivatives could be a valuable endeavor for the discovery of new bioactive compounds. A proposed workflow for such a study is outlined below.
Caption: Proposed workflow for the investigation of this compound derivatives' biological activity.
This structured approach would enable the systematic evaluation of this novel chemical space and potentially uncover new compounds with valuable therapeutic properties. Researchers and drug development professionals are encouraged to consider this unexplored area for future research initiatives.
Comparative Analysis of 5-Tert-butylnonan-5-ol: A Computational and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the sterically hindered tertiary alcohol, 5-tert-butylnonan-5-ol, alongside alternative compounds. The focus is on computational and experimental data to inform research and development in medicinal chemistry and materials science where molecular architecture is critical.
Introduction to this compound
This compound is a tertiary alcohol characterized by significant steric hindrance around the hydroxyl group. This structural feature is of considerable interest in drug discovery and polymer chemistry as it can influence a molecule's metabolic stability, reactivity, and physical properties.[1] Due to its bulky tert-butyl and nonyl groups, this molecule serves as an excellent model for studying the effects of extreme steric congestion.
Alternatives for Comparison
To provide a comprehensive comparison, two smaller, commercially available tertiary alcohols have been selected as benchmarks:
-
2-Methyl-2-butanol: A simple tertiary alcohol with moderate steric hindrance.
-
2,4-Dimethyl-2-pentanol: An alcohol with increased branching and steric bulk compared to 2-methyl-2-butanol.[2]
These alternatives allow for a systematic evaluation of how increasing steric hindrance affects the physicochemical and reactive properties of tertiary alcohols.
Data Presentation
Physical and Computed Properties
The following table summarizes the available experimental and computed properties for this compound and its selected alternatives. Data for the alkane analog, 5-tert-butylnonane, is included to provide context on the contribution of the hydrocarbon scaffold to the overall molecular properties.
| Property | This compound | 5-butyl-5-nonanol (isomer) | 2-Methyl-2-butanol | 2,4-Dimethyl-2-pentanol | 5-Tert-butylnonane (alkane analog) |
| Molecular Formula | C13H28O | C13H28O | C5H12O | C7H16O | C13H28 |
| Molecular Weight ( g/mol ) | 200.36 | 200.37 | 88.15 | 116.20 | 184.36 |
| Melting Point (°C) | No data available | No data available | -9.1[3] | 25[4] | No data available |
| Boiling Point (°C) | No data available | No data available | 102[5][6] | 133[4] | No data available |
| Density (g/mL) | No data available | No data available | 0.805 at 25°C[5] | No data available | No data available |
| Refractive Index | No data available | No data available | 1.405[5] | 1.415[4] | No data available |
| Computed XLogP3 | No data available | No data available | No data available | No data available | 6.5 |
Experimental Protocols
Synthesis of Sterically Hindered Tertiary Alcohols
The synthesis of highly congested tertiary alcohols like this compound can be challenging due to steric hindrance.[8] A common and effective method is the Grignard reaction, where a Grignard reagent is reacted with a suitable ketone.
Protocol for the Synthesis of this compound:
-
Preparation of Butylmagnesium Bromide: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Slowly add a solution of 1-bromobutane in anhydrous diethyl ether to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium is consumed.
-
Grignard Reaction: Cool the Grignard reagent to 0°C. Add a solution of 2,2-dimethyl-3-heptanone (tert-butyl propyl ketone) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Characterization of Tertiary Alcohols
Several methods can be employed to confirm the identity and purity of the synthesized tertiary alcohol.
1. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.0 ppm) and the butyl and nonyl chains. The hydroxyl proton will appear as a singlet, with its chemical shift dependent on concentration and solvent.
-
¹³C NMR: The spectrum will show a signal for the quaternary carbon bonded to the hydroxyl group, in addition to the signals for the carbons of the alkyl groups.
-
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
2. Chromic Acid Test (Jones Oxidation):
This test is used to differentiate tertiary alcohols from primary and secondary alcohols.[9]
-
Dissolve a small amount of the alcohol in acetone.
-
Add a few drops of the Jones reagent (a solution of chromium trioxide in sulfuric acid).
-
A positive test for a primary or secondary alcohol is the formation of a green precipitate of Cr(III) within a few seconds.
-
Tertiary alcohols, being resistant to oxidation under these conditions, will not cause a color change.[9]
3. Lucas Test:
This test also distinguishes between primary, secondary, and tertiary alcohols based on the rate of formation of an alkyl chloride.[10]
-
Add a small amount of the alcohol to the Lucas reagent (a solution of zinc chloride in concentrated hydrochloric acid).
-
Shake the mixture and observe the time it takes for the solution to become cloudy.
-
Tertiary alcohols react almost instantaneously to form an insoluble alkyl chloride, resulting in immediate cloudiness.[10]
-
Secondary alcohols react more slowly, typically within 5-20 minutes, while primary alcohols show no reaction at room temperature.[10]
Mandatory Visualization
Computational Workflow for Analyzing Sterically Hindered Alcohols
The following diagram illustrates a typical computational workflow for the in-silico analysis of sterically hindered alcohols. This workflow can be used to predict properties and reactivity, guiding experimental design.
Caption: Computational analysis workflow for sterically hindered alcohols.
References
- 1. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2-Methyl-2-butanol | C5H12O | CID 6405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-dimethyl-2-pentanol [stenutz.eu]
- 5. 2-Methyl-2-butanol | 75-85-4 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Synthesis of Highly Congested Tertiary Alcohols via the [3,3] Radical Deconstruction of Breslow Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Comparative Guide to the Spectroscopic Confirmation of 5-Tert-butylnonan-5-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the chemical structure of 5-tert-butylnonan-5-ol, a tertiary alcohol. We present predicted spectroscopic data based on its molecular structure, detailed experimental protocols for data acquisition, and a comparison with a potential synthetic impurity. This document is intended to serve as a practical resource for researchers requiring definitive structural confirmation of this compound.
Introduction to this compound
This compound is a tertiary alcohol characterized by a nonane backbone with a hydroxyl group and a sterically hindering tert-butyl group attached to the C5 position. Its synthesis is typically achieved via a Grignard reaction, for example, by reacting n-butylmagnesium bromide with 4,4-dimethyl-3-heptanone or tert-butylmagnesium chloride with 5-nonanone. Due to the nature of its synthesis and its chemical structure, certain impurities, such as the corresponding dehydration product, may be present. Therefore, thorough spectroscopic analysis is crucial for unequivocal structure confirmation and purity assessment.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted data from key spectroscopic methods. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| O-H (Alcohol) | 3600 - 3200 | Broad, strong peak indicating hydrogen bonding. |
| C-H (Alkane) | 2960 - 2850 | Strong, sharp peaks from sp³ C-H stretching. |
| C-O (Alcohol) | 1200 - 1100 | Strong peak corresponding to the C-O stretch. |
| C-H Bending | 1470 - 1365 | Bending vibrations for CH₂ and CH₃ groups. |
Table 2: Predicted ¹H NMR Spectroscopy Data (Solvent: CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (tert-butyl) | ~0.9 | Singlet (s) | 9H |
| -CH₂CH₂CH₂CH₃ (terminal CH₃) | ~0.9 | Triplet (t) | 6H |
| -CH₂CH₂CH₂CH₃ | ~1.3 - 1.5 | Multiplet (m) | 12H |
| -OH | ~1.0 - 2.0 (variable) | Singlet (s) | 1H |
Table 3: Predicted ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C -OH (Quaternary) | 70 - 80 |
| -C (CH₃)₃ (Quaternary) | 35 - 45 |
| -C(C H₃)₃ (tert-butyl) | 25 - 30 |
| -CH₂CH₂CH₂C H₃ (terminal) | ~14 |
| -C H₂- chains | 20 - 45 |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z Value | Interpretation |
| 200 (not observed or very weak) | Molecular Ion (M⁺) - often unstable for tertiary alcohols. |
| 185 | [M - CH₃]⁺ - Loss of a methyl radical. |
| 182 | [M - H₂O]⁺ - Dehydration product. |
| 143 | [M - C₄H₉]⁺ (tert-butyl) - Loss of a tert-butyl radical. |
| 143 | [M - C₄H₉]⁺ (n-butyl) - Loss of a butyl radical from the nonane chain. |
| 57 | [C₄H₉]⁺ - tert-butyl cation (often a prominent peak). |
Comparison with Potential Impurity: 5-Tert-butylnon-4-ene
A common side-product in the synthesis of tertiary alcohols is the corresponding alkene, formed via dehydration.[1] The presence of this impurity can be readily identified by comparing the spectroscopic data of the sample with the expected data for the alkene.
Table 5: Spectroscopic Comparison: Alcohol vs. Alkene Impurity
| Technique | This compound (Product) | 5-Tert-butylnon-4-ene (Impurity) | Key Differentiator |
| IR | Broad O-H stretch (~3400 cm⁻¹) | No O-H stretch. Weak C=C stretch (~1670 cm⁻¹), Vinylic C-H stretch (>3000 cm⁻¹) | Presence/absence of the broad O-H peak is a definitive indicator. |
| ¹H NMR | No signals in the vinylic region (5-6 ppm). | A triplet signal for the vinylic proton (~5.1-5.4 ppm). | The appearance of a signal in the alkene region of the ¹H NMR spectrum clearly indicates the impurity. |
| ¹³C NMR | Quaternary carbon signal C-OH (70-80 ppm). | Two sp² carbon signals in the alkene region (120-140 ppm). | The presence of signals in the downfield region characteristic of sp² carbons confirms the alkene. |
| Mass Spec. | Fragmentation includes loss of H₂O (M-18). | Molecular ion at m/z 182. Different fragmentation pattern based on the stable allylic carbocation. | The molecular ion of the alkene corresponds to the dehydration peak of the alcohol. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place a drop on a single salt plate, allowing the solvent to evaporate.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of the clean salt plates (or solvent) first, which is then automatically subtracted from the sample spectrum.
-
Analysis: Identify the key functional group frequencies as listed in Table 1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.
-
Instrument: A ¹H and ¹³C NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule based on the predicted values in Tables 2 and 3.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is commonly used.
-
Data Acquisition: The sample is injected into the GC, where it is vaporized and separated from any volatile impurities. The separated components then enter the mass spectrometer, where they are ionized (typically at 70 eV for EI) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern. Compare the observed fragments with the predicted values in Table 4 to confirm the structure. The GC trace will also provide information on the purity of the sample.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.
Caption: Workflow for spectroscopic confirmation of this compound.
References
A Comparative Cost-Benefit Analysis for the Synthesis of 5-Tert-butylnonan-5-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of various synthetic routes to produce the tertiary alcohol, 5-tert-butylnonan-5-ol. The comparison focuses on common organometallic approaches, providing quantitative data on reagent costs, estimated product yields, and detailed experimental protocols. This document aims to assist researchers in selecting the most appropriate synthetic strategy based on factors such as cost, efficiency, and experimental feasibility.
Executive Summary
The synthesis of the sterically hindered tertiary alcohol, this compound, is most practically achieved through the nucleophilic addition of an organometallic reagent to a suitable carbonyl compound. This guide evaluates four primary routes: three Grignard-based syntheses and one organolithium-based approach. Each method offers a distinct balance of starting material cost, reagent accessibility, and potential product yield. While Grignard reactions are generally more cost-effective, organolithium reagents may offer advantages in overcoming steric hindrance, potentially leading to higher yields.
Retrosynthetic Analysis
The target molecule, this compound, can be disconnected in three logical ways for a Grignard-based synthesis and one primary way for an organolithium approach, each suggesting a different set of starting materials.
Cost-Benefit Comparison of Synthetic Routes
The following tables summarize the estimated costs and potential benefits of the four proposed synthetic routes. Prices for reagents and solvents are based on currently available data from various chemical suppliers and are subject to change. Yields are estimated based on literature precedents for similar sterically hindered tertiary alcohols.
Table 1: Starting Material and Reagent Costs
| Reagent/Material | Purity | Supplier Example | Cost (USD) per Unit |
| Route 1 | |||
| tert-Butylmagnesium chloride (1.0 M in THF) | 1.0 M | Sigma-Aldrich | $74.60 / 100 mL |
| 5-Nonanone | 98% | Thermo Scientific | $26.65 / 25 mL |
| Route 2 | |||
| n-Butylmagnesium bromide (1.0 M in THF) | 1.0 M | Synthese Nord | ~$396.00 / L |
| 2,2-Dimethyl-3-heptanone | 95% | AKSci | $194.00 / 100 mg |
| Route 3 | |||
| tert-Butylmagnesium chloride (1.0 M in THF) | 1.0 M | Sigma-Aldrich | $74.60 / 100 mL |
| Ethyl pentanoate | 99% | Sigma-Aldrich | $97.80 / 500 mL |
| Route 4 | |||
| n-Butyllithium (2.5 M in hexanes) | 2.5 M | Fisher Scientific | ~$857.95 / L |
| 2,2-Dimethyl-3-heptanone | 95% | AKSci | $194.00 / 100 mg |
| Common Reagents & Solvents | |||
| Magnesium turnings | 99.8% | Strem | $26.00 / 100 g |
| tert-Butyl chloride | 98+% | Thermo Scientific | $42.85 / 250 mL |
| n-Butyl bromide | 99% | Sigma-Aldrich | $45.50 / 250 mL |
| Anhydrous Diethyl Ether | ACS Grade | Sigma-Aldrich | $200.00 / 1 L |
| Anhydrous Tetrahydrofuran (THF) | ACS Grade | Sigma-Aldrich | $204.00 / 1 L |
| Hydrochloric Acid (37%) | ACS Grade | Sigma-Aldrich | $103.00 / 500 mL |
| Sodium Bicarbonate | ACS Grade | Sigma-Aldrich | $52.80 / 500 g |
| Anhydrous Sodium Sulfate | ACS Grade | Sigma-Aldrich | $88.90 / 500 g |
| Silica Gel (for chromatography) | 60 Å | Sigma-Aldrich | $392.00 / 1 kg |
Table 2: Cost-Benefit Analysis per Mole of Product (Estimated)
| Route | Starting Materials | Key Reagent | Estimated Yield | Estimated Cost per Mole of Product (USD) | Pros | Cons |
| 1 | 5-Nonanone | tert-Butylmagnesium chloride | 75-85% | 150 - 200 | Readily available starting materials, good expected yield. | Grignard reagent is commercially available but can also be prepared in situ. |
| 2 | 2,2-Dimethyl-3-heptanone | n-Butylmagnesium bromide | 70-80% | 300 - 400 | Straightforward Grignard addition. | Ketone is more expensive and less readily available. |
| 3 | Ethyl pentanoate | tert-Butylmagnesium chloride | 65-75% | 250 - 350 | Utilizes a less expensive ester starting material. | Requires two equivalents of the Grignard reagent, potentially leading to more side products. |
| 4 | 2,2-Dimethyl-3-heptanone | n-Butyllithium | 80-90% | 400 - 500 | Higher reactivity of organolithium may lead to better yields with hindered ketone. | Higher cost of n-butyllithium, requires stricter anhydrous conditions. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the four proposed routes. Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Anhydrous conditions are critical for the success of these reactions. All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. Grignard and organolithium reagents are highly reactive and pyrophoric; handle with extreme care.
Route 1: tert-Butylmagnesium chloride and 5-Nonanone
Unveiling the Potential of Sterically Demanding Ligands in Catalysis: A Comparative Analysis of 5-Tert-butylnonan-5-ol Derivatives and Established Catalysts
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts remains a cornerstone of innovation, particularly in the synthesis of pharmaceuticals and complex molecular architectures. The performance of a catalyst is intricately linked to the properties of its ligands, with steric hindrance being a key parameter that can dramatically influence reaction outcomes. This guide provides a comparative analysis of the hypothetical performance of a ligand incorporating the bulky tertiary alcohol, 5-tert-butylnonan-5-ol, against well-established, sterically demanding phosphine ligands in the context of palladium-catalyzed cross-coupling reactions.
Note to the Reader: Direct experimental data on the catalytic performance of this compound as a ligand or catalyst is not available in the current scientific literature. The following comparison is therefore a theoretical exploration based on established principles of catalysis, drawing parallels with known bulky ligands to project the potential advantages and disadvantages of a hypothetical ligand derived from this compound.
The Critical Role of Steric Bulk in Catalysis
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, bulky ligands play a crucial role.[1][2] These ligands, typically electron-rich phosphines, enhance the catalytic activity by:
-
Promoting Reductive Elimination: The steric bulk around the metal center can accelerate the final step of the catalytic cycle, the reductive elimination, where the new carbon-carbon or carbon-nitrogen bond is formed and the product is released.[3][4]
-
Stabilizing the Active Catalyst: Bulky ligands can stabilize the active monoligated palladium(0) species, which is a key intermediate in the catalytic cycle.[2]
-
Influencing Selectivity: The steric environment created by the ligand can control which substrates can approach the metal center, thereby influencing the selectivity of the reaction.[3]
Well-known families of bulky phosphine ligands, such as the Buchwald dialkylbiarylphosphines (e.g., XPhos, SPhos) and Josiphos ligands, have demonstrated exceptional performance in a wide range of cross-coupling reactions, enabling the use of challenging substrates and achieving high yields and selectivities.[1][2][5][6]
Hypothetical Performance of a this compound-Based Ligand
Let us consider a hypothetical phosphine ligand where one of the substituents on the phosphorus atom is derived from this compound. The significant steric bulk imparted by the tert-butyl group and the two n-butyl chains would place it in the category of highly hindered ligands.
Conceptual Ligand Structure:
(Where R could be other alkyl or aryl groups)
Based on its structure, we can hypothesize its performance in a model reaction like the Suzuki-Miyaura cross-coupling of an aryl chloride with an arylboronic acid, and compare it to a known catalyst system, for instance, one using a Buchwald-type ligand like XPhos.
Comparative Performance Data (Hypothetical vs. Established)
The following table summarizes the known performance of an XPhos-based palladium catalyst and the projected, hypothetical performance of a catalyst based on our conceptual this compound-derived phosphine ligand.
| Catalyst System | Reaction | Substrates | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) | Reference/Basis |
| Pd₂ (dba)₃ / XPhos | Suzuki-Miyaura Coupling | Aryl Chloride + Arylboronic Acid | >95% | >10,000 | High | [2] (Experimental Data) |
| Pd(OAc)₂ / this compound-phosphine (Hypothetical) | Suzuki-Miyaura Coupling | Aryl Chloride + Arylboronic Acid | Potentially High (>90%) | Potentially High | Potentially High | Theoretical Projection |
Rationale for Hypothetical Performance:
-
Yield: The extreme steric bulk of the this compound moiety would be expected to strongly promote the reductive elimination step, which is often rate-limiting, especially with less reactive aryl chlorides. This could lead to very high product yields.
-
Turnover Number (TON) and Turnover Frequency (TOF): By accelerating the catalytic cycle, a high TON and TOF could potentially be achieved. The stability of the active catalytic species would be a critical factor, and the bulky ligand could offer good stabilization.
Potential Challenges:
-
Ligand Synthesis: The synthesis of such a bulky phosphine ligand could be challenging.
-
Catalyst Activation: The steric hindrance might also impede the initial oxidative addition step, requiring specific reaction conditions for catalyst activation.
-
Substrate Scope: While potentially excellent for certain substrates, the extreme bulk might limit the scope for very hindered coupling partners.
Experimental Protocol: Suzuki-Miyaura Coupling with a Standard Catalyst System
This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction using a well-established catalyst system, which could be adapted for testing a new ligand like the hypothetical one derived from this compound.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Anhydrous, oxygen-free conditions (glovebox or Schlenk line)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and XPhos (0.012 mmol, 1.2 mol%).
-
Add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
The following diagram, generated using Graphviz, illustrates the fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This guide illustrates how fundamental principles of catalysis can be used to predict the performance of new, hypothetical catalyst systems. While direct experimental validation is essential, such theoretical comparisons provide a valuable framework for designing and evaluating the next generation of catalysts. The exploration of novel, sterically demanding ligands, potentially including derivatives of bulky alcohols like this compound, represents a promising avenue for advancing synthetic organic chemistry.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
Comparative Stability of 5-Tert-butylnonan-5-ol and its Isomers: A Theoretical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted stability of 5-tert-butylnonan-5-ol and its structural isomers. Due to the absence of direct experimental data for these specific compounds in publicly available literature, this comparison is based on established principles of organic chemistry, including steric hindrance and carbocation stability. The provided experimental protocols offer standardized methods for determining alcohol stability.
Introduction to Stability in Tertiary Alcohols
The stability of a tertiary alcohol like this compound is inversely related to its reactivity, particularly its propensity to undergo dehydration or substitution reactions, which typically proceed via a carbocation intermediate. The primary factors governing the stability of such compounds are the steric environment around the hydroxyl group and the electronic stability of the carbocation formed upon its departure.
Theoretical Stability Comparison
The stability of this compound and its isomers is largely dictated by the steric strain around the central carbon atom bearing the hydroxyl group. Increased steric hindrance generally leads to greater thermodynamic instability. The isomers considered for this comparison are other tertiary alcohols with the molecular formula C13H28O.
Table 1: Predicted Relative Stability of this compound and Selected Isomers
| Compound | Structure | Predicted Relative Stability | Rationale |
| This compound | CH3(CH2)3C(C(CH3)3)(OH)(CH2)3CH3 | Lowest | The presence of a tert-butyl group and two n-butyl chains on the carbinol carbon creates significant steric strain, making it the most sterically hindered and likely the least stable among the compared isomers. |
| 2-Methyldecan-2-ol | CH3C(OH)(CH3)(CH2)7CH3 | Highest | This isomer has a methyl group and a long alkyl chain attached to the carbinol carbon, resulting in significantly less steric hindrance compared to this compound. This leads to greater predicted stability. |
| 3-Ethyldecan-3-ol | CH3CH2C(OH)(C2H5)(CH2)6CH3 | Intermediate | The steric hindrance in this isomer is greater than in 2-methyldecan-2-ol due to the presence of two ethyl groups, but it is predicted to be more stable than this compound because ethyl groups are less bulky than a tert-butyl group. |
Key Experimental Protocols for Stability Assessment
The following are standard experimental protocols that can be employed to empirically determine the stability of this compound and its isomers.
Acid-Catalyzed Dehydration Kinetics
Objective: To determine the relative rates of dehydration of the isomeric alcohols, which is an indicator of their relative stability under acidic conditions.
Methodology:
-
A solution of the alcohol in a non-nucleophilic solvent (e.g., toluene) is prepared.
-
A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.
-
The reaction is heated to a constant temperature, and aliquots are taken at regular intervals.
-
The concentration of the reactant alcohol and the resulting alkene products are monitored by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
The rate constants for the disappearance of the alcohol are calculated to determine the relative stability.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Objective: To assess the thermal stability of the alcohols by measuring their decomposition temperature.
Methodology:
-
A small sample of the alcohol is placed in a TGA instrument.
-
The sample is heated at a constant rate under an inert atmosphere (e.g., nitrogen).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset temperature of decomposition is determined, with a higher decomposition temperature indicating greater thermal stability.
Visualizing Stability Factors and Experimental Workflows
The following diagrams illustrate the key concepts and experimental procedures discussed in this guide.
Caption: Relationship between steric hindrance, carbocation stability, and overall alcohol stability.
Caption: Workflow for Acid-Catalyzed Dehydration Kinetics Experiment.
Caption: Dehydration mechanism of a tertiary alcohol via a carbocation intermediate.
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to be less stable than its less sterically hindered isomers, such as 2-methyldecan-2-ol and 3-ethyldecan-3-ol. The significant steric strain imposed by the tert-butyl group is the primary contributing factor to this predicted instability. The experimental protocols outlined in this guide provide a framework for the empirical validation of these theoretical predictions, which is essential for applications in drug development and other areas of chemical research where compound stability is a critical parameter.
Validating the Purity of Synthesized 5-Tert-butylnonan-5-ol: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 5-Tert-butylnonan-5-ol, a tertiary alcohol of interest in various chemical studies. We present detailed experimental protocols, comparative data, and an overview of alternative tertiary alcohols for reference.
Introduction to this compound and Purity Assessment
This compound is a tertiary alcohol with the chemical formula C₁₃H₂₈O. Its purity is paramount as impurities can significantly alter its physical, chemical, and biological properties, leading to misleading experimental results. This guide outlines a systematic approach to synthesize and subsequently validate the purity of this compound using a suite of modern analytical techniques.
Synthesis of this compound
A reliable method for the synthesis of this compound is through a Grignard reaction. This classic organometallic reaction is well-suited for the formation of carbon-carbon bonds and the creation of tertiary alcohols. Two potential synthetic routes are outlined below.
Synthesis Route 1: From tert-Butylmagnesium Chloride and 5-Nonanone
A solution of tert-butylmagnesium chloride in a suitable ether solvent (such as diethyl ether or tetrahydrofuran) is reacted with 5-nonanone. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the desired this compound.
Synthesis Route 2: From n-Butylmagnesium Bromide and Pinacolone (3,3-Dimethyl-2-butanone)
Alternatively, n-butylmagnesium bromide can be reacted with pinacolone. In this case, the butyl Grignard reagent adds to the ketone, followed by an acidic workup to produce the final product.
General Experimental Protocol for Grignard Synthesis:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A small crystal of iodine can be added to activate the magnesium. A solution of the appropriate alkyl halide (tert-butyl chloride or n-butyl bromide) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Ketone: The Grignard reagent is cooled in an ice bath, and a solution of the corresponding ketone (5-nonanone or pinacolone) in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield pure this compound.
Purity Validation: A Multi-faceted Approach
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment.
Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. A dilute solution of the synthesized alcohol is injected into the gas chromatograph. The retention time of the major peak corresponding to this compound can be compared to a standard, if available. The mass spectrometer provides fragmentation patterns that can confirm the identity of the compound and any impurities present.
High-Performance Liquid Chromatography (HPLC): For less volatile impurities or for orthogonal verification, reverse-phase HPLC can be employed. A suitable column, such as a C18 column, with a mobile phase of acetonitrile and water, can be used. The purity is determined by the relative area of the main peak.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation and purity determination. The spectra of the synthesized product should be compared with predicted spectra or data from the literature. The presence of unexpected signals may indicate impurities.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic broad absorption band of the O-H group (around 3200-3600 cm⁻¹) and the C-H stretching vibrations (around 2850-3000 cm⁻¹) are key features to confirm its identity.
Mass Spectrometry (MS): In addition to its use in GC-MS, direct infusion mass spectrometry can provide the molecular weight of the compound. The fragmentation pattern can also offer structural information and help in identifying any byproducts.
Comparative Analysis: Synthesized this compound vs. Alternatives
To provide a comprehensive purity benchmark, we compare the expected analytical data of this compound with two other structurally related tertiary alcohols: tri-tert-butylmethanol and 2,3,4,4-tetramethyl-3-pentanol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) | Expected Mass Spectrum (m/z) |
| This compound | C₁₃H₂₈O | 200.36 | ~0.9 (m, 6H), ~1.0 (s, 9H), ~1.2-1.6 (m, 12H), ~1.7 (s, 1H, OH) | Quaternary C-O (~75), tert-butyl C (~38), tert-butyl CH₃ (~26), Alkyl chain carbons (~14, 23, 26, 35) | ~3400 (br, O-H), ~2960-2870 (s, C-H) | M⁺ not prominent, [M-15]⁺, [M-57]⁺, [M-H₂O]⁺ |
| Tri-tert-butylmethanol | C₁₃H₂₈O | 200.36 | ~1.1 (s, 27H), ~1.8 (s, 1H, OH) | Quaternary C-O (~80), tert-butyl C (~40), tert-butyl CH₃ (~32) | ~3500 (sharp, O-H, sterically hindered), ~2960-2870 (s, C-H) | M⁺ not prominent, [M-57]⁺ (base peak) |
| 2,3,4,4-Tetramethyl-3-pentanol | C₉H₂₀O | 144.26 | ~0.9 (d, 6H), ~1.0 (s, 9H), ~1.8 (sept, 1H), ~1.5 (s, 1H, OH) | Quaternary C-O (~78), tert-butyl C (~39), tert-butyl CH₃ (~27), Isopropyl CH (~36), Isopropyl CH₃ (~18) | ~3450 (br, O-H), ~2960-2870 (s, C-H) | M⁺ not prominent, [M-15]⁺, [M-43]⁺, [M-57]⁺ |
Note: Predicted NMR data is based on chemical shift estimation software and may vary from experimental values.
Experimental Workflows and Signaling Pathways
To visualize the logical flow of the synthesis and purity validation process, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound.
Caption: Analytical workflow for purity validation.
Conclusion
The validation of synthesized this compound purity requires a multi-technique approach. By combining chromatographic separation with spectroscopic identification, researchers can confidently ascertain the purity of their compound. This guide provides the necessary protocols and comparative data to facilitate this crucial step in chemical research and development. The provided workflows offer a clear visual representation of the synthesis and analysis processes, ensuring a systematic and thorough validation.
Benchmarking 5-Tert-butylnonan-5-ol: A Comparative Guide for Drug Development Professionals
Introduction
In the landscape of drug discovery and development, the optimization of a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of clinical success. Tertiary alcohols are a class of molecules of significant interest due to their characteristic resistance to oxidation, a common metabolic pathway for primary and secondary alcohols. This inherent metabolic stability can lead to improved pharmacokinetic profiles, including longer half-lives and reduced potential for the formation of reactive metabolites.
This guide provides a framework for benchmarking the novel tertiary alcohol, 5-tert-butylnonan-5-ol, against established industry-standard tertiary alcohols. Due to the nascent stage of research on this compound, directly comparable experimental data is not yet publicly available. Therefore, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to evaluate its potential. The guide outlines the necessary experimental protocols and data presentation formats to facilitate a direct and objective comparison with commercially available and well-characterized tertiary alcohols: tert-butanol, 3-methyl-3-pentanol, and 1-adamantanol.
Physicochemical Properties: A Comparative Overview
A fundamental step in benchmarking a novel compound is the characterization of its physicochemical properties. These parameters are influential in determining a compound's solubility, permeability, and overall developability. The following table summarizes the known properties of the selected industry standards and provides predicted values for this compound.
| Property | This compound (Predicted) | tert-Butanol[1][2][3][4] | 3-Methyl-3-pentanol[5][6][7][8][9][10] | 1-Adamantanol[11][12][13][14][15][16][17][18] |
| Molecular Formula | C13H28O | C4H10O | C6H14O | C10H16O |
| Molecular Weight | 200.36 g/mol | 74.12 g/mol | 102.17 g/mol | 152.23 g/mol |
| Melting Point | N/A | 25-26 °C | -23.6 °C | >240 °C (sublimes) |
| Boiling Point | N/A | 82-83 °C | 122-123 °C | N/A (sublimes) |
| Water Solubility | Low | Miscible | 45 g/L | Insoluble |
| LogP (Predicted) | ~4.5 | 0.35 | 1.4 | 2.2 |
Note: "N/A" indicates that the data is not available or not applicable. Predicted values for this compound are based on its chemical structure and should be confirmed experimentally.
In Vitro ADME Profiling: Benchmarking Performance
The following sections detail the key in vitro ADME assays essential for benchmarking this compound. The tables are designed to present a clear comparison of the expected experimental outcomes.
Metabolic Stability
Metabolic stability is a critical parameter for drug candidates, influencing their in vivo half-life and oral bioavailability. The following table outlines the expected data from a microsomal stability assay.
| Compound | Half-life (t1/2) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| This compound | (Experimental Data) | (Experimental Data) |
| tert-Butanol | > 60 | < 5 |
| 3-Methyl-3-pentanol | (Experimental Data) | (Experimental Data) |
| 1-Adamantanol | (Experimental Data) | (Experimental Data) |
| Positive Control (e.g., Verapamil) | < 10 | > 100 |
Aqueous Solubility
Aqueous solubility is a key factor affecting drug absorption. The kinetic solubility of the compounds will be assessed to provide a measure of their dissolution rate.
| Compound | Kinetic Solubility at pH 7.4 (µM) |
| This compound | (Experimental Data) |
| tert-Butanol | > 2000 |
| 3-Methyl-3-pentanol | ~440,000 |
| 1-Adamantanol | < 10 |
| Poorly Soluble Control (e.g., Griseofulvin) | < 5 |
Cell Permeability
The Caco-2 cell permeability assay is the industry standard for predicting in vivo intestinal absorption of orally administered drugs.
| Compound | Apparent Permeability (Papp) A→B (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| This compound | (Experimental Data) | (Experimental Data) |
| tert-Butanol | High (>10) | ~1 |
| 3-Methyl-3-pentanol | (Experimental Data) | (Experimental Data) |
| 1-Adamantanol | (Experimental Data) | (Experimental Data) |
| High Permeability Control (e.g., Propranolol) | > 20 | < 2 |
| Low Permeability Control (e.g., Atenolol) | < 1 | ~1 |
| Efflux Substrate Control (e.g., Digoxin) | Low (<2) | > 3 |
Experimental Protocols
Detailed methodologies for the key benchmarking experiments are provided below to ensure reproducibility and accurate comparison.
Metabolic Stability Assay Protocol
-
Objective: To determine the rate of metabolism of the test compound in human liver microsomes.
-
Materials:
-
Test compound and comparators (10 mM in DMSO).
-
Pooled human liver microsomes (20 mg/mL).
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Acetonitrile with an internal standard for quenching.
-
96-well plates, incubator, LC-MS/MS system.
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and human liver microsomes (final concentration 0.5 mg/mL).
-
Add the test compound to the reaction mixture (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
-
Kinetic Solubility Assay Protocol
-
Objective: To determine the kinetic aqueous solubility of the test compound.
-
Materials:
-
Test compound and comparators (10 mM in DMSO).
-
Phosphate buffered saline (PBS), pH 7.4.
-
96-well filter plates (0.45 µm), 96-well UV plates.
-
Plate shaker, UV-Vis plate reader.
-
-
Procedure:
-
Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock of the test compound to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
Filter the samples through a 0.45 µm filter plate into a new 96-well plate.
-
Prepare a standard curve of the test compound in a DMSO/PBS solution.
-
Measure the UV absorbance of the filtered samples and the standards.
-
-
Data Analysis:
-
Determine the concentration of the dissolved compound in the filtered samples using the standard curve.
-
The kinetic solubility is reported as the mean concentration from replicate wells.
-
Caco-2 Permeability Assay Protocol
-
Objective: To assess the intestinal permeability of the test compound using the Caco-2 cell line as a model of the intestinal epithelium.
-
Materials:
-
Caco-2 cells cultured on transwell inserts for 21 days.
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5.
-
Test compound and comparators (10 µM in HBSS).
-
Lucifer yellow for monolayer integrity testing.
-
96-well plates, plate shaker, LC-MS/MS system.
-
-
Procedure:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A→B) Permeability:
-
Add the test compound solution to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side.
-
-
Basolateral to Apical (B→A) Permeability:
-
Add the test compound solution to the basolateral (B) side and fresh HBSS to the apical (A) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the apical side.
-
-
At the end of the experiment, measure the concentration of the test compound in all samples by LC-MS/MS.
-
Assess monolayer integrity using lucifer yellow permeability.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.
-
Calculate the efflux ratio = Papp (B→A) / Papp (A→B).
-
Visualizing the Benchmarking Workflow and a Representative Signaling Pathway
To further clarify the experimental process and the potential application of a tertiary alcohol-containing molecule, the following diagrams are provided.
Caption: Experimental workflow for benchmarking a novel compound.
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
- 1. tert-Butanol - Sciencemadness Wiki [sciencemadness.org]
- 2. tert-Butanol | 75-65-0 [chemicalbook.com]
- 3. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 4. tert-Butanol | (CH3)3COH | CID 6386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methyl-3-pentanol - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 3-Methyl-3-pentanol | 77-74-7 [chemicalbook.com]
- 9. 3-Pentanol, 3-methyl- (CAS 77-74-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. ez.restek.com [ez.restek.com]
- 11. Page loading... [wap.guidechem.com]
- 12. 1-Adamantanol | C10H16O | CID 64152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Adamantanol | 768-95-6 [chemicalbook.com]
- 14. 1-Adamantanol CAS 768-95-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 15. 1-Adamantanol (CAS 768-95-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. 1-Adamantanol [webbook.nist.gov]
- 17. 1-Adamantanol | 768-95-6 | FA00069 | Biosynth [biosynth.com]
- 18. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of 5-Tert-butylnonan-5-ol: A Procedural Guide
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. For compounds like 5-tert-butylnonan-5-ol, a long-chain tertiary alcohol, a structured approach to waste management is essential. This guide provides a step-by-step operational plan for its disposal.
Immediate Safety and Handling
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste. Due to its nature as an organic alcohol, it is likely to be classified as flammable.
-
Do not mix this waste with incompatible materials. General guidelines recommend storing acids and bases separately, and keeping organic compounds separate from oxidizing agents.
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container. The container should have a secure screw-top cap.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
-
Waste Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be at or near the point of generation.
-
Keep the waste container closed at all times, except when adding waste.[2]
-
Do not overfill the container; leave adequate headspace to allow for expansion.
-
-
Request for Disposal:
-
Once the waste container is full or when the experiment is complete, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[3]
-
Provide them with all necessary information about the waste, as indicated on the label.
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collect the contaminated absorbent material in a separate, properly labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
Important Considerations:
-
Drain Disposal is Prohibited: Do not dispose of this compound down the drain.[3][4] Hazardous chemicals require specialized treatment and disposal.
-
Evaporation is Not a Disposal Method: Do not allow the chemical to evaporate in a fume hood as a means of disposal.[1]
-
Waste Minimization: Whenever possible, plan experiments to minimize the generation of chemical waste.[2][3]
The following diagram outlines the decision-making workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 5-Tert-butylnonan-5-ol
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 5-tert-butylnonan-5-ol, designed for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is a long-chain tertiary alcohol, its hazards can be inferred from similar, well-characterized compounds. Tertiary alcohols are generally known to be irritants. While the longer carbon chain of this compound likely reduces its volatility and flammability compared to shorter-chain alcohols like tert-butanol, it should still be handled with care to avoid contact and inhalation.
Summary of Potential Hazards (Inferred):
| Hazard Class | Potential Effect | Precautionary Measures |
| Eye Irritation | May cause serious eye irritation upon contact. | Wear chemical safety goggles and a face shield. |
| Skin Irritation | Prolonged or repeated contact may cause skin irritation or dermatitis. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Respiratory Irritation | Inhalation of vapors or aerosols may cause respiratory tract irritation. | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood). |
| Flammability | While likely less flammable than shorter-chain alcohols, it should be considered a potential fire hazard. | Keep away from heat, sparks, and open flames. Use non-sparking tools. |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn when there is a splash hazard.[1] | To protect against splashes and eye irritation. |
| Hand Protection | Chemical-resistant gloves such as nitrile or neoprene. Glove material should be selected based on a chemical compatibility assessment. | To prevent skin contact and potential irritation. |
| Skin and Body Protection | A flame-retardant lab coat or chemical-resistant apron. Closed-toe shoes are mandatory. | To protect skin and clothing from splashes and spills. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a fume hood. If vapors or aerosols are generated, an air-purifying respirator with organic vapor cartridges may be necessary. | To prevent inhalation of potentially irritating vapors. |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is crucial for maintaining a safe laboratory environment.
Handling and Storage Protocol:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.
-
Dispensing: When transferring or dispensing the chemical, use appropriate tools (e.g., glass pipettes, syringes) to minimize splashes and aerosol generation. Grounding and bonding of containers may be necessary to prevent static discharge if large quantities are handled.[2]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2]
Spill Response and Waste Disposal:
-
Spill Response:
-
Evacuate the immediate area.
-
If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.
-
For small spills, wear appropriate PPE and absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Waste Disposal:
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.
-
Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[2]
-
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Detailed Experimental Protocol: Example Reaction Quenching
This protocol provides a step-by-step guide for a common laboratory procedure involving a tertiary alcohol, adapted for this compound as a quenching agent.
Objective: To safely quench a reactive chemical species using this compound.
Materials:
-
Reaction mixture
-
This compound
-
Appropriate solvent (e.g., diethyl ether)
-
Stirring apparatus
-
Addition funnel
-
Inert atmosphere setup (if required)
-
Appropriate glassware
Procedure:
-
Setup:
-
Ensure the reaction vessel is securely clamped within a chemical fume hood.
-
If the reaction is air-sensitive, maintain an inert atmosphere (e.g., nitrogen or argon).
-
Place a stir bar in the reaction vessel and begin stirring.
-
-
Preparation of Quenching Solution:
-
In a separate flask, dissolve the required amount of this compound in a suitable solvent.
-
Transfer the quenching solution to an addition funnel.
-
-
Quenching:
-
Slowly add the this compound solution from the addition funnel to the reaction mixture.
-
Monitor the reaction for any signs of exotherm or gas evolution. Control the addition rate to maintain a safe temperature.
-
-
Workup:
-
Once the quench is complete, proceed with the standard aqueous workup procedure for your reaction.
-
Separate the organic and aqueous layers.
-
Properly label and store all fractions.
-
-
Waste Disposal:
-
Collect all aqueous and organic waste in separate, labeled hazardous waste containers for disposal according to institutional guidelines.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
